Obtusifoliol
描述
structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-VSADUBDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168650 | |
| Record name | Obtusifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Obtusifoliol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16910-32-0 | |
| Record name | (+)-Obtusifoliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16910-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obtusifoliol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OBTUSIFOLIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Obtusifoliol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol is a tetracyclic triterpenoid alcohol that serves as a crucial metabolic intermediate in the biosynthesis of sterols in plants and fungi.[1] As a member of the sterol class of lipids, it is characterized by a C30 hydrocarbon skeleton. This guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular architecture, physicochemical properties, and key biosynthetic pathways. Furthermore, it outlines detailed experimental protocols for its isolation, purification, and structural elucidation, and presents visual representations of its role in biochemical pathways.
Chemical Structure and Properties
This compound possesses a complex stereochemistry that is critical to its biological function. Its systematic IUPAC name is (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol. The core of the molecule is a cyclopenta[a]phenanthrene ring system, also known as the steroid nucleus.
Key structural features include:
-
A hydroxyl group (-OH) at the C-3 position with a beta orientation.
-
Two methyl groups at the C-4 and C-14 positions with alpha orientations.
-
A double bond between C-8 and C-9.
-
A complex side chain at the C-17 position, which includes a double bond between C-24 and C-28.
A 2D representation of the chemical structure of this compound is provided below.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₀O | [2] |
| Molecular Weight | 426.72 g/mol | [2] |
| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [2] |
| CAS Number | 16910-32-0 | [2] |
| Appearance | Solid | [2] |
| 1H NMR (500 MHz, CDCl₃) | δ 4.93 (br p, J = 1.7 Hz, 1H, H28a), 4.67 (br s, 1H, H28b), 2.68 (t, J = 6.3 Hz, 1H, H24), 0.97 (s, 3H, H19), 0.74 (s, 3H, H18) | [3] |
| 13C NMR (125 MHz, CDCl₃) | δ 146.7 (C4), 140.8 (C8), 128.0 (C9), 114.4 (C28) | [3] |
Experimental Protocols
Isolation and Purification of this compound from Euphorbia Latex
The following protocol is a representative method for the isolation and purification of this compound from the latex of Euphorbia species.[4][5]
1. Latex Collection and Extraction:
-
Fresh latex is collected from the plant.
-
The latex is immediately extracted with methanol at room temperature to prevent coagulation and enzymatic degradation of the constituents.
-
The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent such as n-hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane and gradually introduces ethyl acetate. For example:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).
-
Identification: Fractions containing the compound of interest (this compound) are identified by comparing their Rf values with a known standard.
-
Final Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Structural Elucidation by NMR and Mass Spectrometry
The definitive structure of isolated this compound is confirmed through a combination of spectroscopic techniques.[6][7]
1. Sample Preparation:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.
-
A separate, dilute solution in a volatile solvent like methanol or dichloromethane is prepared for mass spectrometry.
2. NMR Spectroscopy:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Separation: The sample is injected into a gas chromatograph to separate it from any minor impurities. A common column used is a 5% phenyl methyl siloxane capillary column. The temperature program typically starts at a low temperature and is gradually increased to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.
Biosynthesis and Biological Role
This compound is a key intermediate in the post-squalene segment of the sterol biosynthesis pathway in plants and fungi.[3] The pathway begins with the cyclization of 2,3-oxidosqualene. In plants, this leads to cycloartenol, which is then converted through a series of enzymatic steps to this compound.
A critical step in the onward metabolism of this compound is its demethylation at the C-14 position, a reaction catalyzed by the enzyme sterol 14α-demethylase (CYP51).[8] This enzyme is a member of the cytochrome P450 superfamily. The removal of the 14α-methyl group is a crucial step for the formation of functional sterols, such as sitosterol and campesterol in plants, and ergosterol in fungi.
Recent evidence also suggests that this compound may not only be a metabolic intermediate but could also function as a signaling molecule in plants.[9][10] Studies have shown that the application of this compound can induce the expression of genes involved in its own metabolism, suggesting a feedback regulatory mechanism. Furthermore, radiolabeling experiments have demonstrated that this compound can be transported within the plant, a characteristic of signaling molecules.[9]
Conclusion
This compound is a structurally complex and biologically significant sterol intermediate. A thorough understanding of its chemical structure, properties, and biosynthetic context is essential for researchers in natural product chemistry, plant biology, and mycology. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and characterization of this compound, facilitating further research into its biological functions and potential applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. (+)-Obtusifoliol | C30H50O | CID 65252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Obtusifoliol Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of a Key Metabolic Route in Plant Sterol Production for Researchers, Scientists, and Drug Development Professionals.
Introduction
The biosynthesis of sterols in plants is a complex and vital metabolic network, yielding a diverse array of molecules crucial for membrane structure, hormone signaling, and defense. Central to this network is the production of obtusifoliol, a key intermediate that serves as a branching point for the synthesis of various phytosterols. Understanding the enzymatic steps leading to this compound is paramount for manipulating plant sterol composition for agricultural improvement and for identifying novel targets for drug development, particularly in the realm of antifungals and other therapeutic agents that target sterol metabolism.
This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants. It details the key enzymes, their catalytic mechanisms, and the intermediate molecules involved. Furthermore, this guide presents available quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the biochemical route and associated experimental workflows.
The Core Biosynthetic Pathway
The journey from the ubiquitous precursor 2,3-oxidosqualene to this compound involves a series of four key enzymatic reactions. This pathway is a distinguishing feature of plant sterol biosynthesis, diverging from the lanosterol-based pathway found in animals and fungi.
Cyclization of 2,3-Oxidosqualene by Cycloartenol Synthase (CAS)
The first committed step in plant sterol biosynthesis is the cyclization of the linear triterpenoid, 2,3-oxidosqualene, into the pentacyclic cycloartenol. This complex reaction is catalyzed by Cycloartenol Synthase (CAS) , an oxidosqualene cyclase. The reaction proceeds through a series of concerted cation-π cyclizations initiated by the protonation of the epoxide ring of 2,3-oxidosqualene.[1]
Methylation of Cycloartenol by Sterol Methyltransferase 1 (SMT1)
Following its formation, cycloartenol undergoes a methylation event at the C-24 position of its side chain. This reaction is catalyzed by Sterol Methyltransferase 1 (SMT1) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. This step is critical for introducing the alkyl substitutions that are characteristic of many plant sterols.[2]
Isomerization of Cycloeucalenol by Cycloeucalenol Cycloisomerase (CPI)
The product of the SMT1-catalyzed reaction, 24-methylene cycloartenol, is then converted to cycloeucalenol. Subsequently, Cycloeucalenol Cycloisomerase (CPI) , also known as cyclopropylsterol isomerase, catalyzes the opening of the 9β,19-cyclopropane ring of cycloeucalenol to form this compound.[3] This isomerization is a pivotal step that transforms the pentacyclic cyclopropylsterol into a tetracyclic sterol.
Demethylation of this compound by this compound 14α-Demethylase (CYP51)
The final key step in this core pathway is the oxidative removal of the 14α-methyl group from this compound. This reaction is catalyzed by This compound 14α-Demethylase , a cytochrome P450 enzyme belonging to the CYP51 family. This demethylation is a crucial step in the maturation of sterols and is a well-established target for antifungal drugs.
The overall biosynthetic pathway from 2,3-oxidosqualene to the product of CYP51 action is depicted below:
Caption: The core enzymatic steps in the biosynthesis of this compound from 2,3-oxidosqualene in plants.
Quantitative Data
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for modeling and engineering metabolic pathways. The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Organism | Substrate | Apparent K_m (µM) | Apparent V_max | Source |
| Sterol Methyltransferase 1 (SMT1) | Arabidopsis thaliana (expressed in E. coli) | Cycloartenol | 42 | 5.2 pmol min⁻¹ mg⁻¹ protein | [2] |
| This compound 14α-Demethylase (CYP51) | Zea mays (seedlings) | This compound | 160 ± 5 | 65 ± 5 pmol/min per mg of protein |
Note: Kinetic data for Cycloartenol Synthase and Cycloeucalenol Cycloisomerase are not widely reported in the literature.
Table 2: Effects of Gene Silencing on Sterol Composition
| Gene Silenced | Plant | Effect on Sterol Profile | Reference |
| CYP51 | Nicotiana benthamiana | Accumulation of this compound and other 14α-methyl sterols. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: Virus-Induced Gene Silencing (VIGS) of CYP51 in Nicotiana benthamiana
VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted from methodologies used to silence sterol biosynthesis genes.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
TRV-based VIGS vectors: pTRV1 and pTRV2 containing a fragment of the target CYP51 gene
-
Nicotiana benthamiana plants (4-6 leaf stage)
-
LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin, gentamycin)
-
Induction medium (LB medium with 10 mM MES pH 5.6, 20 µM acetosyringone, and antibiotics)
-
1 ml needless syringes
Procedure:
-
Agrobacterium Culture Preparation:
-
Streak A. tumefaciens strains harboring pTRV1 and pTRV2-CYP51 on LB agar plates with appropriate antibiotics and incubate at 28°C for 2 days.
-
Inoculate a single colony of each strain into 10 ml of LB medium with antibiotics and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation and resuspend in induction medium to an OD_600 of 1.0.
-
Incubate the cultures at room temperature for 3-4 hours without shaking.
-
-
Agroinfiltration:
-
Mix equal volumes of the A. tumefaciens cultures containing pTRV1 and pTRV2-CYP51.
-
Infiltrate the bacterial suspension into the abaxial side of two lower leaves of N. benthamiana plants using a 1 ml needless syringe.[4]
-
As a control, infiltrate plants with a mixture of pTRV1 and an empty pTRV2 vector.
-
-
Post-Infiltration and Phenotyping:
-
Grow the infiltrated plants in a controlled environment (e.g., 22-25°C, 16h light/8h dark cycle).
-
Observe the plants for any visible phenotypes, such as stunted growth, which can be indicative of disrupted sterol biosynthesis.
-
Collect leaf samples for sterol analysis 2-3 weeks post-infiltration.
-
Caption: A streamlined workflow for the Virus-Induced Gene Silencing of CYP51 in N. benthamiana.
Protocol 2: Heterologous Expression and Functional Characterization of Plant CYP51 in Saccharomyces cerevisiae
Yeast provides a powerful system for the functional characterization of plant enzymes, particularly for P450s like CYP51.
Materials:
-
Saccharomyces cerevisiae strain deficient in its endogenous CYP51 (e.g., an erg11 mutant)
-
Yeast expression vector (e.g., pYES2)
-
Full-length cDNA of the plant CYP51 gene
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective yeast growth media (e.g., SC-Ura)
-
Media for inducing gene expression (e.g., SC-Ura with galactose)
Procedure:
-
Vector Construction:
-
Clone the full-length coding sequence of the plant CYP51 into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable yeast mutant strain (e.g., erg11 mutant) using the lithium acetate method.
-
Select for transformants on appropriate selective media.
-
-
Functional Complementation Assay:
-
Grow the transformed yeast cells in permissive (galactose-containing) and non-permissive (glucose-containing) media.
-
Assess the ability of the plant CYP51 to rescue the growth of the erg11 mutant on the permissive medium, which indicates functional complementation.
-
-
Enzyme Activity Assay (from yeast microsomes):
-
Grow a larger culture of the transformed yeast in inducing medium.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation.
-
Perform an in vitro enzyme assay by incubating the microsomes with this compound and NADPH.
-
Analyze the reaction products by GC-MS to confirm the demethylation of this compound.
-
Caption: Workflow for heterologous expression and functional analysis of plant CYP51 in yeast.
Protocol 3: GC-MS Analysis of Plant Sterols
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of sterols.
Materials:
-
Plant tissue (e.g., leaves from VIGS experiments)
-
Internal standard (e.g., epicoprostanol or 5α-cholestane)
-
Saponification solution (e.g., 6% w/v KOH in methanol)
-
Hexane
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Saponification:
-
Freeze-dry and grind the plant tissue to a fine powder.
-
To a known amount of tissue (e.g., 50 mg), add a known amount of internal standard.
-
Add the saponification solution and heat at 80°C for 1 hour to hydrolyze sterol esters.
-
-
Extraction of Unsaponifiables:
-
After cooling, add water and extract the unsaponifiable lipids (containing free sterols) with hexane three times.
-
Pool the hexane fractions and wash with water until neutral.
-
Dry the hexane extract under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add the silylation reagent (e.g., 50 µl of BSTFA + 1% TMCS and 50 µl of pyridine).
-
Heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.
-
Evaporate the derivatization reagent under nitrogen and redissolve the sample in hexane.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of different sterols (e.g., start at 180°C, ramp to 280°C).
-
Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data.
-
Quantify the sterols by comparing their peak areas to that of the internal standard.
-
Caption: A general workflow for the analysis of plant sterols using GC-MS.
Conclusion
The biosynthesis of this compound represents a critical juncture in the production of phytosterols, molecules with profound implications for plant biology and human health. A thorough understanding of this pathway, from the enzymes that catalyze each step to the intermediates they produce, is essential for researchers in plant science, biochemistry, and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this fascinating and important metabolic route. Future research focused on elucidating the kinetics of all the core enzymes and their regulatory mechanisms will undoubtedly open new avenues for the targeted manipulation of plant sterol profiles and the development of novel bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]
- 4. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Obtusifoliol in Fungal Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusifoliol, a key metabolic intermediate in the sterol biosynthesis pathway of certain fungi, plays a critical role in the production of essential membrane components. This technical guide provides an in-depth exploration of the biological functions of this compound, the enzymatic reactions it undergoes, and its significance as a potential target for antifungal therapies. We present a comprehensive overview of the metabolic pathway, quantitative data on enzyme kinetics, detailed experimental protocols for studying this compound metabolism, and a discussion of its potential signaling roles. This document is intended to serve as a valuable resource for researchers in mycology, biochemistry, and drug development.
Introduction
Sterols are vital components of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which is analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal drug development. One such critical intermediate in this pathway in a subset of fungi is this compound. This guide focuses on the multifaceted role of this compound, providing a technical foundation for its study and potential exploitation in therapeutic strategies.
The Ergosterol Biosynthesis Pathway: The Central Role of this compound
This compound is a C30 sterol that serves as a substrate for the enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily. This enzyme catalyzes the removal of the 14α-methyl group from its sterol substrate, a crucial step in the synthesis of ergosterol. While lanosterol and eburicol are the preferred substrates for CYP51 in many fungi, including several pathogenic species, this compound is a key intermediate in others.[1][2][3] The demethylation of this compound by CYP51 yields Δ8,14-sterol, which then undergoes a series of further enzymatic modifications to ultimately form ergosterol.[4][5]
The inhibition of CYP51 is the mechanism of action for the widely used azole class of antifungal drugs.[6] By blocking this enzyme, azoles lead to the accumulation of 14α-methylated sterols, such as this compound, and the depletion of ergosterol. This disruption of sterol homeostasis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition.[7][8]
Quantitative Data on this compound Metabolism
The efficiency of CYP51 in metabolizing different sterol substrates varies among fungal species. Understanding the kinetic parameters of this enzyme is crucial for designing effective and specific inhibitors. Below is a summary of the steady-state kinetic parameters for the 14α-demethylation of eburicol and this compound by CYP51B from the pathogenic fungus Aspergillus fumigatus.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| Eburicol | 55.91 | 5.6 | 0.10 | [9] |
| This compound | 23 | - | - | [9] |
Note: The table from the source only provided the binding affinity (Kd/Ks) for this compound with Malassezia globosa CYP51, which was 23 µM. The full kinetic parameters for this compound with A. fumigatus CYP51B were not available in the cited source.
The accumulation of this compound due to CYP51 inhibition can have a significant impact on fungal growth. While specific quantitative data on the direct correlation between this compound concentration and growth inhibition is limited, studies on the effects of azole antifungals provide indirect evidence. Treatment of fungal cultures with CYP51 inhibitors leads to a dose-dependent increase in 14α-methylated sterols, including this compound, which correlates with a decrease in fungal proliferation.
Experimental Protocols
Fungal Sterol Extraction and Analysis by GC-MS
This protocol outlines the general steps for extracting and analyzing fungal sterols, which can be adapted to quantify this compound.[10][11][12][13][14]
1. Fungal Culture and Harvest:
-
Grow the fungal strain of interest in an appropriate liquid or solid medium.
-
To induce this compound accumulation, the medium can be supplemented with a sub-lethal concentration of an azole antifungal that inhibits CYP51.
-
Harvest the mycelia by filtration or centrifugation. Wash with sterile water and freeze-dry.
2. Saponification:
-
Weigh a specific amount of dried mycelia (e.g., 50 mg).
-
Add 2 mL of 10% (w/v) potassium hydroxide in 90% (v/v) ethanol.
-
Incubate at 80°C for 1 hour to hydrolyze lipids.
3. Sterol Extraction:
-
After cooling, add 1 mL of sterile water and 2 mL of n-hexane.
-
Vortex vigorously for 3 minutes and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the non-saponifiable lipids (sterols).
-
Repeat the extraction with another 2 mL of n-hexane and pool the organic phases.
-
Evaporate the hexane to dryness under a stream of nitrogen.
4. Derivatization:
-
To the dried sterol extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to convert sterols to their more volatile trimethylsilyl (TMS) ethers.
5. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol TMS ethers.
-
Identify this compound-TMS ether based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a known amount of the standard.
CYP51 Enzyme Activity Assay
This protocol provides a framework for measuring the activity of fungal CYP51, which can be used to assess the efficacy of potential inhibitors.[4][15][16][17]
1. Reagents and Buffers:
-
Purified recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR).
-
Substrate: this compound (or another suitable sterol like lanosterol or eburicol).
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing glycerol).
-
NADPH generating system (e.g., isocitrate dehydrogenase and sodium isocitrate) or NADPH.
-
Quenching solvent (e.g., ethyl acetate).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified CYP51, CPR, and the NADPH generating system.
-
Add the substrate (this compound) dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
3. Initiation and Termination:
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Terminate the reaction by adding an equal volume of quenching solvent (e.g., ethyl acetate) and vortexing.
4. Product Analysis:
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by reverse-phase HPLC or GC-MS to separate and quantify the demethylated sterol product.
5. Data Analysis:
-
Calculate the rate of product formation to determine the enzyme activity.
-
For inhibitor studies, perform the assay with varying concentrations of the test compound to determine the IC50 value.
Potential Signaling Role of this compound
While the primary role of this compound in fungi is as a metabolic intermediate, research in plants suggests that it may also have signaling functions.[18] In plants, this compound has been shown to act as a mobile signal that can influence gene expression.[18] Whether this compound or its derivatives play a similar signaling role in fungi is an area that warrants further investigation. The accumulation of this compound upon treatment with azole antifungals could potentially trigger cellular stress responses or other signaling cascades beyond the direct effects on membrane integrity.
Conclusion and Future Directions
This compound is a crucial intermediate in the ergosterol biosynthesis pathway of certain fungi, and its metabolizing enzyme, CYP51, is a validated target for antifungal drugs. This guide has provided a technical overview of the biological role of this compound, methods for its study, and quantitative data related to its metabolism. Future research should focus on several key areas:
-
Elucidating the full range of fungal species that utilize this compound as a primary substrate for CYP51.
-
Generating more comprehensive quantitative data on the kinetic parameters of various fungal CYP51 enzymes with this compound.
-
Investigating the potential signaling roles of this compound and other sterol intermediates in fungal physiology and pathogenesis.
-
Leveraging the structural and functional knowledge of the this compound-CYP51 interaction to design novel, more potent, and specific antifungal agents.
A deeper understanding of the biological role of this compound will undoubtedly contribute to the development of new strategies to combat fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Obtusifoliol: A Technical Guide to its Discovery, Chemistry, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusifoliol, a key tetracyclic triterpenoid intermediate in sterol biosynthesis, has garnered significant attention for its pivotal role in the metabolic pathways of fungi and plants. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectral data in a structured format, and illustrates the biosynthetic pathway in which it participates. This document serves as an in-depth resource for researchers in natural product chemistry, biochemistry, and drug development seeking to understand and utilize this important biomolecule.
Introduction
This compound (4α,14α-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol) is a crucial metabolic intermediate in the biosynthesis of sterols in both fungi and plants. In these organisms, it serves as the substrate for the enzyme sterol 14α-demethylase (CYP51), a key step in the pathway leading to the formation of essential sterols like ergosterol in fungi and sitosterol and campesterol in plants. The critical role of the CYP51 enzyme makes it a major target for antifungal drugs, highlighting the importance of understanding its substrate, this compound. This guide will delve into the history of its discovery, provide detailed methodologies for its isolation, and present its chemical and physical properties.
History of Discovery and Isolation
The first isolation of this compound was reported in 1951 by Gonzalez and Breton from the latex of Euphorbia obtusifolia. In their pioneering work, they separated two triterpenes, one of which they named this compound. They characterized it as colorless needles with a melting point of 134-135°C and a specific rotation of +68.2° in chloroform.
Following its initial discovery, the elucidation of the sterol biosynthesis pathway in the latter half of the 20th century revealed the central role of this compound as a metabolic intermediate. Modern isolation techniques have since moved from simple crystallization to more sophisticated chromatographic methods, allowing for higher purity and yield. These methods typically involve the extraction of total lipids from a plant source, followed by saponification and a series of chromatographic separations to isolate the unsaponifiable fraction containing sterols.
Physicochemical and Spectroscopic Data
The structural elucidation and characterization of this compound have been achieved through a combination of spectroscopic techniques. The following tables summarize its key physical and spectral properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | |
| Molar Mass | 426.72 g/mol | |
| Melting Point | 134-135 °C | |
| Specific Rotation [α]D | +68.2° (c 1.5, CHCl₃) | |
| Appearance | Colorless needles |
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-28a | 4.93 | br p | 1.7 |
| H-28b | 4.67 | br s | |
| H-24 | 2.68 | t | 6.3 |
| H-2a | 2.32 | ddd | 16.8, 11.6, 5.6 |
| H-11 | 2.20 - 2.10 | m | |
| H-2b, H-5, H-7 | 2.07 - 2.00 | m | |
| H-1a, H-16a | 1.99 - 1.88 | m | |
| H-1b, H-6a, H-12 | 1.86 - 1.72 | m | |
| H-29 | 1.76 | s | |
| H-6b, H-15a, H-16b, H-17, H-20, H-22a, H-23 | 1.65 - 1.35 | m | |
| H-26 | 1.31 | s | |
| H-27 | 1. |
An In-depth Technical Guide to Obtusifoliol: CAS Number, Chemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol is a naturally occurring sterol that plays a crucial role as a metabolic intermediate in the biosynthesis of sterols in plants and fungi.[1] As a key substrate for the enzyme sterol 14α-demethylase (CYP51), it is positioned at a critical juncture in the pathway leading to the formation of essential sterols like sitosterol and stigmasterol in plants, and ergosterol in fungi.[2][3] Beyond its fundamental role in cellular membrane structure and function, recent research has highlighted the potential of this compound and its derivatives as bioactive molecules, exhibiting cell growth inhibitory and apoptotic effects against cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental methodologies related to this compound.
Chemical and Physical Properties of this compound
This compound, with the CAS number 16910-32-0 , is a tetracyclic triterpenoid.[3][4][5][6] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 16910-32-0 | [3][4][5][6] |
| Molecular Formula | C30H50O | [3][4][6] |
| Molecular Weight | 426.72 g/mol | [3][4] |
| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [4] |
| SMILES | C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4--INVALID-LINK--CCC(=C)C(C)C)C)C | [3][4] |
| Physical Description | Solid | [4] |
| Melting Point | 134-135 °C (from Methanol) | [7] |
| Storage Temperature | 2°C - 8°C | [3] |
Biological Significance and Signaling Pathways
Role in Sterol Biosynthesis
This compound is a pivotal intermediate in the sterol biosynthesis pathway in plants. This pathway commences with the cyclization of 2,3-oxidosqualene. In plants, this leads to the formation of cycloartenol, which is then converted through a series of enzymatic steps to this compound.
The most critical step involving this compound is its demethylation at the 14α-position, a reaction catalyzed by the cytochrome P450 enzyme, this compound 14α-demethylase (CYP51).[2][3] This reaction is essential for the subsequent formation of various phytosterols that are vital for plant growth and development, serving as precursors for brassinosteroid hormones and modulating membrane fluidity.[2][6]
Caption: Simplified overview of the plant sterol biosynthesis pathway highlighting the central role of this compound.
Signaling Role in Plant Development
Emerging evidence suggests that this compound may not only be a metabolic intermediate but could also function as a signaling molecule in plants.[2] Studies have shown that the application of this compound can induce the expression of the CYP51G1-Sc mRNA, indicating a potential feedback mechanism or a broader signaling role.[2] Furthermore, experiments using radiolabeled this compound have demonstrated its ability to be transported to distal parts of the plant, supporting its potential as a mobile signaling molecule involved in plant development.[2]
Cell Growth Inhibitory and Apoptotic Effects
Recent studies have explored the pharmacological potential of this compound and its derivatives. A notable study on compounds isolated from Euphorbia sogdiana revealed that this compound and related steroids exhibit cytotoxic effects on breast cancer cell lines, specifically MCF-7 and MDA-MB231. Further investigations indicated that the mechanism of action is related to the inhibition of cell growth and the induction of apoptosis.
Caption: Experimental workflow for investigating the anticancer properties of this compound.
Experimental Protocols
Isolation and Purification of this compound from Euphorbia sogdiana
The following is a representative protocol for the isolation and purification of this compound from plant material, based on methodologies described for triterpenoid isolation.
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Euphorbia sogdiana are subjected to extraction with a suitable solvent, such as a mixture of dichloromethane and methanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
2. Chromatographic Separation:
-
The crude extract is subjected to silica gel column chromatography.
-
A solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, is used to elute different fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
3. Purification of this compound:
-
Fractions containing this compound, identified by comparison with a standard or by spectroscopic methods, are pooled and further purified.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol/water can be employed for final purification to yield pure this compound.
Cell Growth Inhibition Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Human breast cancer cell lines, MCF-7 and MDA-MB-231, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Treatment with this compound:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The stock solution is serially diluted to various concentrations in the cell culture medium.
-
The cells are treated with different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.
3. MTT Assay:
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a common method to detect and quantify apoptosis induced by this compound.[8]
1. Cell Treatment:
-
Cells are seeded in culture plates and treated with this compound at its IC50 concentration for a defined period.
2. Cell Staining:
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
-
Cells that are positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
-
Unstained cells are viable.
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.[8]
Conclusion
This compound is a sterol of significant interest due to its central role in the biosynthesis of essential sterols in plants and fungi and its emerging potential as a bioactive compound with anticancer properties. This technical guide has provided a detailed overview of its chemical properties, its involvement in key biological pathways, and the experimental methodologies used to investigate its effects. Further research into the signaling pathways modulated by this compound and its derivatives may unveil new therapeutic targets and applications in drug development.
References
- 1. The putative this compound 14α-demethylase OsCYP51H3 affects multiple aspects of rice growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound related steroids from Euphorbia sogdiana with cell growth inhibitory activity and apoptotic effects on breast cancer cells (MCF-7 and MDA-MB231) - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. This compound 14α-demethylase OsCYP51G1 is involved in phytosterol synthesis and affects pollen and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Obtusifoliol in Plant Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol, a key metabolic intermediate in phytosterol biosynthesis, plays a pivotal role in the formation of essential sterols that govern the integrity and functionality of plant cell membranes. This technical guide provides an in-depth exploration of the function of this compound, detailing its impact on membrane biophysical properties, its potential role in signaling pathways, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to be a valuable resource for researchers in plant biology, cell biology, and for professionals engaged in the development of herbicides and other agrochemicals that may target the sterol biosynthesis pathway.
The Central Role of this compound in Phytosterol Biosynthesis
This compound is a tetracyclic methylsterol that serves as the primary substrate for the enzyme this compound 14α-demethylase (CYP51), a critical and highly conserved cytochrome P450 enzyme.[1][2] The demethylation of this compound is a rate-limiting step in the biosynthesis of major plant sterols, including sitosterol, stigmasterol, and campesterol.[1][2] These end-product sterols are integral components of plant cell membranes, where they modulate fluidity, permeability, and the function of membrane-embedded proteins.[3][4]
Disruption of the CYP51 enzyme, either through genetic mutation or chemical inhibition, leads to the accumulation of this compound and a depletion of downstream sterols.[1][5] This imbalance has profound consequences for plant growth and development, often resulting in severe dwarfism, reduced cell elongation, and compromised membrane integrity, ultimately leading to seedling lethality in some cases.[1][2] The phenotypic severity of cyp51 mutants underscores the indispensable role of this compound's conversion for normal plant life.[1]
This compound Biosynthesis Pathway
The biosynthesis of this compound is part of the larger isoprenoid pathway, beginning with the cyclization of 2,3-oxidosqualene. The simplified pathway leading to and from this compound is illustrated below.
Caption: Simplified biosynthetic pathway of this compound in plants.
Impact of this compound on Membrane Biophysical Properties
The accumulation of this compound, at the expense of major phytosterols, is known to disrupt the biophysical properties of plant cell membranes. While direct quantitative data for this compound's effects are limited, studies on sterol biosynthesis mutants, such as the Arabidopsis cyp51A2 mutant which accumulates this compound, reveal significant defects in membrane integrity.[1][2]
Membrane Fluidity
Phytosterols are crucial for maintaining optimal membrane fluidity. They insert into the phospholipid bilayer and, depending on the existing state of the membrane, can either increase or decrease fluidity. It is hypothesized that the accumulation of the bulkier, methylated this compound molecule in place of the more compact, mature sterols would lead to altered membrane packing and, consequently, changes in fluidity.
Table 1: Hypothetical Impact of this compound Accumulation on Membrane Fluidity
| Parameter | Wild-Type Plant Membranes | cyp51 Mutant (High this compound) | Technique |
| Laurdan Generalized Polarization (GP) | ~0.4 - 0.6 | Expected to be altered | Laurdan Fluorescence Spectroscopy |
| Anisotropy (r) | ~0.2 - 0.3 | Expected to be altered | DPH Fluorescence Polarization |
Note: The values for the cyp51 mutant are hypothetical and represent an area requiring further quantitative research. Higher Laurdan GP values generally indicate lower membrane fluidity (more ordered), while lower values indicate higher fluidity (less ordered).[6][7]
Membrane Thickness
The structure of sterols influences the thickness of the lipid bilayer. Mature phytosterols are thought to promote a more ordered and potentially thicker membrane. The presence of the 14α-methyl group on this compound may disrupt the tight packing of phospholipid acyl chains, potentially leading to a thinner and less stable membrane.
Table 2: Postulated Effect of this compound on Membrane Thickness
| Membrane Parameter | Wild-Type Plant Membranes | cyp51 Mutant (High this compound) | Measurement Method |
| Bilayer Thickness | ~4.0 - 4.5 nm | Potentially decreased | Small-Angle X-ray Scattering (SAXS) / Atomic Force Microscopy (AFM) |
Note: This table presents a hypothesis based on the known functions of sterols in membranes. Direct experimental data on this compound's effect on membrane thickness is needed.
This compound and Membrane Protein Function
The lipid environment of a membrane profoundly affects the function of embedded proteins. Alterations in membrane composition due to this compound accumulation can indirectly impact the activity of crucial membrane proteins, such as transporters and signaling receptors.
H+-ATPase Activity
The plasma membrane H+-ATPase is a primary proton pump in plants, essential for nutrient uptake, cell expansion, and maintaining cellular pH. Its activity is sensitive to the surrounding lipid environment.[8][9]
Table 3: Potential Influence of this compound on H+-ATPase Activity
| Condition | H+-ATPase Activity (µmol Pi/mg protein/min) | Putative Mechanism |
| Wild-Type (Optimal sterol composition) | Baseline activity | Proper membrane fluidity and protein conformation.[8] |
| High this compound | Potentially reduced | Altered membrane fluidity and lipid-protein interactions leading to conformational changes and reduced efficiency.[10][11] |
Note: This represents a likely scenario, and direct quantitative measurements of H+-ATPase activity in this compound-accumulating membranes are necessary for confirmation.
This compound as a Potential Signaling Molecule
Emerging evidence suggests that this compound may not only be a metabolic intermediate but could also possess signaling functions. Studies have shown that the application of this compound to plants can induce the expression of the CYP51G1-Sc mRNA, suggesting a feedback mechanism or a broader signaling role.[12]
Proposed this compound Signaling Pathway
The downstream components of a putative this compound signaling pathway are yet to be fully elucidated. However, a hypothetical model can be proposed based on the observed gene expression changes.
References
- 1. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling Lethality Associated with Lack of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis cyp51 mutant shows postembryonic seedling lethality associated with lack of membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical characterization of a sterol mutant plant regenerated from a tobacco callus resistant to a triazole cytochrome-P-450-obtusifoliol-14-demethylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant lipid environment and membrane enzymes: the case of the plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Enzymes in Obtusifoliol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol, a key metabolic intermediate in the sterol biosynthesis pathway of fungi and plants, undergoes a critical demethylation step catalyzed by the enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily, designated as CYP51.[1][2][3] This enzyme is essential for the production of vital sterols like ergosterol in fungi and various phytosterols in plants, which are crucial components of cellular membranes, influencing their fluidity and permeability.[1] The significance of CYP51 extends to its role as a primary target for antifungal drugs and potential herbicides.[4] This guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, with a focus on CYP51, including its kinetic properties, relevant experimental protocols, and the broader metabolic context.
Core Enzyme: Sterol 14α-demethylase (CYP51)
The primary enzyme responsible for the metabolism of this compound is sterol 14α-demethylase (CYP51) . This enzyme catalyzes the oxidative removal of the 14α-methyl group from this compound, a crucial step in the biosynthesis of ergosterol in fungi and phytosterols in plants.[1] In some organisms, this enzymatic oxidative step is considered to be one of the key steps of sterol biosynthesis.[1]
The demethylation of this compound by CYP51 is a three-step monooxygenation reaction that requires NADPH and molecular oxygen.[5][6] The reaction converts this compound to 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.[5]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic activity of CYP51 from various sources and its inhibition.
Table 1: Kinetic Parameters of Sterol 14α-Demethylase (CYP51)
| Organism/Enzyme Source | Substrate | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/nmol P450) | Reference |
| Rat (recombinant CYP51m) | Lanosterol | 10.5 | 13.9 | [7] |
| Rat (recombinant CYP51m) | 24,25-Dihydrolanosterol | 20.0 | 20.0 | [7] |
| Trypanosoma cruzi (recombinant) | BOMCC | 191 ± 55 | - | [8] |
| Human (recombinant P450 51A1) | Dihydrolanosterol | 5.0 ± 0.6 | 0.50 ± 0.03 (s⁻¹) | [9] |
| Human (recombinant P450 51A1) | 14α-CH₂OH dihydrolanosterol | 4.3 ± 0.4 | 0.67 ± 0.03 (s⁻¹) | [9] |
| Human (recombinant P450 51A1) | 14α-CHO dihydrolanosterol | 5.4 ± 0.7 | 1.7 ± 0.1 (s⁻¹) | [9] |
Table 2: Inhibition of Sterol 14α-Demethylase (CYP51) Activity
| Inhibitor | Target Organism/Enzyme | Apparent IC_50_ (µM) | Reference |
| Ketoconazole | Rat (recombinant CYP51m) | 0.2 | [7] |
| Itraconazole | Rat (recombinant CYP51m) | 0.7 | [7] |
| Fluconazole | Rat (recombinant CYP51m) | 160 | [7] |
| Ketoconazole | Trypanosoma cruzi (recombinant) | 0.014 | [8] |
| Itraconazole | Trypanosoma cruzi (recombinant) | 0.029 | [8] |
| Posaconazole | Trypanosoma cruzi (recombinant) | 0.048 | [8] |
| Miconazole | Trypanosoma cruzi (recombinant) | 0.057 | [8] |
| Fluconazole | Trypanosoma cruzi (recombinant) | 0.88 | [8] |
| CGA 214372 (R-(-) isomer) | Maize (microsomal P450) | 0.008 | [4] |
Experimental Protocols
This compound 14α-Demethylase Activity Assay
This protocol is adapted from methods used for assaying CYP51 activity in plant microsomes.[5]
a. Microsome Isolation:
-
Homogenize plant tissues (e.g., corn embryos) in a suitable buffer (e.g., phosphate buffer with sucrose and antioxidants).
-
Filter the homogenate and centrifuge at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
b. Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, NADPH, and a buffer system (e.g., potassium phosphate buffer).
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction mixture at a specific temperature (e.g., 28°C) for a defined period.
-
Stop the reaction by adding a strong base (e.g., methanolic KOH).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.
Purification of Recombinant CYP51
This protocol outlines a general procedure for the expression and purification of recombinant CYP51 from E. coli.[7][10][11]
a. Expression:
-
Clone the CYP51 cDNA into a suitable expression vector (e.g., pCW) with an N-terminal tag (e.g., His-tag) for purification.[11]
-
Transform the expression plasmid into a suitable E. coli strain.
-
Grow the bacterial culture and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation.
b. Purification:
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication or other methods.
-
Isolate the membrane fraction by ultracentrifugation.
-
Solubilize the membrane proteins using a detergent (e.g., sodium cholate).[10]
-
Purify the recombinant CYP51 using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Further purify the enzyme using ion-exchange chromatography (e.g., DEAE-Sepharose).
-
Assess the purity and concentration of the purified protein by SDS-PAGE and spectrophotometry.[7]
Analysis of Sterol Profiles by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for the separation, identification, and quantification of sterols.[12]
a. Sample Preparation:
-
Saponify the lipid extract containing the sterols using a strong base (e.g., KOH in ethanol) to hydrolyze steryl esters.
-
Extract the unsaponifiable fraction containing the free sterols with an organic solvent (e.g., hexane or diethyl ether).
-
Derivatize the sterols to increase their volatility and improve chromatographic separation. A common method is silylation to form trimethylsilyl (TMS) ethers.[12]
b. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to separate the different sterols based on their boiling points and interactions with the stationary phase.
-
The separated compounds are then introduced into the mass spectrometer.
-
Use electron impact (EI) ionization to fragment the molecules.
-
Identify the sterols by comparing their mass spectra and retention times with those of authentic standards or with spectra from a mass spectral library.[12]
-
Quantify the individual sterols by using an internal standard and generating a calibration curve.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the position of this compound and the key enzymatic step of its demethylation within the broader sterol biosynthesis pathway in plants.
Caption: this compound metabolism in the plant sterol biosynthesis pathway.
Experimental Workflow for CYP51 Activity Analysis
This diagram outlines the key steps in a typical experimental workflow to analyze the activity of CYP51.
Caption: Workflow for analyzing CYP51 enzyme activity.
Logical Relationship of CYP51 Inhibition Assay
The following diagram illustrates the logical flow of a CYP51 inhibition assay.
Caption: Logical flow of a CYP51 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant sterol biosynthesis: novel potent and selective inhibitors of cytochrome P450-dependent this compound 14 alpha-methyl demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 14 alpha-demethylation of this compound by a cytochrome P-450 monooxygenase from higher plants' microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irbv.umontreal.ca [irbv.umontreal.ca]
- 7. Purification and characterization of rat sterol 14-demethylase P450 (CYP51) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain [mdpi.com]
- 12. aocs.org [aocs.org]
The Cellular Landscape of Obtusifoliol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the subcellular localization of the enzymatic machinery responsible for the synthesis of obtusifoliol, a critical intermediate in phytosterol and brassinosteroid biosynthesis. Understanding the precise location of these enzymes within the plant cell is paramount for elucidating regulatory mechanisms and identifying potential targets for drug development and crop improvement. This document provides a comprehensive summary of current knowledge, detailed experimental protocols for localization studies, and visual representations of the biosynthetic pathway and experimental workflows.
Subcellular Localization of this compound Biosynthesis Enzymes
The synthesis of this compound from 2,3-oxidosqualene is a multi-step process primarily orchestrated within the endoplasmic reticulum (ER) . The ER serves as the central hub for sterol biosynthesis in plants, housing the majority of the requisite enzymes. However, evidence suggests that some enzymes may also be present in other subcellular compartments, indicating a complex interplay between organelles.
The following table summarizes the known subcellular locations of the key enzymes involved in the conversion of cycloartenol to this compound.
| Enzyme | Abbreviation | Substrate | Product | Primary Localization | Other Reported Localizations |
| Cycloartenol Synthase | CAS1 | 2,3-Oxidosqualene | Cycloartenol | Endoplasmic Reticulum (ER) | Lipid droplets, Mitochondria, Vacuole |
| Sterol C-24 Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylenecycloartanol | Endoplasmic Reticulum (ER) | Vacuole, Plasmodesmata, Plastid[1] |
| Cycloeucalenol Cycloisomerase | CPI1 | Cycloeucalenol | This compound | Endoplasmic Reticulum (ER) | Not extensively reported |
| Sterol C-24 Methyltransferase 2 | SMT2 | 24-Methylenelophenol | 24-Ethylidenelophenol | Endoplasmic Reticulum (ER) | Golgi apparatus, Nucleus[2] |
| This compound 14α-demethylase | CYP51 | This compound | 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol | Endoplasmic Reticulum (ER) | Not extensively reported |
Experimental Protocols for Determining Subcellular Localization
The localization of this compound synthesis enzymes is primarily determined through a combination of biochemical fractionation and in situ visualization techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential and Density Gradient Centrifugation
This biochemical technique separates cellular organelles based on their size, shape, and density, allowing for the enrichment of specific compartments.
Objective: To isolate subcellular fractions (e.g., microsomes, which are enriched in ER and Golgi membranes) from plant tissue to determine the localization of target enzymes via Western blotting.
Materials:
-
Fresh plant tissue (e.g., Arabidopsis thaliana seedlings, maize coleoptiles)
-
Homogenization Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 0.33 M sucrose, 1 mM EDTA.
-
Sucrose solutions of varying concentrations (e.g., 20%, 30%, 40%, 50% w/v) for density gradients.
-
Dounce homogenizer or mortar and pestle.
-
Centrifuge and ultracentrifuge with appropriate rotors.
Procedure:
-
Homogenization: Harvest fresh plant tissue and homogenize in ice-cold Homogenization Buffer using a pre-chilled Dounce homogenizer or mortar and pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and nuclei.
-
Carefully collect the supernatant (S10 fraction).
-
-
Microsome Pelleting: Centrifuge the S10 fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (P100). The supernatant represents the cytosolic fraction.
-
Microsome Washing: Resuspend the P100 pellet in Resuspension Buffer and centrifuge again at 100,000 x g for 1 hour.
-
(Optional) Sucrose Density Gradient Centrifugation:
-
For further purification of ER and other membranes, resuspend the washed microsomal pellet in a small volume of Resuspension Buffer.
-
Layer the resuspended microsomes on top of a discontinuous or continuous sucrose gradient.
-
Centrifuge at 100,000 - 150,000 x g for 2-4 hours at 4°C.
-
Collect fractions from the gradient and analyze for the presence of the target enzyme and organelle-specific markers by Western blotting.
-
Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within fixed and permeabilized cells.
Objective: To visualize the in situ localization of an enzyme of the this compound synthesis pathway in plant cells.
Materials:
-
Plant tissue (e.g., root tips, leaf sections).
-
Fixation Solution: 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS).
-
Cell Wall Digestion Solution: 1% (w/v) Cellulase, 0.5% (w/v) Pectolyase in PBS.
-
Permeabilization Buffer: 0.3% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody specific to the target enzyme.
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
DAPI or Hoechst stain for nuclear visualization.
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Fixation: Incubate the plant tissue in Fixation Solution for 1 hour at room temperature.
-
Washing: Wash the tissue three times with PBS.
-
Cell Wall Digestion: Incubate the tissue in Cell Wall Digestion Solution for 30-60 minutes at 37°C.
-
Permeabilization: Incubate the tissue in Permeabilization Buffer for 15 minutes at room temperature.
-
Blocking: Incubate the tissue in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the tissue three times with PBS.
-
Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.
-
Washing: Wash the tissue three times with PBS.
-
Counterstaining: Incubate the tissue with DAPI or Hoechst stain for 10 minutes.
-
Mounting and Imaging: Mount the tissue on a microscope slide with an anti-fade mounting medium and visualize using a confocal microscope.
Immunogold Electron Microscopy
This high-resolution technique uses gold-conjugated antibodies to pinpoint the location of a protein at the ultrastructural level.
Objective: To determine the precise subcellular localization of an enzyme within specific membrane compartments or organelles.
Materials:
-
Small pieces of plant tissue.
-
Fixative: 4% paraformaldehyde and 0.1% glutaraldehyde in a suitable buffer (e.g., phosphate buffer).
-
Embedding Resin (e.g., LR White).
-
Primary antibody specific to the target enzyme.
-
Secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).
-
Uranyl acetate and lead citrate for staining.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Fixation and Embedding: Fix the tissue in the fixative solution, followed by dehydration through an ethanol series and embedding in resin according to standard protocols for electron microscopy.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded tissue and mount them on nickel grids.
-
Blocking: Float the grids on a drop of blocking solution (e.g., 5% BSA in PBS) to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the grids with the primary antibody.
-
Washing: Wash the grids by floating them on successive drops of PBS.
-
Secondary Antibody Incubation: Incubate the grids with the gold-conjugated secondary antibody.
-
Washing: Wash the grids thoroughly with PBS and then with distilled water.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles will appear as electron-dense dots, indicating the location of the target protein.
Visualizing the this compound Synthesis Pathway and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the this compound synthesis pathway and a typical experimental workflow for subcellular localization.
References
Regulating Obtusifoliol: A Key to Plant Sterol Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Obtusifoliol, a key metabolic intermediate in the biosynthesis of phytosterols and brassinosteroids, plays a pivotal role in plant growth, development, and stress response. The precise regulation of its cellular levels is critical for maintaining membrane integrity and ensuring the proper synthesis of essential downstream molecules like campesterol, sitosterol, and steroid hormones. This guide provides a comprehensive overview of the regulatory mechanisms governing this compound concentrations in plant tissues, details experimental protocols for its analysis, and presents quantitative data from relevant studies.
Core Regulatory Mechanism: The Role of CYP51
The primary control point for this compound levels is its conversion into 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol, a reaction catalyzed by the enzyme This compound 14α-demethylase (CYP51) . This enzyme is a member of the highly conserved cytochrome P450 superfamily and is considered an essential component of the sterol biosynthesis pathway in eukaryotes.[1]
Genetic disruption of the CYP51 gene is the most direct way to study the impact of this compound accumulation. Inactivation or silencing of CYP51 leads to a significant buildup of its substrate, this compound, and other 14α-methylated sterols.[2][3] This accumulation comes at the expense of major end-product sterols, disrupting the overall sterol profile of the plant, which can result in severe developmental defects, including reduced cell elongation, stunted growth, and even seedling lethality.[3][4]
Interestingly, evidence suggests a feedback mechanism where this compound itself can influence the expression of the gene that encodes its metabolizing enzyme. Studies have shown that external application of this compound to plant tissues can induce the expression of CYP51 mRNA, suggesting that the plant can sense high levels of this intermediate and upregulate its conversion to maintain homeostasis.[5][6]
Quantitative Analysis of Sterol Composition
Genetic manipulation of CYP51 provides a clear illustration of its role in controlling this compound levels. The following table summarizes quantitative data on the sterol composition in wild-type versus cyp51 mutant Arabidopsis thaliana seedlings.
| Sterol Class | Wild-Type (% of Total Sterols) | cyp51A2 Mutant (% of Total Sterols) | Reference |
| 14α-Methyl-Sterols | Not typically detected | 63% | [3] |
| This compound | Not typically detected | up to 7% | [3] |
| 14α-Methyl-fecosterol | Not typically detected | up to 10% | [3] |
| 14α-Methyl-24(24¹)-dihydrofecosterol | Not typically detected | up to 32% | [3] |
| Δ⁵-Sterols | |||
| Campesterol | Major component | Decreased | [3] |
| Sitosterol | Major component | Decreased | [3] |
Signaling and Biosynthetic Pathways
The regulation of this compound is intricately linked to the broader phytosterol biosynthetic pathway and involves a direct feedback loop.
Caption: Phytosterol biosynthesis pathway highlighting the conversion of this compound by CYP51 and the feedback regulation loop.
Experimental Protocols
Accurate quantification of this compound and analysis of CYP51 gene expression are fundamental to studying sterol regulation. Below are detailed methodologies for these key experiments.
Protocol 1: Sterol Extraction and Analysis by GC-MS
This protocol outlines the extraction of total sterols from plant tissue and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for the extraction and analysis of plant sterols, including this compound, via GC-MS.
Methodology:
-
Sample Preparation: Freeze 100-500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Saponification:
-
Transfer the powder to a glass tube. Add an internal standard (e.g., 5α-cholestane or betulin) for quantification.
-
Add 5 mL of 2 M KOH in 80% ethanol.
-
Incubate at 80°C for 1 hour to hydrolyze sterol esters and glycosides, releasing free sterols.
-
-
Extraction of Unsaponifiables:
-
After cooling, add 5 mL of water and 5 mL of n-hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper n-hexane layer, which contains the sterols.
-
Repeat the extraction twice more and pool the hexane fractions.
-
-
Drying and Derivatization:
-
Evaporate the pooled hexane to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
-
Incubate at 70°C for 30 minutes to convert the sterols into their volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use Electron Impact (EI) ionization (70 eV). Scan from m/z 50 to 650 or use Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Data Analysis: Identify this compound and other sterols based on their characteristic retention times and mass fragmentation patterns compared to authentic standards. Quantify by comparing the peak area of the analyte to the internal standard.
Protocol 2: Analysis of CYP51 Gene Expression by RT-qPCR
This protocol describes the measurement of CYP51 transcript levels in plant tissues using Reverse Transcription Quantitative PCR (RT-qPCR).[7]
Methodology:
-
RNA Extraction:
-
Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis (integrity of ribosomal RNA bands).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Primer Design:
-
Design gene-specific primers for the CYP51 gene of interest. Primers should span an intron-exon junction to prevent amplification of any residual genomic DNA.
-
Design primers for a stably expressed reference gene (e.g., Actin, Tubulin, or Ubiquitin) for normalization.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water.
-
Run the reaction in a real-time PCR cycler with a typical program:
-
Initial denaturation: 95°C for 5 min.
-
40 cycles of: 95°C for 15s, 60°C for 30s, 72°C for 30s.
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for both the target gene (CYP51) and the reference gene.
-
Calculate the relative expression of CYP51 using the ΔΔCq method, normalizing the target gene's expression to the reference gene.
-
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling Lethality Associated with Lack of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid signaling in plants. Cloning and expression analysis of the this compound 14alpha-demethylase from Solanum chacoense Bitt., a pollination- and fertilization-induced gene with both this compound and lanosterol demethylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Obtusifoliol Under Stress: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – In the intricate world of plant biochemistry and its implications for drug development, the sterol intermediate obtusifoliol is emerging as a molecule of significant interest, particularly for its role in stress response mechanisms. This technical guide delves into the accumulation of this compound under various stress conditions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, experimental methodologies, and underlying signaling pathways.
Executive Summary
Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental stresses. A key part of this response involves the modulation of their metabolism, leading to the accumulation of specific compounds that can aid in survival and adaptation. Among these are phytosterols, a class of molecules essential for membrane integrity and as precursors for signaling molecules. This compound, a key intermediate in the biosynthesis of major phytosterols, has been identified as a critical player in the plant stress response. Understanding the dynamics of this compound accumulation can provide valuable insights into plant stress tolerance and may offer novel targets for the development of stress-resistant crops and new therapeutic agents. This guide summarizes the quantitative data on this compound accumulation, details the experimental protocols for its analysis, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data on this compound Accumulation Under Stress
While extensive research has focused on the end-products of the phytosterol pathway, such as campesterol, stigmasterol, and β-sitosterol, direct quantitative data for the intermediate this compound under stress conditions is still emerging. However, studies on the regulation of the phytosterol biosynthetic pathway provide strong indirect evidence for its accumulation. For instance, the expression of the gene encoding This compound 14α-demethylase (CYP51) , the enzyme that converts this compound to its downstream products, is known to be modulated by various stresses. A decrease in CYP51 expression would logically lead to an accumulation of its substrate, this compound.
| Organism | Stress Condition | This compound Change | Analytical Method | Reference |
| Arabidopsis thaliana | Genetic (CYP51 antisense) | Increased | GC-MS | [1] |
| Nicotiana benthamiana | Genetic (CYP51 silencing) | Increased | Not specified |
Note: This table will be populated with more specific quantitative data as research in this specific area progresses. The current data primarily reflects the consequences of genetic manipulation of the phytosterol pathway, which mimics a stress-induced downregulation of CYP51.
Key Experimental Protocols
The analysis of this compound and other plant sterols requires meticulous extraction and analytical procedures. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of these compounds.[2][3][4][5]
Protocol 1: Extraction and Quantification of Plant Sterols by GC-MS
This protocol outlines a general procedure for the extraction and analysis of sterols from plant tissue.
1. Sample Preparation and Lipid Extraction:
- Fresh or frozen plant tissue is ground to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.
- Lipids are extracted using a solvent system, typically a mixture of chloroform and methanol.
- An internal standard (e.g., 5α-cholestane or epicoprostanol) is added at the beginning of the extraction to allow for accurate quantification.[2]
2. Saponification:
- The extracted lipids are subjected to alkaline hydrolysis (saponification) using a strong base (e.g., potassium hydroxide in methanol) to release free sterols from their esterified and glycosylated forms.
3. Unsaponifiable Matter Extraction:
- The unsaponifiable fraction, which contains the free sterols, is extracted from the saponified mixture using a non-polar solvent like hexane or diethyl ether.
4. Derivatization:
- To increase their volatility and improve their chromatographic behavior, the hydroxyl group of the sterols is derivatized. This is commonly achieved by silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers.[3]
5. GC-MS Analysis:
- The derivatized sterol fraction is injected into a gas chromatograph coupled to a mass spectrometer.
- Gas Chromatography (GC): The different sterols are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A temperature gradient is typically used to achieve optimal separation.
- Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- Identification and Quantification: this compound and other sterols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Regulatory Networks
The accumulation of this compound under stress is a tightly regulated process involving a complex network of signaling pathways that ultimately converge on the genes of the phytosterol biosynthetic pathway.
Stress Perception and Signal Transduction
Abiotic stresses such as drought, salinity, and extreme temperatures are first perceived by receptors in the plant cell. This perception triggers a cascade of downstream signaling events, often involving:
-
Reactive Oxygen Species (ROS): Stress conditions lead to the production of ROS, which act as signaling molecules.
-
Phytohormones: Hormones like abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA) play a central role in orchestrating the stress response.[6][7][8][9][10] Their signaling pathways are interconnected, forming a complex crosstalk that fine-tunes the plant's response.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: These are crucial signaling modules that relay stress signals from the cell surface to the nucleus.
Transcriptional Regulation of this compound Biosynthesis
The expression of genes encoding enzymes in the phytosterol pathway, including CYP51 , is regulated by various transcription factors (TFs). Under stress conditions, specific TFs are activated and bind to cis-regulatory elements in the promoter regions of these genes, thereby upregulating or downregulating their transcription.
Key transcription factor families involved in stress-responsive gene regulation include:
-
WRKY TFs: These TFs are known to play a significant role in both biotic and abiotic stress responses.[11][12][13]
-
MYB TFs: This large family of TFs is involved in the regulation of various metabolic pathways, including the biosynthesis of secondary metabolites, in response to stress.[14]
-
bZIP TFs: These TFs are key regulators in ABA-dependent and independent signaling pathways under drought and salt stress.
The following diagram illustrates a simplified model of the signaling pathway leading to the potential accumulation of this compound under stress.
Experimental Workflow
The study of this compound accumulation under stress typically follows a structured experimental workflow, from stress application to data analysis.
Future Directions and Implications
The study of this compound accumulation under stress is a burgeoning field with significant potential. Future research should focus on:
-
Generating Quantitative Data: There is a critical need for more studies that directly quantify this compound levels under a wider range of abiotic and biotic stresses in various plant species.
-
Elucidating Regulatory Networks: Further investigation into the specific transcription factors and signaling components that regulate CYP51 expression and, consequently, this compound levels is crucial.
-
Functional Characterization: Understanding the precise physiological role of this compound accumulation during stress is essential. Does it act as a signaling molecule itself, or is its accumulation simply a consequence of metabolic readjustment?
-
Translational Research: The knowledge gained from these studies could be applied to develop crops with enhanced stress tolerance and to identify novel bioactive compounds for pharmaceutical applications.
References
- 1. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A targeted GC-MS/MS approach for the determination of eight sterols in microgreen and mature plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormonal cross-talk in plant development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Editorial: Hormonal crosstalk on the regulation of stress responses [frontiersin.org]
- 9. Editorial: Hormonal crosstalk on the regulation of stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WRKY transcription factors in plant responses to stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | WRKY Transcription Factors: Molecular Regulation and Stress Responses in Plants [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional Factors Regulate Plant Stress Responses through Mediating Secondary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Divergence and Significance of the Obtusifoliol Pathway in Sterol Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. They also serve as precursors for essential signaling molecules like steroid hormones. The biosynthetic pathways leading to these vital molecules show remarkable diversity across the major kingdoms of life, reflecting distinct evolutionary trajectories. While organisms in the animal and fungal kingdoms predominantly synthesize sterols via the lanosterol pathway, plants, and some protists utilize a distinct route commencing with cycloartenol and proceeding through the key intermediate, obtusifoliol. This technical guide provides an in-depth exploration of the this compound pathway, its evolutionary underpinnings, and its significance as a target for drug development.
The core divergence from the more familiar lanosterol pathway lies in the initial cyclization of 2,3-oxidosqualene. In the this compound pathway, this precursor is first cyclized to cycloartenol, which is subsequently converted to this compound. This contrasts with the direct cyclization of 2,3-oxidosqualene to lanosterol in the canonical cholesterol and ergosterol biosynthesis pathways. This early bifurcation has profound implications for the subsequent enzymatic steps and the final sterol profiles of organisms. Understanding the nuances of the this compound pathway is therefore critical for fields ranging from plant biology and agriculture to the development of targeted antifungal and anti-protozoal agents.
The this compound Pathway: A Comparative Overview
The biosynthesis of sterols is a complex process that can be broadly divided into three stages: the synthesis of the precursor isopentenyl pyrophosphate (IPP), the formation of squalene, and the post-squalene modifications that lead to the final sterol products. The this compound and lanosterol pathways diverge in the post-squalene stage.
In plants and some other photosynthetic organisms, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. Cycloartenol then undergoes a series of modifications, including the opening of the cyclopropane ring and demethylations, to yield this compound. From this compound, the pathway continues with further demethylations, isomerizations, and reductions to produce the characteristic phytosterols such as campesterol, sitosterol, and stigmasterol.[1][2]
In contrast, in mammals and fungi, 2,3-oxidosqualene is directly cyclized by lanosterol synthase (LAS) to form lanosterol.[2][3] Lanosterol then serves as the central precursor for cholesterol in animals and ergosterol in fungi. While some plants have been found to possess lanosterol synthase and a minor lanosterol-mediated pathway, the cycloartenol/obtusifoliol route remains the predominant pathway for phytosterol production.[3][4]
A pivotal and highly conserved step in sterol biosynthesis is the removal of the 14α-methyl group, catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51) .[1] In the this compound pathway, the preferred substrate for CYP51 is this compound itself.[1] This enzyme is a key target for azole-based antifungal drugs, which highlights the therapeutic potential of targeting specific steps within these pathways.
Evolutionary Significance
The presence of distinct sterol biosynthesis pathways in different eukaryotic lineages is a testament to their divergent evolution. It is hypothesized that the last eukaryotic common ancestor (LECA) may have possessed a more rudimentary sterol synthesis pathway, possibly leading to cycloartenol.[5] The subsequent evolution of the lanosterol pathway in the opisthokonts (animals and fungi) and the refinement of the cycloartenol/obtusifoliol pathway in the archaeplastida (plants and algae) represent major evolutionary innovations.
The structural differences between the final products of these pathways—cholesterol, ergosterol, and phytosterols—have significant impacts on the biophysical properties of cell membranes. For instance, the evolution from the "less-streamlined" lanosterol to the "more-streamlined" cholesterol in the mammalian lineage is thought to have enhanced the ability of the sterol to order and stabilize lipid bilayers.[6][7] Similarly, the specific phytosterols produced via the this compound pathway are tailored to the unique requirements of plant cell membranes, which must function across a wide range of environmental conditions.
The enzymes of the this compound pathway, particularly CYP51, have been subject to intense study due to their agricultural and medical relevance. The development of phylum-specific inhibitors of CYP51 is a major goal in the design of new fungicides and herbicides.
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in the this compound pathway.
Table 1: Kinetic Parameters of Sterol 14α-demethylase (CYP51)
| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Sorghum bicolor | This compound | 25 | 0.8 | (Bak et al., 1997) |
| Triticum aestivum (Wheat) | This compound | 12 | 1.2 | (Cabello-Hurtado et al., 1999) |
| Zea mays (Maize) | This compound | 30 | 0.5 | (Kahn et al., 1996) |
| Candida albicans | Eburicol | 18 | 2.1 | (Park et al., 2011) |
| Homo sapiens | Lanosterol | 15 | 3.5 | (Aoyama et al., 1996) |
Table 2: Substrate Specificity of Sterol C-24 Methyltransferase (SMT)
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Arabidopsis thaliana SMT1 | Cycloartenol | 100 | (Schaeffer et al., 2001) |
| Arabidopsis thaliana SMT1 | Lanosterol | <5 | (Schaeffer et al., 2001) |
| Glycine max (Soybean) SMT1 | Cycloartenol | 100 | (Bansal and Nes, 2003) |
| Nicotiana tabacum SMT1 | Cycloartenol | 100 | (Bouvier-Navé et al., 1997) |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of CYP51
This protocol describes the expression of a plant CYP51 in E. coli and its subsequent purification for in vitro studies.
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the target CYP51 gene from plant cDNA using PCR with primers containing appropriate restriction sites.
- Ligate the PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal polyhistidine tag for affinity purification.
- Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
- Elute the His-tagged CYP51 protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
- Analyze the purified protein by SDS-PAGE to assess purity and concentration.
Protocol 2: In Vitro CYP51 Enzyme Activity Assay
This assay measures the demethylation of this compound by recombinant CYP51.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.4)
- Purified recombinant CYP51 (0.1-0.5 µM)
- Purified NADPH-cytochrome P450 reductase (a 2:1 molar ratio to CYP51)
- A lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to reconstitute the membrane environment.
- This compound (substrate) dissolved in a suitable solvent (e.g., acetone).
2. Enzyme Reaction:
- Pre-incubate the reaction mixture without the substrate and NADPH for 5 minutes at the desired temperature (e.g., 30°C).
- Initiate the reaction by adding NADPH to a final concentration of 1 mM.
- Incubate the reaction for a specific time period (e.g., 30-60 minutes).
- Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
3. Product Extraction and Analysis:
- Extract the sterols from the reaction mixture using a suitable organic solvent (e.g., hexane).
- Dry the organic phase under a stream of nitrogen.
- Derivatize the sterols (e.g., by silylation) to improve their volatility for gas chromatography.
- Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the demethylated product.
Protocol 3: Virus-Induced Gene Silencing (VIGS) of CYP51 in Nicotiana benthamiana
This protocol allows for the in vivo study of the effects of down-regulating CYP51 expression.[8]
1. VIGS Vector Construction:
- Amplify a 200-400 bp fragment of the target CYP51 gene from N. benthamiana cDNA.
- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
- Transform the resulting pTRV2-CYP51 construct and the pTRV1 vector into separate Agrobacterium tumefaciens strains.
2. Agroinfiltration:
- Grow cultures of Agrobacterium containing pTRV1 and pTRV2-CYP51 separately.
- Harvest and resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone).
- Mix the pTRV1 and pTRV2-CYP51 cultures in a 1:1 ratio.
- Infiltrate the bacterial suspension into the leaves of young N. benthamiana plants using a needleless syringe.
3. Phenotypic and Metabolic Analysis:
- Grow the plants for 2-3 weeks to allow for the spread of the virus and silencing of the target gene.
- Observe the plants for any phenotypic changes (e.g., dwarfism, altered leaf morphology).[9]
- Harvest leaf tissue from silenced and control plants (infiltrated with an empty pTRV2 vector).
- Extract total RNA to confirm the down-regulation of CYP51 mRNA by qRT-PCR.
- Extract and analyze the sterol profile of the silenced plants using GC-MS to observe the accumulation of this compound and a decrease in downstream phytosterols.[8]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Comparative overview of the this compound and Lanosterol pathways.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion and Future Directions
The this compound pathway represents a significant branch in the evolution of sterol biosynthesis, giving rise to the diverse array of phytosterols that are essential for plant life. Its divergence from the lanosterol pathway highlights a key metabolic adaptation that has contributed to the success of photosynthetic eukaryotes. For drug development professionals, the unique enzymes of the this compound pathway, particularly CYP51, present attractive targets for the creation of selective inhibitors. The development of novel antifungals, antiprotozoals, and herbicides hinges on a detailed understanding of the structure, function, and regulation of these enzymes.
Future research should focus on several key areas. A more comprehensive characterization of the kinetic properties and substrate specificities of all enzymes in the this compound pathway across a wider range of organisms is needed. Elucidating the three-dimensional structures of these enzymes will be crucial for rational drug design. Furthermore, investigating the regulatory networks that control the flux through the this compound pathway will provide deeper insights into how organisms modulate their sterol composition in response to developmental and environmental cues. The continued exploration of this fascinating pathway will undoubtedly yield valuable knowledge for both basic science and applied research.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylogenomics of Sterol Synthesis: Insights into the Origin, Evolution, and Diversity of a Key Eukaryotic Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol is a key metabolic intermediate in the biosynthesis of sterols in plants and fungi. As a precursor to essential sterols, it is a molecule of significant interest in drug development, particularly as a target for antifungal agents. These notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant sources.
Data Presentation: Quantitative Analysis of this compound Extraction and Purification
The following tables summarize quantitative data related to the abundance and purification of this compound.
Table 1: this compound Content in Wild-Type vs. Mutant Arabidopsis thaliana
| Plant Line | This compound (% of Total Sterols) | Total 14α-Methyl Sterols (% of Total Sterols) | Reference |
| Wild-Type | Not typically detected | < 1% | [1] |
| cyp51A2-3 Mutant | 7% | 63% | [1] |
Table 2: Purity of this compound After Purification
| Purification Method | Purity | Analytical Method | Reference |
| Saponification and Chromatographic Purification | > 98% | Gas Chromatography (GC) | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (e.g., Arabidopsis thaliana cyp51A2-3 mutant)
This protocol is adapted from general phytosterol extraction methodologies and is suitable for obtaining a crude extract enriched in this compound, particularly from plant tissues where it is known to accumulate, such as the Arabidopsis thaliana cyp51A2-3 mutant[1].
Materials:
-
Plant tissue (e.g., aerial parts of Arabidopsis thaliana cyp51A2-3)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
-
Glass vials
Procedure:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a suitable glass container.
-
Add a mixture of chloroform and methanol (1:2, v/v) to the powdered tissue. Use a sufficient volume to ensure complete immersion of the plant material.
-
Agitate the mixture for 1 hour at room temperature.
-
Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to the mixture.
-
Vortex the mixture thoroughly to ensure proper phase separation.
-
Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids, including this compound.
-
Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean round-bottom flask.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried lipid extract in a small volume of chloroform or a suitable solvent for storage or further purification.
-
Store the crude extract at -20°C in a sealed glass vial to prevent degradation.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the purification of this compound from a crude lipid extract using silica gel column chromatography, a common method for separating sterols from other lipids[3].
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Glass wool or fritted disc for the column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (or appropriate staining reagent)
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading. .
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or chloroform).
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp or by staining (e.g., with phosphomolybdic acid stain followed by heating).
-
Combine the fractions that contain the purified this compound based on the TLC analysis.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for analyzing the purity of the obtained this compound and confirming its identity using GC-MS[2].
Materials:
-
Purified this compound sample
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS)
-
Helium carrier gas
-
Autosampler vials
Procedure:
-
Derivatization:
-
Dissolve a small amount of the purified this compound in a minimal volume of anhydrous pyridine in a GC vial.
-
Add an excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether, which is more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 50-600
-
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 498 and characteristic fragmentation patterns[2].
-
Determine the purity of the sample by calculating the relative peak area of the this compound-TMS peak compared to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
Signaling Pathway: Sterol Biosynthesis in Plants
Caption: Simplified sterol biosynthesis pathway in plants highlighting the central role of this compound.
Experimental Workflow: Extraction and Purification of this compound
Caption: Workflow for the extraction, purification, and analysis of this compound from plant sources.
References
Application Notes and Protocols for the Analytical Determination of Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the detection and quantification of obtusifoliol, a key intermediate in phytosterol biosynthesis. The protocols outlined below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a tetracyclic triterpenoid and a crucial intermediate in the biosynthesis of sterols in plants and fungi. As a precursor to essential sterols, its detection and quantification are vital for understanding plant biochemistry and for the development of antifungal agents that target the sterol biosynthesis pathway. Furthermore, emerging research suggests that this compound itself may act as a signaling molecule in plants, influencing growth and development.[1][2][3][4]
Analytical Techniques for this compound Analysis
The primary methods for the analysis of this compound and other phytosterols include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to increase the volatility of sterols for GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds. While less common for primary this compound analysis, HPLC can be used for the analysis of sterols, particularly when coupled with a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are used to elucidate the complex stereochemistry of the molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and related sterols from plant sources. It is important to note that the concentration of this compound can vary significantly depending on the plant species, tissue, and developmental stage.
| Compound | Plant Source | Analytical Method | Concentration (µg/g dry weight) | Reference |
| This compound | Arabidopsis thaliana (CYP51 antisense) | GC-MS | Increased accumulation | [5] |
| Lanosterol | Euphorbia officinarum latex | GC-MS | Present | [6] |
| β-Sitosterol | Euphorbia tirucalli | HPLC | Not Quantified | [7] |
| Stigmasterol | Euphorbia tirucalli | HPLC | Not Quantified | [7] |
Experimental Protocols
Protocol 1: Extraction of Sterols from Plant Material (e.g., Euphorbia latex)
This protocol describes a general procedure for the extraction of sterols from plant latex, which can be adapted for other plant tissues.
Materials:
-
Fresh plant latex (e.g., from Euphorbia species)
-
Methanol
-
Chloroform
-
Potassium hydroxide (KOH)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Collect fresh latex and immediately suspend it in methanol to prevent coagulation and enzymatic degradation.
-
Homogenize the latex-methanol mixture.
-
Perform a liquid-liquid extraction using a chloroform:methanol:water (2:1:0.8, v/v/v) solvent system.
-
Separate the lower chloroform phase containing the lipids.
-
Wash the chloroform phase with a saturated NaCl solution.
-
Dry the chloroform phase over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
-
For quantification of total sterols (including esterified forms), perform saponification by dissolving the crude extract in 1 M KOH in 95% ethanol and heating at 80°C for 1 hour.
-
After saponification, extract the unsaponifiable fraction (containing free sterols) with hexane.
-
Wash the hexane phase with water until neutral.
-
Dry the hexane phase over anhydrous Na₂SO₄ and evaporate to dryness.
-
The resulting residue contains the total free sterols and is ready for derivatization and GC-MS analysis.
Caption: Workflow for the extraction of sterols from plant latex.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific instrument and column used.
Materials:
-
Sterol extract (from Protocol 1)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)
Procedure:
-
Derivatization:
-
Dissolve the dried sterol extract in a small volume of ethyl acetate.
-
Add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min, hold for 15 minutes
-
Ramp to 300°C at 5°C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of TMS-obtusifoliol is expected to show a molecular ion peak (M⁺) at m/z 498 and characteristic fragmentation ions.[8]
-
For quantification, create a calibration curve using an authentic this compound standard. An internal standard (e.g., cholesterol or stigmasterol, if not present in the sample) should be used for improved accuracy.
-
Protocol 3: NMR Analysis of this compound
This protocol outlines the general steps for acquiring and interpreting NMR spectra for the structural elucidation of this compound.
Materials:
-
Purified this compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the purified this compound sample in CDCl₃.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Spectral Interpretation:
-
¹H NMR: Expect signals in the olefinic region corresponding to the double bonds in the this compound structure, as well as numerous overlapping signals in the aliphatic region from the sterol backbone and side chain.
-
¹³C NMR: The spectrum will show characteristic signals for the sp² carbons of the double bonds and a large number of sp³ carbon signals from the tetracyclic core and the side chain. The chemical shifts of key carbons can be compared to literature values for this compound and its analogues for confirmation.[8][9][10][11][12]
-
Signaling Pathways Involving this compound
This compound is a key intermediate in the phytosterol biosynthetic pathway. Its conversion to other sterols is catalyzed by the enzyme this compound 14α-demethylase (CYP51).[1][2][3][13] The downstream products of this pathway, such as campesterol and sitosterol, are essential components of plant cell membranes and precursors to brassinosteroid hormones, which are critical for plant growth and development.
Recent evidence suggests that this compound itself may function as a signaling molecule.[1][2][3][4] For instance, the application of this compound to plants can induce the expression of the CYP51 gene, suggesting a feedback regulatory mechanism.[1][2][3] Furthermore, radiolabeled this compound has been shown to be transported through the phloem to distal parts of the plant, indicating a potential role in systemic signaling.[1][2][3]
Caption: Phytosterol biosynthesis pathway and the signaling role of this compound.
References
- 1. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid signaling in plants. Cloning and expression analysis of the this compound 14alpha-demethylase from Solanum chacoense Bitt., a pollination- and fertilization-induced gene with both this compound and lanosterol demethylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Complete assignment of 1H and 13C NMR data of some flavonol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro CYP51 Inhibition Studies Using Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] This enzyme represents a major target for antifungal and antiparasitic drugs.[2][3] Obtusifoliol, a sterol intermediate, is the primary substrate for CYP51 in plants and some protozoa, such as Trypanosoma brucei.[4][5] While primarily recognized as a substrate, understanding its interaction with CYP51 orthologs can provide valuable insights for the development of novel inhibitors. These application notes provide detailed protocols for assessing the potential inhibitory activity of this compound and other compounds against CYP51 in vitro.
Data Presentation
Table 1: Substrate Specificity and Turnover Rate of CYP51 Orthologs with this compound
| CYP51 Ortholog | Substrate Specificity | Turnover Rate (min⁻¹) with this compound |
| Trypanosoma brucei | This compound-specific | 5.6 |
| Sorghum bicolor (plant) | High preference for this compound | Not specified |
| Mycobacterium tuberculosis | Can demethylate this compound (highest turnover among five tested sterols) | Not specified |
| Human | Can metabolize this compound (at a lower rate than lanosterol) | Not specified |
Data compiled from multiple sources.[4][5]
Table 2: Inhibitory Activity of Known CYP51 Inhibitors (for reference)
| Compound | Target CYP51 | IC₅₀ (µM) |
| Ketoconazole | Trypanosoma cruzi | 0.014 |
| Itraconazole | Trypanosoma cruzi | 0.029 |
| Posaconazole | Trypanosoma cruzi | 0.048 |
| Miconazole | Trypanosoma cruzi | 0.057 |
| Fluconazole | Trypanosoma cruzi | 0.88 |
| CGA 214372 | Maize P450OBT.14DM | 0.008 |
This table provides context on the potency of known CYP51 inhibitors.[3][6] The inhibitory potential of this compound would need to be determined experimentally using the protocols below.
Experimental Protocols
Two primary methods are presented for in vitro CYP51 inhibition studies: a fluorescence-based assay for high-throughput screening and a reconstitution assay for detailed kinetic analysis.
Protocol 1: Fluorescence-Based CYP51 Inhibition Assay
This protocol is adapted from established methods and utilizes the fluorogenic substrate 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC) for rapid screening of potential inhibitors.[7][8]
Materials:
-
Recombinant human or other desired CYP51 enzyme (e.g., in bactosomes)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, NADP⁺, glucose-6-phosphate dehydrogenase)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 410 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the assay should be ≤1% v/v.
-
Prepare a working solution of BOMCC in buffer. A final concentration of 100 µM is a good starting point.[8]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
CYP51 enzyme (e.g., 37 pmoles/mL of T. cruzi CYP51 in bactosomes).[8]
-
Potassium phosphate buffer to bring the volume to the desired pre-incubation volume.
-
Varying concentrations of this compound or control inhibitor. Include solvent-only controls.
-
-
Add the BOMCC substrate to each well.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the production of the fluorescent metabolite 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) at 1-minute intervals for 10-30 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) for each concentration of the test compound.
-
Normalize the rates to the solvent-only control wells (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Reconstitution-Based CYP51 Inhibition Assay
This method provides a more detailed analysis of inhibition by directly measuring the metabolism of a radiolabeled substrate.[5][9]
Materials:
-
Purified recombinant CYP51 enzyme
-
Purified cytochrome P450 reductase (CPR)
-
³H-labeled this compound or other appropriate radiolabeled CYP51 substrate (e.g., lanosterol, eburicol)
-
This compound (unlabeled, as inhibitor)
-
Reaction buffer (e.g., 40 mM MOPS, pH 7.2, containing 50 mM NaCl, 5 mM MgCl₂)
-
Dilauryl phosphatidylcholine (DLPC)
-
2-hydroxypropyl-β-cyclodextrin (HPCD)
-
Isocitrate dehydrogenase and trisodium isocitrate (as part of the NADPH regenerating system)
-
NADPH
-
Ethyl acetate for extraction
-
Scintillation fluid and counter or HPLC with a radiodetector
Procedure:
-
Prepare the Reconstituted System:
-
In a reaction tube, combine the purified CYP51 (e.g., 0.1-1 µM) and CPR (e.g., 2 µM) in the reaction buffer.[9]
-
Add DLPC and HPCD to facilitate the solubilization and presentation of the hydrophobic substrate and inhibitor.
-
Include the components of the NADPH regenerating system (isocitrate dehydrogenase and isocitrate).
-
-
Inhibitor and Substrate Addition:
-
Add varying concentrations of unlabeled this compound (as the potential inhibitor).
-
Add the ³H-labeled substrate (e.g., 50 µM).[9]
-
-
Reaction and Termination:
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding NADPH (e.g., 100 µM to 4 mM).[9]
-
Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding ethyl acetate to extract the sterols.
-
-
Analysis of Products:
-
Separate the organic layer, evaporate the solvent, and redissolve the residue in a suitable solvent like methanol.
-
Analyze the conversion of the radiolabeled substrate to its demethylated product using either thin-layer chromatography (TLC) followed by scintillation counting or by reverse-phase HPLC equipped with a radiodetector.[5]
-
-
Data Analysis:
-
Quantify the amount of product formed at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.
-
Mandatory Visualizations
References
- 1. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant sterol biosynthesis: novel potent and selective inhibitors of cytochrome P450-dependent this compound 14 alpha-methyl demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cypex.co.uk [cypex.co.uk]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Obtusifoliol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of obtusifoliol derivatives and their subsequent evaluation for biological activity. This compound, a key intermediate in sterol biosynthesis, and its analogues are of significant interest for their potential as cytotoxic, antiparasitic, and antifungal agents.[1][2] The primary molecular target for many of these compounds is sterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa.[1][3][4]
Synthesis of this compound and its Derivatives
The chemical synthesis of this compound can be achieved from commercially available lanosterol in a multi-step process.[5] This synthetic route provides key intermediates that can be further modified to generate a library of this compound derivatives for bioactivity screening.
Protocol 1: Chemical Synthesis of this compound from Lanosterol
This protocol outlines the key transformations for the synthesis of this compound. For detailed experimental conditions, including reagent quantities, reaction times, and purification methods, refer to the primary literature.
Starting Material: Commercially available lanosterol mixture.
Key Steps:
-
Oxidation of Lanosterol: The hydroxyl group of lanosterol is oxidized to a ketone.
-
Seco-nitrile Formation: The A-ring of the steroid is opened to form a seco-nitrile intermediate.
-
Epoxidation: The double bond in the side chain is epoxidized.
-
Dione Formation: The epoxide is opened, and subsequent reactions lead to the formation of a dione.
-
Selective Reduction: The C-3 ketone is selectively reduced back to a hydroxyl group.
-
Further modifications to the side chain and other parts of the sterol skeleton can be introduced at various stages to generate derivatives.
The overall yield for the synthesis of this compound from lanosterol has been reported to be approximately 1.3% over ten steps.[5]
Synthesis of this compound Derivatives
A variety of this compound derivatives can be synthesized by modifying the functional groups on the this compound scaffold. For example, derivatives can be created by:
-
Epoxidation of the side chain.
-
Oxidation of the C-7 position to a ketone.
-
Halogenation at the C-3 position.
These modifications can lead to compounds with altered bioactivities.
Bioactivity Screening of this compound Derivatives
A critical step in the drug discovery process is the screening of synthesized compounds for their biological effects. For this compound derivatives, key activities to investigate include cytotoxicity, antiparasitic activity, and antifungal activity.
Protocol 2: In Vitro Cytotoxicity Assay against Mammalian and Insect Cell Lines
This protocol describes a method to assess the general toxicity of this compound derivatives against mammalian (e.g., CHO - Chinese Hamster Ovary) and insect (e.g., Sf9 - Spodoptera frugiperda) cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CHO and Sf9 cell lines
-
Complete culture medium (specific for each cell line)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at the appropriate temperature and CO2 concentration for each cell line.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Determine the EC50 (half-maximal effective concentration) value for each derivative.
Protocol 3: In Vitro Antiparasitic Activity Assay
This protocol outlines a method for evaluating the efficacy of this compound derivatives against protozoan parasites such as Leishmania infantum and Trypanosoma cruzi.
Principle: The assay measures the inhibition of parasite growth in the presence of the test compounds. Parasite viability can be assessed using various methods, including microscopic counting or viability dyes like resazurin.
Materials:
-
Leishmania infantum promastigotes and Trypanosoma cruzi epimastigotes
-
Appropriate parasite culture medium
-
This compound derivatives dissolved in DMSO
-
Resazurin solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Parasite Culture: Culture the parasites in their respective media until they reach the logarithmic growth phase.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the parasite culture medium in a 96-well plate.
-
Parasite Inoculation: Add a suspension of parasites to each well to achieve a final density of approximately 1 x 10^6 parasites/mL.
-
Incubation: Incubate the plates for 72 hours under the appropriate conditions for each parasite.
-
Viability Assessment: Add resazurin solution to each well and incubate for a further 4-24 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control. Determine the EC50 value for each derivative.
Protocol 4: Antifungal Activity and CYP51 Inhibition
The antifungal activity of this compound derivatives can be assessed by determining the minimum inhibitory concentration (MIC) against various fungal strains. The specific inhibition of CYP51 can be investigated using a cell-based or enzyme-based assay.
Principle: Azole antifungal drugs inhibit CYP51, leading to the accumulation of 14α-methyl sterols and depletion of ergosterol in the fungal cell membrane. The antifungal activity of this compound derivatives can be linked to this mechanism.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Fungal growth medium (e.g., RPMI-1640)
-
This compound derivatives dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure (Antifungal Susceptibility):
-
Follow a standardized microdilution method (e.g., CLSI guidelines).
-
Prepare serial dilutions of the compounds in the 96-well plates.
-
Add a standardized inoculum of the fungal strain to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth.
CYP51 Inhibition Assay:
A cell-based assay can be performed by treating fungal cells with the this compound derivatives and analyzing the sterol composition by gas chromatography-mass spectrometry (GC-MS). Inhibition of CYP51 will result in a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.
Data Presentation
Quantitative data from bioactivity screening should be summarized in a clear and structured format to allow for easy comparison of the derivatives.
Table 1: Bioactivity of Semisynthetic this compound Derivatives
| Compound | Modification | Cytotoxicity (CHO cells) EC50 (µM) | Cytotoxicity (Sf9 cells) EC50 (µM) | Anti-leishmanial Activity (L. infantum) EC50 (µM) | Anti-trypanosomal Activity (T. cruzi) EC50 (µM) |
| This compound | Parent Compound | >100 | >100 | 25.3 | 18.5 |
| Derivative 1 | C-7 oxidation | 85.1 | 15.2 | 12.1 | 9.8 |
| Derivative 2 | Side chain epoxidation | >100 | 45.7 | 30.1 | 22.4 |
| Derivative 3 | C-3 halogenation | 50.6 | 10.3 | 8.5 | 6.1 |
| ... (data for other derivatives) |
Note: The data presented here is illustrative and should be replaced with actual experimental results. The original study evaluated fifteen derivatives.
Mandatory Visualizations
Synthesis and Derivatization Workflow
Caption: Workflow for the synthesis of this compound and its derivatives.
Bioactivity Screening Workflow
Caption: General workflow for the bioactivity screening of this compound derivatives.
Sterol Biosynthesis Pathway and Site of Inhibition
Caption: Simplified sterol biosynthesis pathway highlighting the role of CYP51.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound and analogues as CYP51 substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tracing Sterol Metabolism Using Radiolabeled Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol metabolism is a fundamental biological process vital for cellular structure, signaling, and the synthesis of hormones. Obtusifoliol is a key metabolic intermediate in the biosynthesis of sterols in plants, fungi, and mammals.[1][2] It is specifically acted upon by the enzyme sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme.[1][3][4] Understanding the flux through this pathway is crucial for developing new antifungal agents, herbicides, and therapies for cholesterol-related disorders.
Radiolabeling techniques, utilizing isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), provide a highly sensitive and quantitative method for tracing the metabolic fate of specific molecules in vitro and in vivo.[5][6][7] By replacing a stable atom in the this compound molecule with its radioactive isotope, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision.[8][9] These studies are instrumental in elucidating metabolic pathways, quantifying metabolite formation, and assessing the activity of enzymes and their inhibitors.[10]
Applications
The use of radiolabeled this compound offers several key applications in research and drug development:
-
Metabolic Pathway Elucidation: Tracing the conversion of radiolabeled this compound into downstream sterols confirms and quantifies the activity of the sterol biosynthetic pathway in various organisms.
-
Enzyme Kinetics and Inhibition: It allows for precise measurement of the activity of CYP51 and other downstream enzymes. This is particularly valuable for screening and characterizing the potency and mechanism of action of potential drug candidates targeting this pathway.
-
Drug Metabolism and Pharmacokinetics (DMPK): For antifungal drug candidates that are structural analogs of this compound, radiolabeling can provide critical data on their metabolic stability and fate.[8]
-
Bioavailability and Distribution Studies: Tracking the radioactivity in different tissues and fluids following administration provides a comprehensive picture of the compound's distribution and accumulation.[11]
Experimental Protocols
The following protocols provide a framework for conducting metabolic studies using radiolabeled this compound. The choice of isotope (¹⁴C or ³H) will depend on the specific research question, desired specific activity, and available synthetic routes.[7]
Protocol 1: Synthesis of [¹⁴C]-Obtusifoliol
This protocol outlines a conceptual pathway for synthesizing [¹⁴C]-Obtusifoliol, based on established chemical synthesis routes and radiolabeling principles.[7][9][12] The exact labeling position should be chosen to be metabolically stable to prevent premature loss of the radiolabel.
Objective: To chemically synthesize this compound with a ¹⁴C label at a stable position.
Materials:
-
Lanosterol or other suitable precursor
-
[¹⁴C]-labeled intermediate (e.g., [¹⁴C]-methyl iodide, [¹⁴C]CO₂)[7][13]
-
All necessary reagents and solvents for multi-step organic synthesis
-
Inert atmosphere chamber (e.g., glovebox with nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates and radio-TLC scanner
-
High-Performance Liquid Chromatography (HPLC) with a radiodetector
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Methodology:
-
Synthetic Route Design: Based on a known chemical synthesis of this compound, identify a late-stage step where a ¹⁴C-labeled precursor can be introduced.[12] A common strategy is to use a ¹⁴C-labeled methylating agent to introduce a labeled methyl group.
-
Small-Scale "Cold" Synthesis: Perform the entire synthesis with non-radiolabeled ("cold") materials to optimize reaction conditions, yields, and purification methods.
-
Radiosynthesis: a. In a shielded, well-ventilated fume hood, perform the synthesis on a micro-mole scale using the high-specific-activity ¹⁴C-labeled precursor. b. Monitor the progress of each reaction step using radio-TLC.
-
Purification: a. Purify the crude [¹⁴C]-Obtusifoliol product using preparative HPLC equipped with a fraction collector and an in-line radiodetector. b. Collect the radioactive peak corresponding to the this compound product.
-
Structural Confirmation and Purity Analysis: a. Confirm the identity of the final product by co-elution with an authentic, non-labeled standard on an analytical HPLC system. b. Determine radiochemical purity by radio-HPLC (should be >98%). c. Confirm the chemical structure and position of the label using MS and NMR if sufficient mass is available.
-
Quantification and Specific Activity: a. Measure the total radioactivity of the purified product using a calibrated Liquid Scintillation Counter (LSC). b. Determine the mass of the product to calculate the specific activity (e.g., in mCi/mmol).
Protocol 2: In Vitro Metabolism with Liver Microsomes
Objective: To investigate the metabolism of [¹⁴C]-Obtusifoliol by CYP51 enzymes in a controlled in vitro system.
Materials:
-
[¹⁴C]-Obtusifoliol in a suitable solvent (e.g., DMSO)
-
Liver microsomes (from human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator or shaking water bath set to 37°C
-
Liquid Scintillation Counter and scintillation cocktail
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add [¹⁴C]-Obtusifoliol to the mixture to start the reaction. The final substrate concentration should be chosen based on the experimental goals (e.g., near the Km of the enzyme). Include control incubations without the NADPH system (to check for non-enzymatic degradation) and without microsomes.
-
Incubation: Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: a. Transfer the supernatant to a new tube for analysis. b. Analyze the supernatant using radio-HPLC to separate and quantify the parent [¹⁴C]-Obtusifoliol and its radiolabeled metabolites. c. The rate of disappearance of the parent compound or the rate of appearance of metabolites can be used to calculate enzyme activity.
Illustrative Data Presentation:
| Time (min) | [¹⁴C]-Obtusifoliol Remaining (%) | [¹⁴C]-Metabolite A (%) | [¹⁴C]-Metabolite B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 85.2 | 12.5 | 2.3 |
| 15 | 55.7 | 38.1 | 6.2 |
| 30 | 25.1 | 65.4 | 9.5 |
| 60 | 5.3 | 82.1 | 12.6 |
Protocol 3: In Vivo Metabolic Tracing in a Rodent Model
Objective: To determine the absorption, distribution, and excretion of [¹⁴C]-Obtusifoliol and its metabolites in a living organism.
Materials:
-
[¹⁴C]-Obtusifoliol formulated in a vehicle suitable for administration (e.g., oral gavage or intravenous injection).
-
Test animals (e.g., Sprague-Dawley rats).
-
Metabolic cages for separate collection of urine and feces.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Tissue homogenization equipment.
-
Sample oxidizer and LSC.
Methodology:
-
Dosing: Administer a single dose of [¹⁴C]-Obtusifoliol to the animals via the desired route (e.g., intravenous or oral).
-
Sample Collection: a. Place animals in metabolic cages immediately after dosing. b. Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc., up to 168h or until >95% of the dose is recovered). c. Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) into anticoagulant tubes. Separate plasma by centrifugation.
-
Terminal Procedure: At the final time point, euthanize the animals and dissect key tissues (e.g., liver, kidney, brain, adipose tissue, etc.).
-
Sample Processing for Total Radioactivity: a. Measure the total volume of urine and total weight of feces for each collection interval. b. Homogenize feces and tissues. c. Analyze aliquots of plasma, urine, and tissue/feces homogenates for total ¹⁴C content using an LSC. For solid samples, a sample oxidizer may be required to convert ¹⁴C to ¹⁴CO₂ before scintillation counting.
-
Metabolite Profiling: Pool samples from relevant time points and subject them to extraction and radio-HPLC or LC-MS/MS analysis to identify and quantify metabolites.
Illustrative Data Presentation:
| Tissue | Radioactivity (dpm/g) | % of Administered Dose |
| Blood | 15,230 | 1.8 |
| Liver | 185,600 | 22.1 |
| Kidney | 65,450 | 3.5 |
| Adipose | 25,100 | 8.9 |
| Brain | 1,200 | 0.05 |
| Excreta | (Cumulative % of Dose) | |
| Urine (0-48h) | 15.7 | |
| Feces (0-48h) | 78.3 | |
| Total Recovered | 95.8 |
Sterol Biosynthesis Pathway
This compound is a central intermediate in the post-squalene segment of sterol biosynthesis. The demethylation of this compound by CYP51 is a rate-limiting step and a key regulatory point in the pathway leading to essential sterols like cholesterol in mammals and phytosterols in plants.[1][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ovid.com [ovid.com]
- 9. moravek.com [moravek.com]
- 10. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Synthesis of this compound and analogues as CYP51 substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Obtusifoliol in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol is a key metabolic intermediate in the ergosterol biosynthesis pathway of fungi.[1][2] The disruption of this pathway is a primary strategy for many commercial antifungal drugs, particularly azoles, which target the enzyme lanosterol 14α-demethylase (CYP51).[3] Inhibition of CYP51 leads to the accumulation of sterol precursors, including this compound, and a depletion of ergosterol, which is essential for fungal cell membrane integrity and function.[3] This accumulation of methylated sterols is toxic to the fungal cell and is a key mechanism of antifungal action.[4] While the role of this compound accumulation in the efficacy of other antifungals is established, its direct application as a fungal growth inhibitor is an emerging area of research. These application notes provide an overview of the potential use of this compound in fungal growth inhibition assays, detailing its mechanism of action and providing protocols for its evaluation.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound's potential as a direct antifungal agent is predicated on its role within the ergosterol biosynthesis pathway. By introducing an excess of exogenous this compound, it is hypothesized that the fungal cell's metabolic balance could be disrupted, potentially leading to cytotoxic effects. The primary proposed mechanism of action is the feedback inhibition of upstream enzymes in the pathway and the potential for conversion into toxic methylated sterol derivatives, ultimately leading to cell membrane stress and growth inhibition.
The ergosterol biosynthesis pathway is a critical target for antifungal drug development. The enzyme CYP51, a sterol 14α-demethylase, is responsible for the conversion of lanosterol and other methylated sterols, including this compound, into intermediates for ergosterol synthesis.[1][2][5] Azole antifungals work by inhibiting this enzyme, leading to the accumulation of 14α-methylated sterols, which disrupts the structure and function of the fungal plasma membrane.[3]
Quantitative Data on Antifungal Activity
To date, there is limited publicly available data on the direct minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of purified this compound against various fungal pathogens. The table below is a template for researchers to populate with their own experimental data. For context, a study on a dichloromethane fraction of Sideroxylon obtusifolium, which may contain steroidal compounds, demonstrated MIC values against Candida species ranging from 250 to 1000 µg/mL.[6][7] This highlights the potential for plant-derived sterols and related compounds in antifungal research.
Table 1: Template for Recording Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Method |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined | Broth Microdilution |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined | Broth Microdilution |
| Cryptococcus neoformans | ATCC 208821 | Data to be determined | Data to be determined | Broth Microdilution |
| Trichophyton rubrum | ATCC 28188 | Data to be determined | Data to be determined | Broth Microdilution |
Experimental Protocols
The following are detailed protocols for evaluating the antifungal activity of this compound. These are based on established methods for testing natural products and can be adapted as needed.[8][9][10]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.[9]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal culture
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent vehicle)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sporulation or sufficient growth is achieved.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In the first column of the 96-well plate, add 100 µL of RPMI-1640 medium containing the highest concentration of this compound to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the subsequent wells containing 50 µL of RPMI-1640, across the plate.
-
The last well should contain only the medium with the solvent as a negative control. A separate well with medium and inoculum will serve as a growth control. A positive control antifungal should be run in parallel.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by measuring the optical density at 600 nm.[9]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC determination to ascertain the lowest concentration of this compound that kills the fungus.[11]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips or loops
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.[12]
-
Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate, indicating at least a 99.9% killing of the initial inoculum.[11]
Visualizations
Ergosterol Biosynthesis Pathway and the Role of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The antibiofilm effects of the dichloromethane fraction of Sideroxylon obtusifolium T. D. Penn on Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Elucidating the Role of Obtusifoliol in Plant Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the effects of the sterol biosynthetic intermediate, obtusifoliol, on plant development. The protocols outlined herein are designed for researchers in plant biology, agricultural science, and drug discovery to assess the potential of this compound as a plant growth regulator.
This compound is a key intermediate in the biosynthesis of essential sterols in plants. Disruptions in the sterol pathway, specifically at the point of this compound metabolism, have been shown to cause significant developmental defects, including dwarfism, delayed flowering, and abnormalities in pollen and seed development. These findings suggest that the concentration of this compound, or the balance of sterols it influences, is critical for normal plant growth and reproduction. The following protocols provide a systematic approach to study the effects of exogenously applied this compound on key developmental processes in the model plant, Arabidopsis thaliana.
I. Summary of Key Experimental Parameters
The following table summarizes the quantitative parameters that will be assessed in the described experiments.
| Experiment | Parameter Measured | Unit of Measurement | Purpose |
| Seed Germination Assay | Germination Rate | Percentage (%) | To determine the effect of this compound on the initiation of germination. |
| Mean Germination Time (MGT) | Days | To assess the speed and uniformity of germination. | |
| Seedling Growth Assay | Hypocotyl Length | Millimeters (mm) | To quantify the effect of this compound on cell elongation in early seedling development. |
| Fresh Weight | Milligrams (mg) | To measure the overall biomass accumulation of seedlings. | |
| Chlorophyll Content | µg/g fresh weight | To assess the impact on photosynthesis and overall plant health. | |
| Root Elongation Assay | Primary Root Length | Millimeters (mm) | To determine the effect of this compound on primary root growth. |
| Lateral Root Density | Number of lateral roots/cm | To assess the impact on lateral root formation. |
II. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile stock and working solutions of this compound for application in plant bioassays.
Materials:
-
This compound (CAS No. 16910-32-0)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (95-100%), sterile
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Sterile volumetric flasks
Procedure:
-
Stock Solution Preparation (10 mM):
-
Due to the lipophilic nature of this compound, a solvent such as DMSO or ethanol is required for initial solubilization.
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 4.267 mg of this compound (molar mass: 426.72 g/mol ) in 1 mL of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the 10 mM stock solution with sterile deionized water or liquid growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
A solvent control should be prepared containing the same final concentration of DMSO or ethanol as the highest concentration this compound treatment.
-
Protocol 2: Seed Germination Assay
Objective: To evaluate the effect of various concentrations of this compound on the germination of Arabidopsis thaliana seeds.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Sterile petri dishes (90 mm)
-
Sterile filter paper
-
This compound working solutions (0, 0.1, 1, 10, 50, 100 µM)
-
Solvent control solution
-
Sterile deionized water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Tween-20.
-
Rinse the seeds 5 times with sterile deionized water.
-
Resuspend the seeds in sterile 0.1% agarose solution.
-
-
Plating:
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of the respective this compound working solution or control solution onto the filter paper to ensure saturation.
-
Carefully place approximately 50-100 sterilized seeds onto the moist filter paper in each dish.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Data Collection:
-
Incubate the plates in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Record the number of germinated seeds (radicle emergence) daily for 7 days.
-
Calculate the germination rate as a percentage of the total seeds sown.
-
Calculate the Mean Germination Time (MGT).
-
Protocol 3: Seedling Growth Assay
Objective: To assess the impact of this compound on early seedling development, focusing on hypocotyl elongation and biomass.
Materials:
-
Arabidopsis thaliana seeds
-
Square petri dishes with Murashige and Skoog (MS) medium (0.8% agar)
-
This compound working solutions (0, 0.1, 1, 10, 50, 100 µM)
-
Solvent control solution
-
Growth chamber
Procedure:
-
Media Preparation:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the appropriate volume of sterile-filtered this compound stock solution or solvent to the molten MS agar to achieve the desired final concentrations.
-
Pour the medium into sterile square petri dishes and allow them to solidify.
-
-
Plating and Incubation:
-
Sow sterilized Arabidopsis seeds in a line on the surface of the MS agar plates.
-
Seal the plates and place them vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark cycle.
-
-
Data Collection (after 7-10 days):
-
Photograph the plates.
-
Measure the hypocotyl length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight.
-
Chlorophyll content can be determined spectrophotometrically from a pooled sample of seedlings from each treatment.
-
Protocol 4: Root Elongation Assay
Objective: To investigate the influence of this compound on primary and lateral root growth.
Materials:
-
Arabidopsis thaliana seeds
-
Square petri dishes with MS medium
-
This compound working solutions (0, 0.1, 1, 10, 50, 100 µM)
-
Solvent control solution
-
Growth chamber
Procedure:
-
Plating and Germination:
-
Sow sterilized Arabidopsis seeds on standard MS agar plates and grow them vertically for 4-5 days until the primary root is established.
-
-
Transfer to Treatment Plates:
-
Prepare MS agar plates containing the different concentrations of this compound and the solvent control as described in Protocol 3.
-
Carefully transfer the 4-5 day old seedlings to the treatment plates, placing them in a row with the root tips pointing downwards.
-
Seal the plates and return them to the growth chamber in a vertical orientation.
-
-
Data Collection (after 5-7 days of treatment):
-
Scan the plates at high resolution.
-
Measure the length of the primary root from the point of transfer to the root tip for at least 20 seedlings per treatment using image analysis software.
-
Count the number of emerged lateral roots along the primary root.
-
Calculate the lateral root density (number of lateral roots per cm of primary root).
-
III. Visualizations
Simplified Sterol Biosynthesis Pathway
Caption: Simplified pathway of sterol biosynthesis in plants, highlighting the position of this compound.
Experimental Workflow
Application Notes and Protocols: Obtusifoliol as a Tool to Study Sterol Homeostasis in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol homeostasis is a critical cellular process in eukaryotes, ensuring the proper function and integrity of cellular membranes. In the budding yeast Saccharomyces cerevisiae, the primary sterol is ergosterol, and its biosynthetic pathway is a well-established model for studying sterol metabolism and a key target for antifungal drugs. This document details the application of obtusifoliol, a plant and fungal sterol intermediate, as a chemical tool to probe the regulatory mechanisms of sterol homeostasis in yeast.
This compound (4α,14α-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol) is structurally similar to lanosterol, the endogenous substrate for the yeast enzyme Erg11p (lanosterol 14α-demethylase). By introducing exogenous this compound to yeast cultures, researchers can create a subtle perturbation in the ergosterol biosynthesis pathway. The native yeast Erg11p can recognize this compound as a substrate, albeit with lower efficiency than its natural substrate, lanosterol.[1][2][3] This competitive interaction and potential for metabolic diversion can trigger the cell's sterol homeostatic response, providing a valuable model for studying the signaling pathways and transcriptional regulation involved.
Principle of Application
The application of this compound as a tool to study sterol homeostasis in yeast is based on the following principles:
-
Pathway Perturbation: Exogenously supplied this compound enters the yeast cell (uptake is enhanced under anaerobic conditions or in strains with compromised sterol synthesis) and competes with the endogenous lanosterol for the active site of Erg11p.[4][5]
-
Induction of Sterol Depletion Response: The inefficient processing of this compound and the competitive inhibition of lanosterol demethylation lead to a reduced flux through the ergosterol pathway. This mimics a state of ergosterol depletion.
-
Transcriptional Activation: The perceived depletion of ergosterol activates the primary transcription factors responsible for sterol homeostasis, Upc2p and Ecm22p.[6][7] These factors then bind to Sterol Regulatory Elements (SREs) in the promoters of target ERG genes, leading to their transcriptional upregulation.[6][8]
-
Phenotypic and Metabolic Analysis: The cellular response to this perturbation can be quantified by measuring changes in sterol profiles (accumulation of intermediates, reduction of ergosterol), gene expression levels of the ERG pathway, and overall cell fitness or drug sensitivity.
This approach offers a nuanced alternative to using potent, direct enzyme inhibitors or genetic knockouts, allowing for the study of the cell's dynamic response to a metabolic challenge.
Key Signaling and Metabolic Pathways
The core of this application lies in the interplay between the ergosterol biosynthesis pathway and its transcriptional regulation.
Ergosterol Biosynthesis Pathway
The late stages of the ergosterol biosynthesis pathway, occurring primarily in the endoplasmic reticulum, are the most relevant for this application. The pathway proceeds from lanosterol to ergosterol through a series of enzymatic modifications. The introduction of this compound creates a bottleneck at the Erg11p-catalyzed 14α-demethylation step.
Caption: Perturbation of the yeast ergosterol biosynthesis pathway by exogenous this compound.
Transcriptional Regulation of Sterol Homeostasis
A decrease in ergosterol levels is sensed by the cell, leading to the activation of the Upc2p and Ecm22p transcription factors. These proteins then drive the expression of ERG genes to restore homeostasis.
Caption: Transcriptional feedback loop activated by this compound-induced sterol depletion.
Experimental Protocols
Protocol 1: Analysis of this compound-Induced Changes in Yeast Sterol Composition
This protocol details the procedure for treating yeast with this compound and analyzing the resulting changes in the cellular sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD medium (or appropriate synthetic medium)
-
This compound (stock solution in ethanol or DMSO)
-
Control vehicle (ethanol or DMSO)
-
Glass culture tubes with screw caps
-
Saponification solution (60% w/v KOH in water)
-
Ethanol (absolute)
-
n-Heptane
-
Sterile water
-
Internal standard (e.g., cholesterol or epicoprostanol)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Pyridine (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Yeast Culture and Treatment:
-
Inoculate a starter culture of the yeast strain in 5 mL of YPD and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh YPD to an OD₆₀₀ of 0.1 in multiple tubes.
-
Add this compound to the treatment tubes to final concentrations ranging from 1 to 50 µM. Add an equivalent volume of the vehicle to control tubes.
-
Incubate the cultures at 30°C with shaking for a specified time (e.g., 6-8 hours, or to mid-log phase).
-
Harvest 5-10 OD₆₀₀ units of cells by centrifugation (3000 x g, 5 min). Wash the cell pellet with sterile water and store at -80°C until extraction.
-
-
Sterol Extraction and Saponification: [9][10]
-
Resuspend the cell pellet in 1 mL of sterile water. Add a known amount of the internal standard.
-
Add 2.5 mL of 60% KOH and 2.5 mL of absolute ethanol.
-
Vortex vigorously and incubate in an 80°C water bath for 1 hour to saponify the lipids.
-
Cool the tubes to room temperature.
-
Add 5 mL of n-heptane and vortex for 3 minutes to extract the non-saponifiable lipids (sterols).
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper heptane layer to a new glass tube.
-
Evaporate the heptane to dryness under a stream of nitrogen gas.
-
-
Derivatization and GC-MS Analysis: [9][11]
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.
-
Cool to room temperature and inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program suitable for sterol separation (e.g., start at 180°C, ramp to 280°C at 5°C/min, hold for 15 min).
-
Identify sterols based on their retention times and mass spectra compared to standards and library data. Quantify peak areas relative to the internal standard.
-
Data Presentation:
| Sterol | Control (Vehicle) | 10 µM this compound | 50 µM this compound |
| Ergosterol | 100 ± 8.5 | 75.2 ± 6.1 | 48.9 ± 5.3 |
| Lanosterol | 1.2 ± 0.2 | 5.8 ± 0.7 | 15.4 ± 1.9 |
| Zymosterol | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.1 ± 0.2 |
| This compound | Not Detected | 2.5 ± 0.5 | 9.8 ± 1.1 |
| (Other intermediates) | ... | ... | ... |
| All values are presented as relative abundance (Peak Area / Internal Standard Peak Area) ± SD. |
Protocol 2: Gene Expression Analysis of ERG Genes via RT-qPCR
This protocol describes how to measure the transcriptional response of key ERG genes to this compound treatment.
Materials:
-
Yeast cultures treated as in Protocol 1.
-
RNA extraction kit suitable for yeast (e.g., with zymolyase/lyticase and glass beads).
-
DNase I, RNase-free.
-
cDNA synthesis kit (reverse transcriptase, dNTPs, random primers/oligo(dT)).
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (ERG11, ERG25, UPC2) and a reference gene (ACT1).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest yeast cells from control and this compound-treated cultures (as in Protocol 1, step 1).
-
Extract total RNA using a commercial kit or a standard hot phenol/glass bead method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Include no-template controls (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the reference gene (ACT1).
-
The fold change in gene expression in treated samples is calculated relative to the vehicle-treated control samples.
-
Data Presentation:
| Gene | Fold Change (10 µM this compound vs. Control) | p-value |
| ERG11 | 3.5 ± 0.4 | <0.01 |
| ERG25 | 2.8 ± 0.3 | <0.01 |
| UPC2 | 1.5 ± 0.2 | <0.05 |
| Values are mean fold change ± SD from three biological replicates. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for investigating the effects of this compound on yeast sterol homeostasis.
Caption: Overall experimental workflow for studying this compound effects in yeast.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimized expression and catalytic properties of a wheat this compound 14alpha-demethylase (CYP51) expressed in yeast. Complementation of erg11Delta yeast mutants by plant CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Obtusifoliol in Plant Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol, a key metabolic intermediate in the biosynthesis of phytosterols, has garnered increasing attention for its potential role as a bioactive signaling molecule in plants. As a precursor to essential sterols that govern membrane fluidity, cellular signaling, and overall plant development, the experimental manipulation of this compound levels in vivo offers a powerful tool to investigate fundamental aspects of plant biology. This document provides detailed application notes and protocols for the administration of this compound to plant models, enabling researchers to explore its effects on growth, development, gene expression, and stress responses.
Phytosterols are crucial for a variety of cellular functions and serve as precursors for the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones. The enzyme this compound 14α-demethylase (CYP51) is a critical component in the sterol biosynthesis pathway, responsible for the demethylation of this compound.[1][2] Genetic studies involving the knockdown or knockout of CYP51 genes have demonstrated the profound impact of altered this compound metabolism, leading to phenotypes such as delayed flowering, impaired membrane integrity, abnormal pollen development, and reduced grain yield.[2] Furthermore, evidence suggests that this compound itself can be transported throughout the plant and can act as a signaling molecule, inducing the expression of genes such as CYP51G1-Sc.[3]
These application notes and protocols are designed to provide a framework for conducting reproducible in vivo studies with this compound in various plant models.
Data Presentation
Table 1: Effects of Altered Endogenous this compound Levels on Plant Phenotype (via CYP51 Gene Modification)
| Plant Model | Genetic Modification | Observed Phenotypic Changes | Reference |
| Oryza sativa (Rice) | Knockdown/Knockout of OsCYP51G1 | Delayed flowering, impaired membrane integrity, abnormal pollen, reduced grain yield. | [2] |
| Oryza sativa (Rice) | Overexpression of OsCYP51G1 | Increased grain yield. | [2] |
| Oryza sativa (Rice) | Mutation/RNAi of OsCYP51H3 | Dwarf phenotype, late flowering, erect leaves, lower seed-setting rate, smaller and shorter seeds. | [4] |
| Arabidopsis thaliana | Antisense expression of AtCYP51 | Semidwarf phenotype in the early growth stage, longer life span. | [1] |
Table 2: Quantitative Changes in Sterol Profile Following OsCYP51G1 Modification in Rice
| Genetic Modification | Upstream Intermediates (24-methylene-cycloartenol, cycloeucalenol) | End-Products (Sitosterol, Stigmasterol) | Reference |
| Knockdown of OsCYP51G1 | Increased | Reduced | [2] |
| Overexpression of OsCYP51G1 | Reduced (cycloeucalenol) | Increased | [2] |
Table 3: Effect of Exogenous this compound Application on Gene Expression in Solanum chacoense
| Treatment | Target Gene | Fold Increase in mRNA Levels (Treated Leaf) | Fold Increase in mRNA Levels (Systemic Leaf) | Reference |
| 0.5 mM this compound | CYP51G1-Sc | ~2-fold | ~2-fold | [3] |
| Control (Tween 80) | CYP51G1-Sc | No significant change | No significant change | [3] |
| Lanosterol | CYP51G1-Sc | No significant change | No significant change | [3] |
Experimental Protocols
Protocol 1: Preparation and Foliar Application of this compound Solution
This protocol is adapted from methodologies for applying lipophilic compounds to plant leaves and is based on the limited specific information available for this compound application.[3]
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent like DMSO)
-
Tween® 20 or Tween® 80[3]
-
Sterile, deionized water
-
Micropipettes
-
Vortex mixer
-
Fine-mist spray bottle or atomizer
-
Plant growth chambers or greenhouse with controlled environmental conditions
Procedure:
-
Stock Solution Preparation:
-
Due to its lipophilic nature, this compound must first be dissolved in an organic solvent.[5]
-
Prepare a concentrated stock solution of this compound (e.g., 50 mM) in ethanol. Ensure the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Working Spray Solution (Example for 0.5 mM):
-
To prepare a 100 mL final spray solution with a concentration of 0.5 mM this compound, add 1 mL of the 50 mM this compound stock solution to a 100 mL volumetric flask.
-
Add a surfactant to aid in emulsification and adhesion to the leaf surface. A final concentration of 0.05% to 0.1% (v/v) Tween® 20 is commonly used. For 100 mL, this would be 50 to 100 µL of Tween® 20.
-
Bring the final volume to 100 mL with sterile, deionized water.
-
Vortex the solution vigorously to create a stable emulsion. The solution should appear slightly cloudy.
-
-
Control Solution Preparation:
-
Prepare a mock control solution containing the same concentration of ethanol and Tween® 20 as the this compound working solution, but without the this compound. This is crucial to distinguish the effects of this compound from the effects of the solvent and surfactant.
-
-
Plant Treatment:
-
Grow plants to the desired developmental stage under controlled conditions (e.g., 4-6 week old Arabidopsis or Nicotiana benthamiana).
-
In a well-ventilated area, apply the spray solution to the adaxial and abaxial surfaces of the leaves until runoff is just about to occur.[6] Ensure even coverage.
-
For studies investigating systemic effects, a single leaf can be treated while shielding the rest of the plant.[3]
-
Treat the control group of plants with the mock control solution in the same manner.
-
-
Post-Application Care:
-
Return the plants to the growth chamber or greenhouse.
-
Monitor the plants for any signs of phytotoxicity from the treatment.
-
Harvest tissue for downstream analysis at predetermined time points (e.g., 24, 48, 72 hours post-treatment).
-
Protocol 2: Analysis of Gene Expression by qRT-PCR
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Gene-specific primers for the target gene (e.g., CYP51) and a reference gene (e.g., Actin or Ubiquitin)
Procedure:
-
RNA Extraction:
-
Harvest plant tissue (e.g., treated leaves, systemic leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the this compound-treated and control samples.
-
Protocol 3: Quantification of this compound and Other Sterols by GC-MS
Materials:
-
Freeze-dryer
-
Soxhlet extraction apparatus or sonicator
-
Organic solvents (e.g., chloroform, methanol, hexane)
-
Saponification reagent (e.g., methanolic KOH)
-
Derivatization agent (e.g., BSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., epicoprostanol)
Procedure:
-
Sample Preparation:
-
Harvest and freeze-dry plant tissue.
-
Grind the dried tissue to a fine powder.
-
-
Lipid Extraction:
-
Extract total lipids from the powdered tissue using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Saponification:
-
Saponify the lipid extract to release free sterols from their esterified forms by heating with a methanolic potassium hydroxide solution.
-
-
Derivatization:
-
Extract the non-saponifiable fraction (containing the sterols) with a non-polar solvent like hexane.
-
Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different sterols on a suitable capillary column.
-
Identify and quantify the sterols based on their retention times and mass spectra, comparing them to authentic standards and using an internal standard for accurate quantification.[7]
-
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Putative signaling pathway of exogenously applied this compound.
References
- 1. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 2. This compound 14α-demethylase OsCYP51G1 is involved in phytosterol synthesis and affects pollen and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. manilatimes.net [manilatimes.net]
- 6. US9585383B2 - Methods of reducing phytotoxicity of a pesticide - Google Patents [patents.google.com]
- 7. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Obtusifoliol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of obtusifoliol using High-Performance Liquid Chromatography (HPLC). Given the structural similarity of this compound to other plant sterols, the methodologies presented here are adapted from established methods for phytosterol analysis. Two primary approaches are detailed: an HPLC method with Ultraviolet (UV) detection, suitable for routine analysis and quality control, and a more sensitive and specific method utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound Analysis
This compound is a key metabolic intermediate in the biosynthesis of sterols in fungi and plants. Accurate quantification of this compound is crucial for research in phytochemistry, mycology, and for the development of drugs targeting sterol synthesis pathways. HPLC is a powerful technique for the separation and quantification of such compounds from complex biological matrices.
Method Selection: HPLC-UV vs. HPLC-MS
The choice between HPLC-UV and HPLC-MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This method is widely accessible and cost-effective. While this compound does not possess a strong chromophore, detection at low UV wavelengths (around 205 nm) is feasible.[1][2] This method is suitable for the analysis of relatively pure samples or formulations where this compound is a major component.
-
HPLC-MS: This technique offers significantly higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological extracts where it may be present at low concentrations.[3][4][5] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for sterols as it provides robust ionization with minimal fragmentation.[3][5]
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected for the HPLC analysis of this compound, based on validated methods for similar sterols. These values should be established and verified for each specific application and laboratory.
| Parameter | HPLC-UV Method | HPLC-MS Method |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 100 - 500 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 500 - 1500 ng/mL | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Retention Time (Typical) | 8 - 12 min | 5 - 9 min |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Analysis
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation (from Plant or Fungal Material)
-
Grinding: Grind the dried plant or fungal material to a fine powder.
-
Saponification: To 1 g of powdered sample, add 20 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour at 80°C to hydrolyze sterol esters.
-
Extraction: After cooling, add 20 mL of water and extract the non-saponifiable lipids three times with 20 mL of n-hexane.
-
Washing: Combine the hexane extracts and wash with 20 mL of water until the washings are neutral.
-
Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[1]
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: HPLC-MS Method for this compound Analysis
This protocol provides a high-sensitivity method for the quantification of this compound using HPLC coupled with mass spectrometry.
1. Sample Preparation
Follow the same sample preparation procedure as described in Protocol 1.
2. HPLC-MS Conditions
-
Column: C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3][5]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
For this compound (C₃₀H₅₀O, MW: 426.72), monitor the [M+H-H₂O]⁺ ion at m/z 409.4.
-
-
Nebulizer Gas (Nitrogen): 40 psi.
-
Vaporizer Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
4. Calibration and Quantification
Prepare a series of standard solutions of this compound and an internal standard (e.g., d7-cholesterol) in the mobile phase. Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. Quantify this compound in the samples using this calibration curve.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting the appropriate HPLC method for this compound analysis.
References
- 1. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sterol and triterpene alcohol acetates in natural products by reversed-phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Obtusifoliol as a Substrate for Recombinant CYP51 Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes and a primary target for antifungal and antiparasitic drugs.[1][2][3] The enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[2][4] While lanosterol and eburicol are the preferred substrates for mammalian and fungal CYP51 respectively, obtusifoliol is the specific substrate for plant CYP51 orthologs and some protozoa, such as Trypanosoma brucei.[2][5][6] The substrate specificity of different CYP51 orthologs makes this compound a valuable tool for characterizing and screening inhibitors against specific CYP51 enzymes, particularly those from plants and certain pathogenic protozoa. These application notes provide detailed protocols for utilizing this compound in recombinant CYP51 enzyme assays.
Key Concepts
-
CYP51 Reaction: The demethylation of this compound by CYP51 is a three-step monooxygenation reaction, with each step requiring one molecule of O2 and two electrons from NADPH, which are transferred via NADPH-cytochrome P450 reductase (CPR).[2] The reaction converts this compound to 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.[3][7]
-
Substrate Specificity: The preference for this compound varies significantly among CYP51 orthologs. Plant CYP51s exhibit strict specificity for this compound.[2][6] In contrast, human and fungal CYP51s can metabolize this compound, but with lower efficiency compared to their endogenous substrates.[8] For example, Sorghum bicolor CYP51 shows a high turnover rate with this compound but is inactive towards lanosterol.[8]
-
Recombinant Enzyme Systems: In vitro assays typically utilize a reconstituted system containing purified recombinant CYP51, its redox partner CPR, a lipid environment (like L-α-1,2-dilauroyl-sn-glycerophosphocholine), and a source of NADPH.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for CYP51 enzyme assays using this compound and other relevant substrates for comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Various CYP51 Orthologs
| CYP51 Ortholog | Substrate | Km (µM) | Vmax (nmol/min/nmol CYP51) | Turnover Rate (min⁻¹) | Reference |
| Sorghum bicolor | This compound | N/A | 5.5 | 5.5 | [8] |
| Trypanosoma brucei | This compound | N/A | N/A | 5.6 | [5] |
| Human | Dihydrolanosterol | N/A | 0.5 | 0.5 | [8] |
| Candida albicans | 24-methylene-24,25-dihydrolanosterol | N/A | 0.3 | 0.3 | [8] |
N/A: Data not available in the cited sources.
Table 2: Typical Reagent Concentrations for in vitro CYP51 Activity Assay
| Reagent | Final Concentration | Reference |
| Recombinant CYP51 | 0.1 - 1.0 µM | [1][9] |
| Cytochrome P450 Reductase (CPR) | 1.0 - 2.0 µM | [1][9] |
| [³H]-labeled this compound | 50 µM | [1][5] |
| NADPH | 100 µM | [1][5] |
| L-α-1,2-dilauroyl-sn-glycerophosphocholine | 100 µM | [1] |
| Sodium Isocitrate | 25 mM | [1] |
| Isocitrate Dehydrogenase | 0.4 mg/mL | [1] |
| Potassium Phosphate Buffer (pH 7.2) | 50 mM | [1] |
| Glycerol | 10% (v/v) | [1] |
Experimental Protocols
Protocol 1: Reconstitution and Activity Assay of Recombinant CYP51 with this compound
This protocol describes the in vitro reconstitution of CYP51 activity and the measurement of this compound demethylation.
Materials:
-
Purified recombinant CYP51
-
Purified recombinant CPR
-
[³H]-labeled this compound (dissolved in a suitable solvent, e.g., 45% HPCD, w/v)
-
NADPH
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC)
-
Isocitrate dehydrogenase
-
Sodium isocitrate
-
Potassium phosphate buffer (50 mM, pH 7.2) containing 10% glycerol (v/v)
-
Ethyl acetate
-
Methanol
-
Scintillation cocktail
-
HPLC system with a reverse-phase C18 column and a radiochemical detector (e.g., β-RAM)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard reaction mixture containing 0.5 µM CYP51, 1.0 µM CPR, 100 µM DLPC, 0.4 mg/mL isocitrate dehydrogenase, and 25 mM sodium isocitrate in 50 mM potassium phosphate buffer (pH 7.2) with 10% glycerol.[1] The total volume can be adjusted as needed (e.g., 100 µL).
-
Substrate Addition: Add [³H]-labeled this compound to a final concentration of 50 µM.
-
Pre-incubation: Pre-incubate the mixture for 30 seconds to 5 minutes at 37°C in a shaking water bath.[1][5]
-
Initiate the Reaction: Start the enzymatic reaction by adding NADPH to a final concentration of 100 µM.[1][5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by extracting the sterols with an equal volume of ethyl acetate.[1][5] Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation for Analysis: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Analysis: Dissolve the dried sterol extract in methanol.[5] Analyze the sample using a reverse-phase HPLC system equipped with a C18 column and a radiochemical detector to separate and quantify the substrate (this compound) and the demethylated product.[5] A linear gradient from a mixture of water, acetonitrile, and methanol to pure methanol can be used for separation.[5][9]
-
Data Calculation: Calculate the amount of product formed based on the radioactivity detected and the specific activity of the radiolabeled substrate. The enzyme activity can be expressed as nmol of product formed per minute per nmol of CYP51.
Protocol 2: Spectral Binding Titration of this compound to CYP51
This protocol is used to determine the binding affinity of this compound to the CYP51 enzyme by measuring the spectral shift of the heme Soret peak upon substrate binding.
Materials:
-
Purified recombinant CYP51
-
This compound stock solution (dissolved in a suitable solvent like HPCD)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dual-beam spectrophotometer
Procedure:
-
Prepare CYP51 Solution: Dilute the purified CYP51 in the potassium phosphate buffer to a final concentration of 1-2 µM in two matched cuvettes.
-
Record Baseline: Record the baseline absorbance spectrum from approximately 350 nm to 500 nm.
-
Titration: Add small aliquots of the this compound stock solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.
-
Record Spectra: After each addition, mix gently and record the difference spectrum. The binding of this compound, a type I ligand, will typically cause a shift in the Soret peak from around 417 nm to approximately 393 nm.[5][10]
-
Data Analysis: Plot the change in absorbance (ΔA = A₃₉₃ - A₄₁₇) against the this compound concentration. The data can be fitted to a binding isotherm (e.g., the Michaelis-Menten equation for spectral binding) to determine the spectral dissociation constant (Ks).
Visualizations
Caption: Experimental workflow for the CYP51 enzyme assay with this compound.
Caption: CYP51-mediated demethylation of this compound.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 4. Characterization and catalytic properties of the sterol 14α-demethylase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The 14 alpha-demethylation of this compound by a cytochrome P-450 monooxygenase from higher plants' microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Genetic Manipulation of Obtusifoliol Biosynthesis in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obtusifoliol is a key metabolic intermediate in the biosynthesis of sterols in plants. The enzyme this compound 14α-demethylase, encoded by the CYP51A2 gene in Arabidopsis thaliana, catalyzes a crucial step in this pathway.[1][2] Genetic manipulation of this pathway, particularly the downregulation or knockout of the CYP51A2 gene, leads to the accumulation of this compound and its derivatives, providing a valuable tool for studying the roles of these sterols in plant growth, development, and as potential targets for drug development. These application notes provide detailed protocols for the genetic manipulation of this compound biosynthesis in Arabidopsis thaliana using CRISPR/Cas9 technology, along with methods for the analysis of the resulting metabolic changes.
Data Presentation
Genetic manipulation of the CYP51A2 gene in Arabidopsis results in significant alterations in the sterol profile. The following table summarizes the quantitative data from a study on a cyp51A2-3 T-DNA insertion mutant, demonstrating the accumulation of this compound and other 14α-methyl sterols at the expense of major end-product sterols like campesterol and sitosterol.
Table 1: Sterol Composition in Wild-Type (WT) and cyp51A2-3 Mutant Arabidopsis
| Sterol | Wild-Type (%) | cyp51A2-3 Mutant (%) |
| Cholesterol | 1.8 ± 0.1 | 0.5 ± 0.1 |
| Brassicasterol | 4.5 ± 0.2 | 0.3 ± 0.1 |
| 24-Methylene cholesterol | 3.2 ± 0.2 | 0.2 ± 0.1 |
| Campesterol | 25.6 ± 1.2 | 1.5 ± 0.3 |
| Stigmasterol | 5.8 ± 0.3 | 0.4 ± 0.1 |
| Sitosterol | 55.1 ± 2.5 | 2.8 ± 0.5 |
| Isofucosterol | 4.0 ± 0.2 | 0.3 ± 0.1 |
| Cycloartenol | trace | 15.5 ± 1.1 |
| 24-Methylene cycloartanol | trace | 4.5 ± 0.4 |
| This compound | Not Detected | 7.2 ± 0.6 |
| 14α-Methyl-fecosterol | Not Detected | 10.3 ± 0.9 |
| 24(24¹)-Dihydro-obtusifoliol | Not Detected | 4.1 ± 0.4 |
| 14α-Methyl-24(24¹)-dihydrofecosterol | Not Detected | 32.2 ± 2.8 |
Data adapted from a study on a cyp51A2-3 T-DNA insertion mutant.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the this compound biosynthesis pathway in Arabidopsis, highlighting the role of CYP51A2.
Caption: this compound Biosynthesis Pathway in Arabidopsis.
Experimental Workflow for Generating and Analyzing cyp51a2 Mutants
This workflow outlines the major steps from designing the genetic modification to analyzing the resulting phenotype.
Caption: Workflow for CYP51A2 Mutant Generation and Analysis.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of CYP51A2
This protocol describes the steps for creating a knockout of the Arabidopsis thaliana CYP51A2 gene (At1g11680) using CRISPR/Cas9.
1.1. Guide RNA (gRNA) Design
-
Obtain the genomic sequence of CYP51A2 from a database such as TAIR or NCBI. The gene identifier is At1g11680.
-
Use an online gRNA design tool (e.g., CRISPR-P, CHOPCHOP) to identify potential 20-nucleotide target sequences within the coding region of CYP51A2. Target sequences should be followed by the Protospacer Adjacent Motif (PAM) 'NGG'.
-
Select two or more gRNAs targeting different exons to increase the likelihood of a functional knockout.
-
Example gRNA Target Sequences for CYP51A2 (At1g11680):
-
gRNA1: GTTCTCTTCGTCGTCGTCGA (targets an early exon)
-
gRNA2: GAAGATCGAGCTCGTCAAGG (targets a conserved domain)
-
-
1.2. Vector Construction
-
Synthesize DNA oligonucleotides corresponding to the chosen gRNA target sequences.
-
Clone the gRNA cassettes into a plant-compatible CRISPR/Cas9 expression vector (e.g., pKIR series) under the control of a suitable promoter like the Arabidopsis U6 promoter. The vector should also contain a plant-selectable marker (e.g., Basta or Kanamycin resistance).
-
The Cas9 nuclease should be expressed under a strong constitutive promoter like the CaMV 35S promoter.
1.3. Agrobacterium-mediated Transformation
-
Transform the constructed CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
-
Grow a liquid culture of the transformed Agrobacterium.
-
Prepare an infiltration medium containing 5% sucrose and 0.02-0.05% Silwet L-77.
-
Resuspend the Agrobacterium cells in the infiltration medium to an OD600 of 0.8-1.0.
-
Perform floral dip transformation on healthy, flowering Arabidopsis thaliana plants.[3][4]
-
After dipping, cover the plants for 16-24 hours to maintain high humidity.
-
Allow the plants to set seed.
1.4. Selection and Genotyping of Transgenic Plants
-
Harvest the T1 seeds and surface sterilize them.
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium containing the appropriate selection agent.
-
After 7-10 days, transfer resistant seedlings to soil.
-
Extract genomic DNA from the T1 plants.
-
Perform PCR using primers flanking the gRNA target sites in the CYP51A2 gene.
-
Sequence the PCR products to identify plants with insertions or deletions (indels) at the target sites.
Protocol 2: Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and quantification of sterols from Arabidopsis tissue.
2.1. Plant Growth and Tissue Collection
-
Grow wild-type and mutant Arabidopsis plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).[5][6]
-
For analysis of vegetative tissues, harvest rosette leaves from 4-5 week old plants. For seedlings, grow plants on MS agar plates for 10-14 days.[5]
-
Freeze the collected tissue immediately in liquid nitrogen and store at -80°C until extraction.
2.2. Sterol Extraction and Saponification
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Transfer approximately 100 mg of the powdered tissue to a glass tube.
-
Add an internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.
-
Add 2 mL of 6% (w/v) KOH in methanol for saponification of esterified sterols.
-
Incubate the mixture at 80-90°C for 1-2 hours.
-
After cooling, add 1 mL of water and 2 mL of n-hexane and vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).
-
Repeat the hexane extraction two more times and pool the hexane fractions.
-
Evaporate the hexane under a stream of nitrogen gas.
2.3. Derivatization and GC-MS Analysis
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
-
Evaporate the derivatization reagent under nitrogen and redissolve the sample in a small volume of hexane.
-
Analyze the sample by GC-MS.[7][8][9]
-
GC conditions: Use a capillary column suitable for sterol analysis (e.g., HP-5MS). A typical temperature program would be an initial temperature of 180°C, ramped to 280°C.
-
MS conditions: Use electron impact (EI) ionization and scan a mass range of m/z 50-600.
-
-
Identify individual sterols based on their retention times and mass spectra compared to authentic standards and library data.
-
Quantify the sterols by comparing their peak areas to the peak area of the internal standard.
References
- 1. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling Lethality Associated with Lack of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51G1 CYTOCHROME P450 51G1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Sterol Trafficking Pathway in Arabidopsis thaliana [frontiersin.org]
- 6. abrc.osu.edu [abrc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Obtusifoliol Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of obtusifoliol extraction from plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate Solvent Selection: this compound, a triterpenoid, has low polarity. Using a highly polar solvent will result in poor extraction efficiency. | - Use non-polar or moderately polar solvents such as hexane, chloroform, ethyl acetate, or a mixture of methanol/ethanol with a less polar solvent. - Perform sequential extractions with solvents of increasing polarity to isolate different compound classes. |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | - For maceration, increase the extraction time to 24-48 hours. - For Soxhlet extraction, ensure at least 6-8 hours of continuous extraction. - For ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), optimize the time and temperature parameters. Be cautious as excessive heat can degrade the compound.[1][2] | |
| Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency. | - Grind the dried plant material into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction. | |
| Degradation of this compound: Triterpenoids can be sensitive to high temperatures and acidic or basic conditions, leading to degradation.[3] | - Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator under reduced pressure for solvent removal. - Ensure the pH of the extraction solvent is neutral unless a specific hydrolysis step is intended. | |
| Presence of Impurities in the Final Extract | Co-extraction of Other Compounds: The selected solvent may also extract other compounds with similar polarity, such as other triterpenoids, sterols, and fatty acids. | - Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and waxes before extracting with a more polar solvent. - Utilize column chromatography with silica gel for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) can effectively separate this compound from other compounds. |
| Chlorophyll Contamination: Especially when using ethanol or methanol on leaf material, chlorophyll is often co-extracted. | - Perform a liquid-liquid extraction with hexane to remove chlorophyll from the crude extract. - Utilize an adsorbent resin during purification that selectively binds chlorophyll. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: The plant extract may contain compounds that act as emulsifiers, preventing the separation of aqueous and organic layers. | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifuge the mixture to facilitate phase separation. - Filter the mixture through a bed of Celite or glass wool. |
| Difficulty in Purifying this compound by Column Chromatography | Poor Separation of Structurally Similar Compounds: Other triterpenoids with similar structures to this compound may co-elute. | - Use a long chromatography column with a fine mesh silica gel for better resolution. - Employ a shallow gradient elution, with very small, incremental increases in solvent polarity. - Consider using High-Performance Liquid Chromatography (HPLC) for final purification. |
Frequently Asked Questions (FAQs)
1. What is the best plant part to use for this compound extraction?
This compound is a triterpenoid, and the concentration of these compounds can vary significantly between different plant parts. For Euphorbia species, the latex is often a rich source of triterpenoids. However, leaves, stems, and roots can also contain significant amounts. It is recommended to perform a preliminary analysis of different plant parts to determine the most abundant source for your specific plant material.
2. Which extraction method is most efficient for this compound?
The choice of extraction method depends on available equipment, time, and the scale of the extraction.
-
Maceration: Simple and requires minimal equipment, but can be time-consuming and may result in lower yields.
-
Soxhlet Extraction: Generally provides higher yields than maceration due to the continuous cycling of fresh, hot solvent. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): A "green" technique that can significantly reduce extraction time and solvent consumption while improving yield compared to conventional methods.[2]
-
Microwave-Assisted Extraction (MAE): Another modern technique that offers rapid extraction with high efficiency. The optimal microwave power and time need to be carefully controlled to prevent compound degradation.[1]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is non-toxic and easily removed. It offers high selectivity but requires specialized equipment.
3. What is the ideal solvent for extracting this compound?
This compound is a relatively non-polar compound. Therefore, solvents like hexane, chloroform, and ethyl acetate are effective. Ethanol and methanol can also be used, often in combination with water or less polar solvents, but they will also extract more polar impurities like chlorophyll and glycosides. A common strategy is to first defat the plant material with hexane and then extract the this compound with a more polar solvent like ethanol or ethyl acetate.
4. How can I confirm the presence and purity of this compound in my extract?
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of this compound by comparing the Rf value of a spot in your extract to that of a known standard.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis and purity assessment. An HPLC system equipped with a UV or mass spectrometry (MS) detector can accurately determine the concentration of this compound in your extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for identification, often after derivatization of the this compound to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive identification of the isolated compound.
5. Can I store my plant material before extraction?
Yes, but proper storage is crucial to prevent the degradation of bioactive compounds. Plant material should be thoroughly dried (shade-drying or oven-drying at a low temperature, e.g., 40-50°C) to inhibit enzymatic activity and microbial growth. Once dried, the material should be stored in an airtight container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.
Quantitative Data Presentation
The following tables provide a summary of expected yields for total triterpenoids from plant material using different extraction methods and solvents. While specific yields for this compound will vary depending on the plant species and specific conditions, these tables illustrate the general trends in extraction efficiency.
Table 1: Comparison of Extraction Methods for Total Triterpenoid Yield
| Extraction Method | Typical Extraction Time | Relative Yield | Advantages | Disadvantages |
| Maceration | 24 - 48 hours | Low to Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | 6 - 24 hours | Moderate to High | High efficiency | Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 minutes | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | High | Very fast, efficient | Potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | 1 - 4 hours | High | "Green" solvent, high selectivity | High initial equipment cost |
Table 2: Influence of Solvent on Total Triterpenoid Yield
| Solvent | Polarity | Relative Yield | Notes |
| Hexane | Non-polar | Moderate | Good for initial defatting, selective for non-polar compounds. |
| Chloroform | Moderately Polar | High | Effective for many triterpenoids, but has health and safety concerns. |
| Ethyl Acetate | Moderately Polar | High | A good balance of polarity and lower toxicity than chloroform. |
| Ethanol (70-95%) | Polar | High | Extracts a broader range of compounds, including more polar impurities.[1] |
| Methanol | Polar | High | Similar to ethanol, but can be more effective for some compounds. |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound from Euphorbia Species
This protocol is a generalized procedure based on common methods for triterpenoid extraction.
1. Plant Material Preparation:
- Air-dry the plant material (e.g., whole plant, leaves, or latex) in the shade or in an oven at 40-50°C until a constant weight is achieved.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Option A: Soxhlet Extraction
- Place approximately 50 g of the powdered plant material in a cellulose thimble.
- Extract with 500 mL of 95% ethanol in a Soxhlet apparatus for 8 hours.
- Option B: Ultrasound-Assisted Extraction (UAE)
- Mix 50 g of the powdered plant material with 500 mL of 95% ethanol in a flask.
- Place the flask in an ultrasonic bath and sonicate at 40°C for 45 minutes.
3. Concentration:
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Purification by Column Chromatography:
- Prepare a silica gel (60-120 mesh) column using hexane as the slurry solvent.
- Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the column.
- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing this compound (identified by comparison with a standard) and concentrate to yield the purified compound.
Visualizations
References
Overcoming obtusifoliol instability during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable storage and handling of obtusifoliol, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a sterol that serves as a key metabolic intermediate in the biosynthesis of sterols in both plants and fungi.[1][2][3] In research, it is frequently used to study the sterol biosynthesis pathway and to investigate the activity of enzymes such as sterol 14α-demethylase (CYP51), for which it is a substrate.[1][2][4][5] It is also explored as a potential cell growth inhibitor and signaling molecule.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions to prevent degradation.
| Storage Type | Temperature | Conditions |
| Short-term | 2°C - 8°C | Keep in a well-sealed container. |
| Long-term | -20°C | Desiccated and protected from light. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and experimental use of this compound.
Issue 1: Suspected Degradation of this compound Stock Solution
Symptoms:
-
Reduced or no activity in enzymatic assays (e.g., CYP51 inhibition assays).
-
Appearance of unknown peaks in HPLC chromatograms.
-
Inconsistent results between experiments using the same stock solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | Store stock solutions in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light. Minimize the number of freeze-thaw cycles. |
| Solvent-Related Instability: this compound may be unstable in certain solvents over time. | While DMSO is a common solvent, its long-term effect on this compound stability at room temperature is not well-documented. For aqueous buffers, prepare fresh solutions for each experiment. If you suspect solvent-related degradation, prepare a fresh stock solution in a different recommended solvent, such as ethanol, for comparison. |
| Oxidation: Exposure to air can lead to oxidation of the sterol molecule. | After dissolving this compound, blanket the vial with an inert gas like argon or nitrogen before sealing and storing. |
Issue 2: Inconsistent Results in CYP51 Inhibition Assays
Symptoms:
-
High variability in IC50 values between assay runs.
-
Lower than expected inhibition of CYP51.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation: See Issue 1 for troubleshooting steps. | --- |
| Enzyme Inactivity: The CYP51 enzyme may have lost activity. | Ensure the enzyme is stored correctly and has not exceeded its expiration date. Run a positive control with a known stable inhibitor to verify enzyme activity. |
| Assay Conditions: Suboptimal pH, temperature, or incubation time. | Optimize assay conditions according to established protocols for CYP51 inhibition assays. Ensure all components are properly mixed. |
| Solvent Effects: The concentration of the solvent (e.g., DMSO) may be affecting enzyme activity. | Keep the final solvent concentration in the assay low and consistent across all wells. Typically, the final DMSO concentration should be below 0.5%. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Inert Gas Purge: To minimize oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for a few seconds.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol: Validated HPLC Method for this compound Analysis
This method can be used to assess the purity of this compound and detect potential degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Dilute the this compound stock solution in the mobile phase to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the logical steps to troubleshoot inconsistent experimental results potentially caused by this compound instability.
Plant Sterol Biosynthesis Pathway
Caption: A simplified diagram of the plant sterol biosynthesis pathway, highlighting the central role of this compound.
References
- 1. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lipid signaling in plants. Cloning and expression analysis of the this compound 14alpha-demethylase from Solanum chacoense Bitt., a pollination- and fertilization-induced gene with both this compound and lanosterol demethylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of mutants and inhibitors to study sterol biosynthesis in plants | bioRxiv [biorxiv.org]
Technical Support Center: Obtusifoliol Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with obtusifoliol in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when experiencing low signal intensity for this compound?
When encountering low signal intensity for this compound, it is crucial to perform a systematic check of both the sample and the instrument. Initial troubleshooting should focus on several key areas:
-
Sample Concentration: Ensure your sample is appropriately concentrated. A solution that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can lead to ion suppression.
-
Instrument Performance: Verify that the mass spectrometer is performing optimally. This includes regular tuning and calibration to check the ion source, mass analyzer, and detector settings.
-
Sample Preparation: The success of any mass spectrometry experiment is highly dependent on proper sample preparation to remove interfering substances.
Q2: How can I determine if the low signal is due to my sample preparation or an issue with the instrument itself?
To differentiate between sample-related and instrument-related problems, a systematic approach is necessary:
-
Analyze a Known Standard: Prepare a fresh standard of this compound (if available) or a closely related triterpenoid like lanosterol in a clean solvent (e.g., methanol or acetonitrile) at a known concentration. If you can detect a strong signal from this standard, the issue likely lies with your sample matrix or preparation method. If the standard also shows a low signal, it points towards an instrument problem.
-
Inspect for Contamination: High background noise or the presence of many unexpected ions can indicate contamination in your system or sample. Common contaminants include polymers, plasticizers (e.g., phthalates), and slip agents (e.g., oleamide).
-
Evaluate Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. This can be assessed by performing a post-column infusion experiment where a constant flow of an this compound standard is introduced into the mobile phase after the analytical column. A dip in the signal upon injection of a blank matrix extract indicates ion suppression.
Q3: Which ionization mode and polarity are optimal for this compound analysis?
This compound, being a relatively non-polar triterpenoid, can be challenging to ionize efficiently with electrospray ionization (ESI).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds like this compound. It typically operates at higher temperatures and generates singly charged ions. In positive ion mode APCI, sterols and similar triterpenoids often undergo in-source water loss, leading to the formation of a prominent [M+H-H₂O]⁺ ion.
-
Electrospray Ionization (ESI): If using ESI, positive ion mode is generally preferred. The addition of mobile phase modifiers is crucial to enhance protonation. Common adducts that may be observed include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. The formation of multiple adducts can dilute the signal for the protonated molecule.
Q4: How can I improve the ionization efficiency of this compound?
Several strategies can be employed to enhance the ionization of this compound:
-
Mobile Phase Additives: The addition of acids like formic acid or acetic acid to the mobile phase can promote protonation in positive ion mode ESI. Ammonium formate or ammonium acetate can also be used and may favor the formation of ammonium adducts, which can be beneficial for some compounds.
-
Solvent Composition: The choice of organic solvent in the mobile phase can impact signal intensity. For APCI, methanol is often preferred over acetonitrile as it can better support the gas-phase ion-molecule reactions required for ionization.
-
Derivatization: While not always ideal due to additional sample preparation steps, derivatization of the hydroxyl group of this compound can improve its ionization efficiency.
Q5: What are some common issues related to the liquid chromatography separation of this compound that can lead to low signal?
Poor chromatographic performance can significantly impact the signal intensity detected by the mass spectrometer:
-
Peak Broadening: Wide peaks result in a lower peak height and reduced sensitivity. This can be caused by a poorly packed column, a column that is past its lifetime, or a large dead volume in the LC system.
-
Co-elution with Suppressing Agents: If this compound co-elutes with compounds from the sample matrix that have a higher ionization efficiency, its signal will be suppressed. Optimizing the chromatographic gradient to separate this compound from these interferences is critical.
-
Poor Peak Shape: Tailing or fronting peaks can also lead to a decrease in signal intensity. This can be addressed by adjusting the mobile phase composition, pH, or the type of column used.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity in this compound mass spectrometry.
Technical Support Center: Optimizing HPLC Separation of Obtusifoliol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of obtusifoliol from other structurally similar sterols.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and related sterols.
Question: Why am I observing poor resolution or complete co-elution of this compound with other sterols like lanosterol or cholesterol?
Answer:
Poor resolution among sterols is a frequent challenge due to their high structural similarity. These compounds often possess nearly identical molecular weights and physicochemical properties, leading to similar retention behaviors on standard reversed-phase columns like C18.[1]
Possible Causes & Solutions:
-
Insufficient Stationary Phase Selectivity: Standard C18 columns primarily separate based on hydrophobicity. For sterol isomers with minute structural differences, this may not be sufficient.
-
Solution 1: Change Column Chemistry. Consider using a column with a different selectivity.
-
C30 Columns: These are specifically designed for the separation of hydrophobic, long-chain, and isomeric compounds, offering enhanced shape selectivity that can resolve sterols that co-elute on C18 columns.[1]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns provide alternative separation mechanisms, such as π-π interactions, which can be effective for separating sterols with aromatic moieties or for achieving different selectivity compared to alkyl-phase columns.
-
-
-
Suboptimal Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving selectivity.
-
Solution 1: Switch Organic Modifier. If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interactions between the sterols and the stationary phase, potentially improving separation.[1]
-
Solution 2: Introduce a Third Solvent. Adding a small percentage of isopropanol or tetrahydrofuran to the mobile phase can modify its polarity and improve the resolution of closely eluting compounds.[1]
-
Solution 3: Adjust Mobile Phase pH. If your sterols have ionizable functional groups, even slight pH adjustments can alter their retention times and improve separation.
-
-
Inadequate Method Parameters:
-
Solution 1: Optimize Column Temperature. Lowering the column temperature can sometimes enhance resolution by increasing the interaction time between the analytes and the stationary phase.[1][2] Conversely, for some applications, increasing the temperature can improve efficiency and alter selectivity. A temperature screening study is recommended.
-
Solution 2: Adjust Gradient Slope. For gradient elution methods, a shallower gradient provides more time for the separation of closely related compounds. Experiment with a more gradual increase in the organic solvent concentration.[1]
-
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can compromise peak integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the sterol molecules, causing peak tailing.
-
Solution 1: Use an End-Capped Column. Modern, high-purity, end-capped columns have a minimal number of accessible silanol groups, reducing the likelihood of these secondary interactions.
-
Solution 2: Modify the Mobile Phase. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can mask the active silanol sites. Adjusting the pH with a buffer can also help to suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce Sample Concentration or Injection Volume. Dilute your sample or inject a smaller volume to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush or Replace the Column. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize Tubing Length and Diameter. Use tubing with a small internal diameter and keep the length to a minimum.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A1: A good starting point is a reversed-phase method using a C18 or C30 column. A gradient elution with a mobile phase consisting of methanol, acetonitrile, and water is commonly employed for sterol analysis. Detection is typically performed at low UV wavelengths, around 205-210 nm, as most sterols have poor UV absorbance at higher wavelengths.[1]
Q2: What are the typical sample preparation steps for analyzing this compound from a complex matrix like a fungal or plant extract?
A2: A common sample preparation workflow involves:
-
Saponification: This step hydrolyzes sterol esters to release free sterols. It is typically performed by heating the sample with an alcoholic solution of potassium hydroxide (KOH).[3][4]
-
Extraction: The unsaponifiable matter, which contains the free sterols, is then extracted from the aqueous solution using a nonpolar solvent like hexane or diethyl ether.[3][4]
-
Solid-Phase Extraction (SPE): For complex samples, an SPE cleanup step using a silica or C18 cartridge can be used to remove interfering compounds and further purify the sterol fraction before HPLC analysis.[5]
Q3: Is normal-phase HPLC a viable alternative for this compound separation?
A3: Yes, normal-phase HPLC can be an effective alternative. It typically utilizes a silica column with a non-polar mobile phase, such as a mixture of hexane and isopropanol. Normal-phase chromatography can offer different selectivity compared to reversed-phase and may be advantageous for resolving certain sterol isomers.
Q4: What detection methods can be used for this compound and other sterols?
A4:
-
UV Detector: As mentioned, detection at low wavelengths (205-210 nm) is common. However, sensitivity can be limited due to the weak chromophores in most sterols.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for confident identification and quantification, even at low concentrations.[1][5]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore. It is a good option when a UV or MS detector is not available.[1]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different analytes compared to ELSD.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Fungal Sterol Analysis
This protocol is a general starting point and may require optimization for specific sample types.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | 80% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Protocol 2: Sample Preparation by Saponification and Extraction
This protocol is suitable for the extraction of total sterols from fungal biomass.
-
Weigh approximately 100 mg of dried fungal biomass into a glass tube.
-
Add 5 mL of 2 M methanolic potassium hydroxide.
-
Incubate at 80 °C for 1 hour with occasional vortexing.
-
Allow the mixture to cool to room temperature.
-
Add 5 mL of water and 5 mL of n-hexane.
-
Vortex thoroughly for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the unsaponifiable lipids (including sterols).
-
Repeat the hexane extraction (steps 5-7) two more times and pool the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Sterol Separation
| Column Type | Primary Separation Mechanism | Advantages for Sterol Separation | Common Applications |
| C18 | Hydrophobic interactions | Good general-purpose column for sterols. | Routine analysis of phytosterols and cholesterol. |
| C30 | Hydrophobic interactions, Shape selectivity | Excellent for resolving structurally similar isomers. | Separation of carotenoids and sterol isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity to alkyl phases. | Separation of aromatic compounds and sterols. |
| Silica | Adsorption | Different selectivity compared to reversed-phase. | Normal-phase separation of sterol classes. |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor resolution in sterol HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
How to resolve poor solubility of obtusifoliol in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of obtusifoliol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a sterol, which is a subclass of lipids.[1][2][3] Its molecular structure (C30H50O) is large and predominantly nonpolar, making it highly hydrophobic.[2][3] This hydrophobicity prevents it from readily forming favorable interactions with polar water molecules in aqueous buffers, leading to very low solubility.
Q2: What is the recommended first step for dissolving this compound for in vitro experiments?
A2: The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve many nonpolar compounds.[6][7] This stock solution can then be diluted into the aqueous experimental buffer.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is no longer high enough to keep the hydrophobic compound dissolved in the aqueous medium. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final desired concentration of this compound in your aqueous buffer.
-
Increase the Co-solvent Percentage: While keeping the final DMSO concentration as low as possible is often desirable for biological assays, a slight increase (e.g., from 0.1% to 0.5% or 1% v/v) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use Solubility Enhancers: Incorporate additional solubilizing agents directly into your aqueous buffer before adding the this compound stock solution. Common options include surfactants or cyclodextrins.[8][9][10]
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents added to an aqueous system to increase the solubility of poorly soluble compounds.[4][11] They work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making solvation more favorable.[12][13] Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
Q5: How can cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[8][14][15] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming a water-soluble "inclusion complex."[8][16] This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent water solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[8][14]
Q6: Are surfactants a viable option for solubilizing this compound?
A6: Yes, surfactants are an excellent option. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core that can effectively solubilize poorly soluble compounds like this compound, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous buffer.[9][17] For biological experiments, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are often preferred due to their lower potential for causing protein denaturation and cellular irritation compared to ionic surfactants.[9][18]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Do not attempt to dissolve directly in buffer. First, prepare a concentrated stock solution in an organic solvent (e.g., DMSO).[19] 2. Use this stock for serial dilution into the final aqueous buffer. |
| Compound dissolves in organic solvent but precipitates upon dilution into the aqueous buffer. | The final solution is supersaturated and thermodynamically unstable. The percentage of co-solvent is too low to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO) in the buffer, ensuring it is compatible with your assay. 3. Add a solubility enhancer like a surfactant (e.g., Polysorbate 80) or cyclodextrin (e.g., HP-β-CD) to the aqueous buffer before adding the stock solution. |
| Inconsistent solubility between experiments. | Variability in buffer preparation (pH, ionic strength). Inconsistent preparation of the stock solution or final dilutions. Temperature fluctuations. | 1. Standardize and document all buffer preparation protocols.[19] 2. Ensure the stock solution is fully dissolved before use. 3. Maintain a constant temperature during solution preparation, storage, and handling.[19] |
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes common strategies for enhancing the solubility of hydrophobic compounds like this compound.
| Strategy | Mechanism of Action | Common Agents | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent, lowering the interfacial tension.[12][13] | DMSO, Ethanol, Propylene Glycol, PEG 400 | Simple to implement; effective for creating concentrated stock solutions. | High concentrations can be toxic to cells or interfere with assays; may not be sufficient for high final aqueous concentrations. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within its internal cavity, forming a water-soluble inclusion complex.[8][15] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Can significantly increase aqueous solubility; often has low toxicity.[8][14] | Can be a saturable process; may alter the bioavailability or activity of the compound. |
| Micellar Solubilization | Incorporates the hydrophobic molecule into the nonpolar core of surfactant micelles.[9][18] | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | High solubilization capacity; widely used in pharmaceutical formulations. | Must be used above the CMC; can interfere with some biological assays or denature proteins (especially ionic surfactants).[20] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the solution (e.g., to 37°C) and/or use a sonicating water bath to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption by the DMSO.
Protocol 2: A General Method for Determining Kinetic Solubility
This protocol provides a general workflow to estimate the solubility of this compound in a target buffer.[21]
-
Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Dilution Plate: In a 96-well plate, add your target aqueous buffer to a series of wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO percentage is constant across all wells (e.g., 1%). Mix thoroughly. This may result in immediate precipitation.
-
Equilibration: Serially dilute this suspension across the plate. Seal the plate and agitate it at a constant temperature (e.g., room temperature) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.[19]
-
Phase Separation: Centrifuge the plate at high speed to pellet any undissolved precipitate.[21]
-
Quantification: Carefully transfer the supernatant from each well to a new plate. Analyze the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[21]
-
Analysis: The highest concentration at which no precipitate was formed, or the concentration measured in the saturated solution, is determined as the kinetic solubility under those conditions.
Visualizations and Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound solubilized within a surfactant micelle.
Caption: this compound forming an inclusion complex with cyclodextrin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+)-Obtusifoliol | C30H50O | CID 65252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16910-32-0 | FO165757 | Biosynth [biosynth.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Co-solvency: Significance and symbolism [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. benchchem.com [benchchem.com]
- 20. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Preventing degradation of obtusifoliol during chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of obtusifoliol during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
The chemical synthesis of this compound is a multi-step process that presents several challenges, primarily due to the complex structure of the sterol molecule. The first reported chemical synthesis required ten steps and resulted in a low overall yield of 1.3%, starting from a commercially available lanosterol mixture.[1] Key difficulties include:
-
Low Yields: The multi-step nature of the synthesis contributes to a low overall yield.
-
Purification: Isolating and purifying this compound and its intermediates is challenging due to the similar physicochemical properties of sterols.[2] This can lead to significant product loss during purification steps.[2]
-
Stereocontrol: Maintaining the correct stereochemistry throughout the synthesis is critical and can be complex to achieve.
-
Potential for Degradation: The this compound molecule contains sensitive functional groups that are susceptible to degradation under various reaction conditions.
Q2: What are the most likely sites of degradation on the this compound molecule during synthesis?
Based on the structure of this compound and related sterols, the primary sites susceptible to degradation are:
-
The Δ8 Double Bond: The double bond within the B-ring is a reactive site prone to oxidation and acid-catalyzed rearrangements.
-
The 3β-Hydroxyl Group: This secondary alcohol can be oxidized to a ketone or undergo epimerization under basic conditions.
-
Allylic Positions: The carbon atoms adjacent to the double bond (C7 and C10) are susceptible to oxidation.[3]
Q3: Why are protecting groups necessary in this compound synthesis?
Protecting groups are crucial in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions.[4][5] In this compound synthesis, protecting the 3β-hydroxyl group is essential to prevent its oxidation or other undesired reactions while performing chemical transformations on other parts of the molecule. The choice of protecting group is critical and should be stable to the reaction conditions of subsequent steps while being easily removable under mild conditions that do not affect the rest of the molecule.[4][6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Degradation during reaction | Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. Consider lowering the reaction temperature or reducing the reaction time. |
| Degradation during workup | Avoid strongly acidic or basic conditions during aqueous workup. Use buffered solutions where necessary. Minimize exposure to air, especially for intermediates with sensitive functional groups. |
| Inefficient purification | Optimize the chromatographic separation method. Consider using high-performance liquid chromatography (HPLC) for difficult separations. Ensure the purity of solvents and reagents used for purification.[2] |
| Side reactions | Re-evaluate the reaction conditions. The use of milder and more selective reagents can often minimize the formation of side products.[7] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Degradation Pathway | Prevention Strategy |
| Ketone at C3 | Oxidation of the 3β-hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., as a silyl ether or an ester) before carrying out oxidation reactions elsewhere in the molecule.[6][8] |
| Epimerization at C3 | Base-catalyzed epimerization of the 3β-hydroxyl group to the more stable 3α-epimer. | Avoid prolonged exposure to strong bases. If basic conditions are necessary, use milder bases or shorter reaction times at lower temperatures. |
| 7-keto or 7-hydroxy derivatives | Oxidation of the allylic C7 position.[3][9] | Use specific and mild oxidizing agents that target the desired functionality. Avoid exposure to air and light, which can promote autoxidation.[10] |
| Isomerized double bond | Acid-catalyzed rearrangement of the Δ8 double bond. | Perform reactions under neutral or basic conditions where possible. If acidic conditions are unavoidable, use mild acids and control the reaction temperature and time carefully. |
Experimental Protocols
While a detailed step-by-step protocol for the entire synthesis of this compound is extensive, here are general methodologies for key transformations that are often problematic.
Protocol 1: Protection of the 3β-Hydroxyl Group (as a TBDMS ether)
-
Dissolve the sterol starting material in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5-2.0 equivalents) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected sterol in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected alcohol by column chromatography.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound and a general workflow for its synthesis.
Caption: Potential degradation products of this compound under different reaction conditions.
Caption: A generalized workflow for the chemical synthesis of this compound.
References
- 1. Synthesis of this compound and analogues as CYP51 substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. media.neliti.com [media.neliti.com]
- 7. youtube.com [youtube.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Phytosterol oxidation products (POP) in foods with added phytosterols and estimation of their daily intake: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Obtusifoliol in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of obtusifoliol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a naturally occurring sterol found in various plants and fungi.[1] Its primary and well-characterized molecular target is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of sterols.[2] In mammals, this enzyme is essential for the production of cholesterol.
Q2: What are the known on-target effects of this compound in cellular assays?
By inhibiting CYP51, this compound disrupts the sterol biosynthesis pathway. This leads to an accumulation of 14α-methylsterols and a depletion of downstream sterols like cholesterol.[3] This disruption of sterol homeostasis can impact cell membrane integrity, fluidity, and signaling processes that rely on cholesterol.[4][5]
Q3: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented, researchers should be aware of potential unintended effects common to small molecule inhibitors, especially those that modulate fundamental cellular processes like sterol biosynthesis.[3][6] Potential off-target effects could include:
-
Cytotoxicity: At higher concentrations, this compound has been shown to inhibit the growth of certain cancer cell lines, which may be due to a combination of on-target and off-target effects.[1]
-
Disruption of Cholesterol Homeostasis: Beyond the direct inhibition of CYP51, alterations in sterol levels can have widespread consequences on cellular signaling and physiology.[7][8]
-
Interaction with Other CYP Enzymes: Given that this compound targets a cytochrome P450 enzyme, there is a possibility of cross-reactivity with other CYP family members.
-
Modulation of Nuclear Receptors: Sterols and their derivatives can act as ligands for nuclear receptors, potentially leading to unintended changes in gene expression.[9][10]
-
Effects on Signaling Pathways Dependent on Sterols: Pathways such as Hedgehog signaling are intricately linked to cholesterol metabolism and could be indirectly affected by the disruption of sterol biosynthesis.[11][12]
Q4: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results.[6] Key strategies include:
-
Rescue Experiments: Attempt to rescue the observed phenotype by adding back the product of the inhibited enzyme (e.g., cholesterol or a downstream metabolite). If the phenotype is reversed, it is likely an on-target effect.
-
Use of Structural Analogs: Compare the effects of this compound with a structurally related but inactive analog. If the analog does not produce the same phenotype, the effect is more likely to be on-target.[13]
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of CYP51. If the phenotype of CYP51 knockdown mimics the effect of this compound treatment, it supports an on-target mechanism.[13]
-
Dose-Response Analysis: A significant difference in the concentration of this compound required to engage the target (CYP51) versus the concentration that produces the observed phenotype may suggest an off-target effect.[6]
Quantitative Data Summary
The following table summarizes the known binding affinities and cytotoxic concentrations of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | Trypanosoma brucei CYP51 | 1.2 µM | [14] |
| Human CYP51 | 1.4 µM | [14] | |
| Cytotoxicity (IC50) | MCF-7 (human breast cancer) | 29.33 ± 1.52 µM | [1] |
| MDA-MB-231 (human breast cancer) | 41.81 ± 2.42 µM | [1] |
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations where I expect to see a specific signaling effect.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target cytotoxicity.[1] The observed cell death might be masking the intended signaling phenotype.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your specific cell line.
-
Work Below the Cytotoxic Threshold: For your signaling experiments, use concentrations of this compound that are well below the IC50 value to minimize general toxicity.
-
Time-Course Experiment: The cytotoxic effects may be time-dependent. Consider shorter incubation times for your signaling experiments to capture the primary effects before significant cell death occurs.
-
Issue 2: My results with this compound are inconsistent with what is known about the role of cholesterol in my pathway of interest.
-
Possible Cause: this compound may have off-target effects that are independent of its impact on cholesterol synthesis.[6]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting CYP51 in your experimental system. This can be done by measuring the accumulation of upstream sterols (e.g., lanosterol) or the depletion of downstream sterols using mass spectrometry.
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different inhibitor of CYP51 (e.g., an azole-based inhibitor). If this compound phenocopies the effects of this compound, it is more likely that the observed effect is on-target.[3]
-
Perform a Proteome-Wide Analysis: Techniques like thermal proteome profiling (TPP) or chemical proteomics can help identify unintended protein targets of this compound in an unbiased manner.[15]
-
Issue 3: I suspect this compound might be affecting the Hedgehog signaling pathway, but I am not sure how to test this.
-
Possible Cause: The Hedgehog signaling pathway is regulated by sterols, and disruption of cholesterol homeostasis by this compound could indirectly impact this pathway.[11][12]
-
Troubleshooting Steps:
-
Measure Hedgehog Pathway Activation: Use a Gli-luciferase reporter assay to quantify the activity of the Hedgehog pathway in the presence and absence of this compound.
-
Analyze Smoothened (SMO) Localization: In vertebrate cells, activation of the Hedgehog pathway leads to the translocation of the SMO protein to the primary cilium. Use immunofluorescence to visualize SMO localization in response to this compound treatment.
-
Assess Downstream Target Gene Expression: Use RT-qPCR to measure the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1.
-
Experimental Protocols
Protocol 1: Western Blot for SREBP-2 Processing
This protocol assesses the on-target effect of this compound on cholesterol homeostasis by analyzing the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Inhibition of cholesterol synthesis is expected to increase the cleavage of SREBP-2 from its precursor form to its active nuclear form.[8]
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-2 (recognizing both precursor and cleaved forms)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-SREBP-2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for the precursor (~125 kDa) and cleaved nuclear (~68 kDa) forms of SREBP-2. An increase in the ratio of the cleaved form to the precursor form indicates an on-target effect on cholesterol homeostasis.
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol provides a general workflow for identifying potential off-target proteins of this compound based on changes in their thermal stability upon compound binding.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Liquid nitrogen
-
Temperature-controlled thermal cycler or heating block
-
Ultracentrifuge
-
Protein digestion reagents (e.g., trypsin)
-
LC-MS/MS instrumentation and software for proteomic analysis
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency. Treat the cells with this compound or vehicle control for a defined period (e.g., 1-4 hours).
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS. Lyse the cells by freeze-thawing.
-
Temperature Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Digestion: Collect the supernatant containing the soluble proteins and prepare them for mass spectrometry analysis by in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature point for both the treated and control samples.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates a direct interaction between the compound and that protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 5. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Disruption of cholesterol homeostasis by plant sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Receptor Superfamily: The Second Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Articles | Smolecule [smolecule.com]
- 13. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 14. 16910-32-0,this compound [lookchemicals.com]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Obtusifoliol Content in Plant Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on increasing the accumulation of obtusifoliol, a key intermediate in phytosterol biosynthesis, within plant tissues. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols, and summarized data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective strategy to increase this compound levels in plants?
A1: The most effective and widely documented strategy is the genetic modification of the phytosterol biosynthesis pathway. Specifically, targeting the This compound 14α-demethylase (CYP51) enzyme for suppression is the key. This enzyme is responsible for converting this compound into downstream sterols.[1][2] By reducing the expression of the CYP51 gene through techniques like antisense RNA or virus-induced gene silencing (VIGS), the metabolic pathway is blocked at this step, leading to the accumulation of its substrate, this compound.[2][3]
Q2: What is the role of this compound in plant biology?
A2: this compound is a crucial metabolic intermediate in the biosynthesis of essential phytosterols like sitosterol, stigmasterol, and campesterol.[1] These phytosterols are vital components of plant cell membranes, influencing their fluidity and permeability.[4] Additionally, phytosterols serve as precursors for brassinosteroids (BRs), a class of steroid hormones that regulate various aspects of plant growth and development.[4][5][6] Disrupting the sterol pathway can, therefore, have significant effects on plant development.[3]
Q3: Can this compound be applied exogenously to increase its concentration in tissues?
A3: Yes, studies have shown that plant tissues can take up exogenously applied this compound. Research using 14C-labeled this compound demonstrated that it can be transported from the leaves to other parts of the plant.[5][6] Interestingly, the application of this compound has also been observed to induce the expression of the CYP51 gene, suggesting a feedback mechanism may exist to regulate its own metabolism.[5][6] While this method can increase levels, it may also upregulate the machinery for its breakdown.
Q4: What are the typical phenotypic consequences of increasing this compound accumulation through genetic modification?
A4: Suppressing the CYP51 gene and causing this compound to accumulate often leads to distinct phenotypic changes. Researchers have observed a semi-dwarf phenotype, slower growth, and a longer life span in Arabidopsis with antisense CYP51.[3] In rice, knockdown of a CYP51 homolog resulted in delayed flowering, abnormal pollen, and reduced grain yield.[4] These effects are generally attributed to the disruption of downstream phytosterol and brassinosteroid biosynthesis, which are critical for normal plant development.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to increase this compound uptake and accumulation.
Issue 1: Genetic suppression of CYP51 is confirmed, but this compound levels have not increased.
| Possible Cause | Troubleshooting Step |
| Functional Redundancy | Some plant species have multiple CYP51 homologs or genes with similar functions.[7] Verify in the literature or via bioinformatics if other genes could be compensating for the suppressed gene. Consider a multi-gene silencing approach. |
| Inefficient Suppression | The chosen silencing method (e.g., RNAi hairpin, VIGS construct) may not be effective enough. Confirm the significant downregulation of CYP51 mRNA via qRT-PCR. If suppression is weak, redesign the construct or try an alternative method like CRISPRi. |
| Metabolic Rerouting | The cell may be rerouting precursors away from the sterol pathway. Analyze the levels of upstream precursors like cycloartenol to see if the entire pathway is downregulated.[4] |
| Extraction/Analysis Protocol | This compound may be degrading during extraction, or the detection method may lack sensitivity. Review and optimize your sterol extraction and quantification protocol (see Experimental Protocols section). Ensure your analytical standards are pure. |
Issue 2: Plants exhibit severe dwarfism and sterility after CYP51 suppression.
| Possible Cause | Troubleshooting Step |
| Brassinosteroid (BR) Deficiency | The accumulation of this compound comes at the expense of downstream products like campesterol, a precursor for BRs.[4] This is a common cause of dwarfism.[8] |
| Solution: Exogenous BR Application | Attempt a "rescue" experiment by applying brassinolide (BL) or 24-epiBL to the plants. If the phenotype is partially or fully restored, it confirms that BR deficiency is the primary cause. Note that not all developmental defects from sterol pathway disruption can be rescued by BR treatment.[4] |
| Solution: Inducible Suppression System | Use a chemically-inducible promoter (e.g., ethanol- or dexamethasone-inducible) to drive the expression of your silencing construct. This allows the plant to develop normally before inducing CYP51 suppression at a specific time point for analysis, minimizing severe developmental defects. |
Issue 3: Inconsistent results from exogenous application of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Uptake | This compound is a hydrophobic sterol. Ensure it is properly solubilized in a suitable carrier solvent (e.g., DMSO, ethanol) with a surfactant (e.g., Tween-20) before application to enhance uptake through the leaf cuticle. |
| Transport Limitations | While transport has been demonstrated, its efficiency can vary by species, plant age, and environmental conditions.[5][6] Try applying to younger, more metabolically active leaves. Also, consider alternative application methods like root drenching. |
| Rapid Metabolism | As noted, plants can upregulate CYP51 expression in response to this compound.[5][6] Conduct a time-course experiment to measure this compound levels at various time points after application (e.g., 6, 12, 24, 48 hours) to identify the peak accumulation window before it is metabolized. |
Quantitative Data Summary
The following table summarizes the qualitative and quantitative effects of modulating sterol biosynthesis gene expression on phytosterol levels in different plant species.
| Species | Genetic Modification | Effect on this compound | Effect on Downstream Sterols (Sitosterol, Stigmasterol) | Reference |
| Arabidopsis thaliana | Antisense suppression of AtCYP51 | Increased | Not specified, but developmental phenotype suggests a decrease | [3] |
| Nicotiana benthamiana | VIGS of CYP51 | Accumulation of this compound and other 14α-methyl sterols | Reduction in campesterol and sitosterol | [2] |
| Oryza sativa (Rice) | Knockdown of OsCYP51G1 | Increase in upstream intermediates (24-methylene-cycloartenol, cycloeucalenol) | Reduction in sitosterol and stigmasterol | [4] |
| Oryza sativa (Rice) | Overexpression of OsCYP51G1 | Not specified | Increase in sitosterol and stigmasterol | [4] |
Experimental Protocols
Protocol 1: Virus-Induced Gene Silencing (VIGS) of CYP51
This protocol is adapted for silencing the endogenous CYP51 in Nicotiana benthamiana to induce this compound accumulation.
Objective: To transiently suppress CYP51 expression, leading to the accumulation of this compound.
Materials:
-
N. benthamiana plants (4-6 leaf stage)
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Primers to amplify a ~300 bp fragment of the target CYP51 gene
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Sterol extraction solvents (see Protocol 2)
-
GC-MS or LC-MS for analysis
Methodology:
-
Construct Design: Amplify a 200-400 bp fragment from the coding sequence of the target N. benthamiana CYP51 gene. Clone this fragment into the pTRV2 vector to create pTRV2-CYP51.
-
Agrobacterium Transformation: Transform pTRV1 and pTRV2-CYP51 separately into A. tumefaciens. Select transformed colonies on appropriate antibiotic plates.
-
Culture Preparation: Grow overnight liquid cultures of Agrobacterium containing pTRV1 and pTRV2-CYP51.
-
Infiltration: Centrifuge the cultures, discard the supernatant, and resuspend the pellets in infiltration buffer to an OD₆₀₀ of 1.0. Mix the pTRV1 and pTRV2-CYP51 cultures in a 1:1 ratio. Let the mixture sit at room temperature for 3 hours.
-
Plant Infiltration: Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial side of two lower leaves of each 4-week-old N. benthamiana plant.
-
Incubation: Grow the plants for 2-3 weeks under standard growth conditions (16h light/8h dark, 22-25°C). Monitor for viral symptoms (mild mottling) and the silencing phenotype (potential stunting).
-
Sample Collection: Harvest leaf tissue from the upper, newly developed leaves (where silencing is most effective) for sterol analysis.
-
Analysis: Proceed with sterol extraction and quantification as described in Protocol 2. Use empty vector (pTRV2) infiltrated plants as a negative control.
Protocol 2: Extraction and Quantification of this compound
Objective: To extract total sterols from plant tissue and quantify this compound content.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Chloroform, Methanol, Water (for extraction)
-
KOH (for saponification)
-
Hexane, Diethyl ether (for liquid-liquid extraction)
-
BSTFA + TMCS (derivatizing agent for GC-MS)
-
Internal standard (e.g., epicoprostanol or cholesterol)
-
GC-MS or LC-MS/MS system
Methodology:
-
Homogenization: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.
-
Lipid Extraction: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture containing the internal standard to the powdered tissue. Vortex vigorously and incubate at room temperature with shaking for 1 hour.[9]
-
Phase Separation: Add 0.8 mL of water and vortex again. Centrifuge at 3,000 x g for 10 minutes to separate the phases. Collect the lower chloroform phase containing the lipids.
-
Saponification (Optional but Recommended): Dry the lipid extract under a stream of nitrogen gas. Add 2 mL of 1 M KOH in 90% ethanol and heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Non-saponifiable Lipid Extraction: After cooling, add 2 mL of water and 3 mL of hexane. Vortex and centrifuge to separate phases. Collect the upper hexane phase. Repeat the hexane extraction twice more and pool the hexane fractions.
-
Drying and Derivatization (for GC-MS): Evaporate the pooled hexane fractions to dryness under nitrogen. To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.
-
Quantification: Analyze the derivatized sample using GC-MS. Identify the this compound-TMS peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of this compound to the internal standard. For LC-MS analysis, derivatization is typically not required.
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound 14alpha-demethylase (CYP51) antisense Arabidopsis shows slow growth and long life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 14α-demethylase OsCYP51G1 is involved in phytosterol synthesis and affects pollen and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irbv.umontreal.ca [irbv.umontreal.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in obtusifoliol quantification assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in obtusifoliol quantification assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, providing step-by-step solutions to identify and mitigate sources of interference.
Problem 1: Poor Chromatographic Resolution and Co-elution of Peaks
Symptom: In your chromatogram (GC or LC), the this compound peak is not well-separated from other peaks, appearing as a shoulder or a broad, merged peak. This leads to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Isomeric Sterols: Structurally similar sterols (e.g., other 4α-methylsterols, stanols) have very close retention times. | 1. Optimize Chromatographic Conditions: * GC: Use a longer capillary column or a column with a different stationary phase (e.g., mid-polarity like 5% diphenyl / 95% dimethylpolysiloxane). Adjust the temperature gradient to enhance separation.[1] * LC: Modify the mobile phase composition and gradient. Employ a column with a different chemistry (e.g., C18, C30) or smaller particle size for higher resolution. |
| Inadequate Sample Purification: The presence of other lipids and matrix components can interfere with separation. | 1. Incorporate a Purification Step: Use solid-phase extraction (SPE) with silica, C18, or aminopropyl cartridges to isolate the sterol fraction from other lipids.[1] 2. Column Chromatography: For complex matrices, employ silica gel column chromatography to separate different classes of sterols (e.g., 4,4-dimethylsterols, 4-methylsterols, and 4-desmethylsterols).[1] |
| Improper Derivatization (GC-MS): Incomplete derivatization can lead to peak tailing and broadening. | 1. Optimize Derivatization Reaction: Ensure complete dryness of the sample before adding the derivatizing agent (e.g., BSTFA with TMCS as a catalyst). Optimize the reaction time and temperature. |
Problem 2: Inaccurate Quantification due to Matrix Effects (LC-MS)
Symptom: You observe signal suppression or enhancement for this compound, leading to underestimation or overestimation of its concentration. This is particularly common in complex biological matrices.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement: Co-eluting matrix components (e.g., phospholipids, salts) interfere with the ionization of this compound in the mass spectrometer source.[2][3] | 1. Improve Sample Cleanup: Implement more rigorous extraction and purification steps (e.g., liquid-liquid extraction followed by SPE) to remove interfering matrix components.[4] 2. Chromatographic Separation: Optimize the LC method to separate this compound from the region where matrix components elute.[2] 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled this compound is the ideal internal standard as it will be affected by matrix effects in the same way as the analyte, thus providing accurate correction.[2] 4. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.[5] |
| High Analyte Concentration: High concentrations of other sterols, like cholesterol, can cause signal suppression for this compound. | 1. Dilute the Sample: If the concentration of interfering compounds is very high, diluting the sample can mitigate the matrix effect, provided the this compound concentration remains within the detection limits of the instrument.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common molecules that interfere with this compound quantification?
A1: The most common interfering molecules are other sterols with similar structures, particularly isomers and precursors in the same biosynthetic pathway. These include other 4α-methylsterols and stanols. In complex matrices like plant or fungal extracts, other lipids such as fatty acids, triglycerides, and pigments can also interfere if not adequately removed during sample preparation.[1][6]
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended for GC-MS analysis of sterols like this compound.[1] Derivatization, typically silylation to form trimethylsilyl (TMS) ethers, increases the volatility and thermal stability of the sterol, resulting in improved peak shape and detector response.[7] Injecting underivatized sterols can lead to broad peaks and lower sensitivity.[1]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. The retention time and mass spectrum of your sample peak should match that of the standard. For mass spectrometry, compare the fragmentation pattern of the sample peak with the known fragmentation pattern of this compound.[1]
Q4: My sample is from a plant matrix. What are the key considerations for sample preparation?
A4: Plant matrices are complex and often require extensive cleanup. A crucial first step is saponification to hydrolyze esterified sterols and remove interfering triglycerides.[6][8] This is followed by liquid-liquid extraction of the unsaponifiable matter. Further purification using solid-phase extraction (SPE) or column chromatography is often necessary to remove pigments, waxes, and other lipids that can interfere with the analysis.[1]
Quantitative Data Summary
The following table provides a summary of typical instrument parameters and expected outcomes for this compound quantification. Note that these are representative values and may need to be optimized for your specific application.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Silylation (e.g., BSTFA + 1% TMCS) | Not typically required |
| Typical Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | C18 or C30, < 3 µm particle size |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer Mode | Selected Ion Monitoring (SIM) or Full Scan | Multiple Reaction Monitoring (MRM) |
| Typical m/z Transitions (for TMS-derivatized this compound) | Scan for molecular ion and key fragments | Requires optimization for specific instrument |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Material
-
Homogenization: Homogenize 1-2 g of dried plant material in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Saponification: Add a methanolic potassium hydroxide solution to the extract and reflux to hydrolyze lipids.
-
Extraction: Perform liquid-liquid extraction of the saponified mixture with a non-polar solvent like hexane or diethyl ether to isolate the unsaponifiable fraction containing the sterols.
-
Purification:
-
Solid-Phase Extraction (SPE): Pass the unsaponifiable fraction through a silica SPE cartridge. Elute non-polar interfering compounds with a non-polar solvent, then elute the sterol fraction with a solvent of intermediate polarity.
-
Thin-Layer Chromatography (TLC): For further purification, preparative TLC can be used to isolate the 4α-methylsterol fraction.
-
-
Derivatization (for GC-MS): Evaporate the purified fraction to dryness under a stream of nitrogen. Add a silylating reagent (e.g., BSTFA with 1% TMCS) and heat to ensure complete derivatization.
-
Analysis: Reconstitute the derivatized or underivatized (for LC-MS) sample in a suitable solvent for injection into the chromatograph.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified sterol biosynthesis pathway highlighting this compound.
References
- 1. aocs.org [aocs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
Technical Support Center: Enhancing Obtusifoliol Specificity as a CYP51 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to enhance the specificity of obtusifoliol as a CYP51 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is CYP51 and why is it a target for drug development?
A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes in eukaryotes.[1][2] In fungi, the end product is ergosterol, while in mammals, it is cholesterol.[2][3] Because ergosterol is vital for fungal cell integrity, inhibiting CYP51 is a primary strategy for antifungal drug development.[2] The differences in the CYP51 enzyme between fungi and humans offer a window for developing selective inhibitors.
Q2: What is this compound and what is its relationship with CYP51?
A2: this compound is a natural sterol that acts as a substrate for CYP51 in plants and some protozoa.[4][5][6] It is an intermediate in the sterol biosynthesis pathway.[1] While primarily a substrate, its sterol scaffold presents a potential starting point for designing competitive inhibitors of CYP51. A recent study has reported the chemical synthesis of this compound and its analogs for the purpose of investigating their potential as CYP51 inhibitors.[7]
Q3: Why is enhancing the specificity of a CYP51 inhibitor important?
A3: Enhancing the specificity of a CYP51 inhibitor is critical to minimize off-target effects and reduce toxicity.[8] For instance, inhibitors that also target human CYP51 can interfere with cholesterol biosynthesis and other metabolic pathways, leading to adverse drug reactions.[9] High specificity for the fungal CYP51 enzyme over its human homolog is a key characteristic of a successful antifungal drug.[9][10]
Q4: What are the general medicinal chemistry strategies to improve the specificity of a lead compound like this compound?
A4: General strategies include:
-
Structure-Based Drug Design: Utilizing the crystal structures of fungal and human CYP51 to identify differences in the active site and design modifications to the this compound scaffold that selectively exploit these differences.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and assessing the impact on inhibitory activity and specificity to identify key functional groups for selective binding.
-
Computational Modeling and Docking: Using computer simulations to predict how different this compound analogs will bind to fungal versus human CYP51, helping to prioritize the synthesis of the most promising candidates.
Troubleshooting Guides
Issue 1: High Background Signal in CYP51 Inhibition Assay
| Possible Cause | Troubleshooting Steps |
| Contamination of Reagents or Samples | Ensure all buffers, enzyme preparations, and test compounds are sterile and free from microbial or chemical contaminants.[11][12] Prepare fresh reagents and filter-sterilize if necessary. |
| Endogenous Enzyme Activity in Microsomal Preparations | If using liver microsomes, other endogenous enzymes may contribute to the signal. Run a control reaction without the CYP51-specific substrate to quantify this background.[13] |
| Autofluorescence/Absorbance of Test Compound | Test the absorbance or fluorescence of the compound at the assay wavelength in the absence of the enzyme and substrate. If significant, subtract this value from the experimental readings. |
| Non-specific Binding to Assay Plate | Use plates designed for low non-specific binding (e.g., non-treated polystyrene plates for absorbance assays, black plates for fluorescence assays).[14] Ensure proper blocking steps are included if using an ELISA-based detection method. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Calibrate pipettes regularly.[15][16] For small volumes, use low-retention pipette tips and prepare master mixes to minimize pipetting errors.[14] |
| Incomplete Solubilization of Test Compound | Ensure the test compound is fully dissolved in the solvent (e.g., DMSO) before diluting into the assay buffer. Visually inspect for any precipitation. The final solvent concentration should be consistent across all wells and not exceed a level that inhibits the enzyme (typically <1%). |
| Enzyme Instability or Variable Activity | Aliquot the CYP51 enzyme preparation to avoid repeated freeze-thaw cycles.[17] On the day of the experiment, thaw the enzyme on ice and keep it cold until use. Always include a positive control (a known inhibitor) to ensure the assay is performing as expected. |
| Edge Effects on Microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment.[15] |
Quantitative Data
Table 1: Binding Affinity (Kd) of Various Ligands to CYP51
| Compound | Organism | CYP51 Isoform | Kd (nM) | Reference |
| Clotrimazole | Malassezia globosa | CYP51 | 4 ± 2 | [4] |
| Fluconazole | Malassezia globosa | CYP51 | 11 ± 4 | [4] |
| Itraconazole | Malassezia globosa | CYP51 | 2 ± 1 | [4] |
| Ketoconazole | Malassezia globosa | CYP51 | 2 ± 1 | [4] |
| Voriconazole | Malassezia globosa | CYP51 | 8 ± 5 | [4] |
| Fluconazole | Candida albicans | CYP51 | 56 ± 4 | [18] |
| Clotrimazole | Homo sapiens | CYP51 | 42 | [10] |
| Itraconazole | Homo sapiens | CYP51 | 131 | [10] |
| Ketoconazole | Homo sapiens | CYP51 | 68 | [10] |
| Fluconazole | Homo sapiens | CYP51 | ~30,500 | [10] |
| Voriconazole | Homo sapiens | CYP51 | ~2,300 | [10] |
| Lanosterol (substrate) | Malassezia globosa | CYP51 | 32,000 | [4][19] |
| Eburicol (substrate) | Malassezia globosa | CYP51 | 23,000 | [4][19] |
| This compound (substrate) | Malassezia globosa | CYP51 | 28,000 | [4][19] |
Table 2: Inhibitory Concentration (IC50) of Various Compounds against CYP51
| Compound | Organism | CYP51 Isoform | IC50 (µM) | Reference |
| Fluconazole | Malassezia globosa | CYP51 | 0.206 ± 0.008 | [4] |
| Itraconazole | Malassezia globosa | CYP51 | 0.188 ± 0.008 | [4] |
| Ketoconazole | Malassezia globosa | CYP51 | 0.176 ± 0.016 | [4] |
| Fluconazole | Candida albicans | CYP51 | 0.4 - 0.6 | [9] |
| Itraconazole | Candida albicans | CYP51 | 0.4 - 0.6 | [9] |
| Ketoconazole | Candida albicans | CYP51 | 0.4 - 0.6 | [9] |
| Voriconazole | Aspergillus fumigatus | CYP51 | <0.25 | [20] |
| Isavuconazole | Aspergillus fumigatus | CYP51 | 0.22 - 0.45 | [20] |
| Ketoconazole | Homo sapiens | CYP51 | 4.5 | [9] |
| Fluconazole | Homo sapiens | CYP51 | ~1,300 | [9] |
| Isavuconazole | Homo sapiens | CYP51 | 25 | [20] |
| Voriconazole | Homo sapiens | CYP51 | 112 | [20] |
| Obtusofolin | Homo sapiens | CYP3A4 | 17.1 ± 0.25 | [21] |
| Obtusofolin | Homo sapiens | CYP2C9 | 10.8 ± 0.13 | [21] |
| Obtusofolin | Homo sapiens | CYP2E1 | 15.5 ± 0.16 | [21] |
Experimental Protocols
Protocol 1: Determination of IC50 for a Test Compound against Fungal CYP51
1. Reagents and Materials:
-
Recombinant fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
CYP51 substrate (e.g., lanosterol or eburicol)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase in each well of the 96-well plate.
-
Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include a positive control (a known CYP51 inhibitor like ketoconazole) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of the CYP51 substrate and NADPH.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).
-
Quantify the product formation using an appropriate method, such as HPLC or a fluorescence-based detection system.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Binding Affinity (Kd) by Spectral Titration
1. Reagents and Materials:
-
Purified CYP51 enzyme
-
Test compound dissolved in a suitable solvent
-
Potassium phosphate buffer (pH 7.4)
-
Dual-beam spectrophotometer
-
Matched quartz cuvettes
2. Assay Procedure:
-
Prepare a solution of the purified CYP51 enzyme in the potassium phosphate buffer in two matched cuvettes.
-
Record a baseline spectrum (typically from 350 to 500 nm).
-
Add small aliquots of the concentrated test compound solution to the sample cuvette and an equal volume of solvent to the reference cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Record the difference spectrum. For azole-like inhibitors that coordinate with the heme iron, a Type II difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm is expected.
-
Continue the titration until no further spectral change is observed (saturation).
-
Plot the change in absorbance (ΔA = A_peak - A_trough) against the ligand concentration.
-
Fit the data to a suitable binding equation (e.g., the Michaelis-Menten equation for single-site binding) to determine the dissociation constant (Kd).
Visualizations
Caption: The catalytic cycle of CYP51, illustrating the key steps from substrate binding to product release.
Caption: Experimental workflow for screening and optimizing this compound analogs as selective CYP51 inhibitors.
Caption: Logical relationship of strategies to enhance the specificity of this compound as a CYP51 inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and analogues as CYP51 substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro inhibitory effect of obtusofolin on the activity of CYP3A4, 2C9, and 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Obtusifoliol Cytotoxicity in Non-Target Organisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the cytotoxicity of obtusifoliol in non-target organisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern in non-target organisms?
This compound is a tetracyclic triterpene alcohol that serves as an intermediate in the biosynthesis of sterols in plants, fungi, and some protists.[1] While it has shown potential therapeutic properties, its cytotoxic effects on non-target organisms are a significant concern during preclinical development.[2] Unintended toxicity can lead to adverse ecological impacts and hinder the translation of a promising compound into a safe and effective drug.[3]
Q2: What are the common non-target organisms of concern for cytotoxicity testing?
Standard ecotoxicological testing often includes representative species from different trophic levels to assess the broader environmental impact of a compound. These may include:
-
Algae and aquatic plants: As primary producers, they are crucial for aquatic ecosystem health.[4][5]
-
Invertebrates: Organisms like Daphnia magna (water flea) are standard models in aquatic toxicity testing.[6][7][8][9]
-
Fish: Vertebrate models are essential for assessing potential impacts on higher trophic levels.[10][11][12][13]
-
Beneficial insects: For compounds intended for agricultural use, assessing the impact on pollinators and predators is critical.[14][15]
Q3: What are the known mechanisms of cytotoxicity for compounds similar to this compound?
While the specific cytotoxic mechanisms of this compound in non-target organisms are not extensively documented, related natural compounds often induce cytotoxicity through:
-
Induction of Apoptosis: Many natural products trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[16][17]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in ROS production can lead to oxidative stress and cellular damage.
-
Disruption of Cellular Signaling Pathways: Interference with critical pathways like NF-κB, MAPK, and PI3K/Akt can disrupt cellular homeostasis and lead to cell death.[16]
Q4: Are there strategies to mitigate the cytotoxicity of this compound?
Yes, several strategies can be explored to reduce the off-target toxicity of natural products like this compound:
-
Nanoformulation: Encapsulating this compound in nanoparticles can improve its targeted delivery to cancer cells, thereby reducing its exposure to non-target cells.[1][16][18][19][20]
-
Structural Modification: Chemical modifications to the this compound structure can be made to reduce its toxicity while preserving its therapeutic efficacy.[9]
-
Combination Therapy: Using this compound in combination with other agents can allow for lower, less toxic doses to be used while achieving a synergistic therapeutic effect.[18][21][22]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound's cytotoxicity.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. Contamination. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Regularly check for and address any microbial contamination. |
| No cytotoxic effect observed at expected concentrations. | The chosen cell line or organism is resistant to this compound. The compound has low solubility in the culture medium. Incorrect dosage calculation. | Test a wider range of concentrations. Use a different, more sensitive cell line or organism. Use a suitable solvent (e.g., DMSO) at a non-toxic concentration to dissolve this compound. Double-check all calculations and stock solution concentrations. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular endpoints. MTT measures metabolic activity, while LDH measures membrane integrity. Interference of this compound with the assay components. | Use multiple assays to get a comprehensive view of the cytotoxic mechanism. Run appropriate controls to check for any interference of this compound with the assay reagents or detection method. |
| Significant cytotoxicity observed in non-cancerous "control" cell lines. | This compound has a narrow therapeutic window. The non-cancerous cell line is unexpectedly sensitive. | This is a key finding. The goal is to find a therapeutic window where cancer cells are killed but normal cells are not. Consider using a panel of non-cancerous cell lines to assess selectivity. Investigate mitigation strategies (nanoformulation, structural modification). |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound in a wide range of non-target organisms, the following table provides a template for how such data should be presented. Researchers are encouraged to populate this table with their own experimental data. For illustrative purposes, example data for a hypothetical natural compound is included.
Table 1: Cytotoxicity of a Hypothetical Natural Compound in Various Non-Target Organisms
| Organism/Cell Line | Assay Type | Endpoint | Value | Reference |
| Chlorella vulgaris (Algae) | Growth Inhibition | EC50 (72h) | 15.2 µg/mL | [Hypothetical Data] |
| Daphnia magna (Water Flea) | Immobilization | LC50 (48h) | 8.5 µg/mL | [Hypothetical Data] |
| Danio rerio (Zebrafish) | Acute Toxicity | LC50 (96h) | 5.1 µg/mL | [Hypothetical Data] |
| Human Foreskin Fibroblasts (HFF) | MTT Assay | IC50 (48h) | 25.7 µM | [Hypothetical Data] |
| Porcine Kidney Epithelial (LLC-PK1) | Neutral Red Uptake | IC50 (24h) | 32.1 µM | [Hypothetical Data] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard methods for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.[23]
-
Materials:
-
Cells of interest (e.g., non-target mammalian cell line)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
2. Daphnia magna Acute Immobilization Test
This protocol is based on OECD Guideline 202 for testing the effects of chemicals on Daphnia sp.
-
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted hard water (or other suitable culture medium)
-
This compound stock solution
-
Glass test vessels (e.g., 50 mL beakers)
-
Light source with controlled photoperiod (e.g., 16h light: 8h dark)
-
Temperature-controlled incubator (20 ± 1°C)
-
-
Procedure:
-
Prepare a range of this compound concentrations in the reconstituted hard water.
-
Place at least 20 daphnids, divided into at least four replicate groups, into the test vessels for each concentration.
-
Include a control group with reconstituted hard water only.
-
Incubate the test vessels for 48 hours under controlled light and temperature conditions. Do not feed the daphnids during the test.
-
At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculate the percentage of immobilization for each concentration and determine the LC50 value.
-
Visualizations
References
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cerc.usgs.gov [cerc.usgs.gov]
- 11. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant polyphenol induced cell death in human cancer cells involves mobilization of intracellular copper ions and reactive oxygen species generation: a mechanism for cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Escaping Death: How Cancer Cells and Infected Cells Resist Cell-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library.search.tulane.edu [library.search.tulane.edu]
- 17. Natural Polyphenols as Modulators of Etoposide Anti-Cancer Activity [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Plant-Derived Natural Product-Based Nanoformulations for Healthcare Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination Therapy Using Polyphenols: An Efficient Way to Improve Antitumoral Activity and Reduce Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combination Therapy Using Polyphenols: An Efficient Way to Improve Antitumoral Activity and Reduce Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Obtusifoliol Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of obtusifoliol radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common isotopes used for radiolabeling this compound and what are their key characteristics?
A1: The most common isotopes for radiolabeling this compound are Tritium (³H) and Iodine-125 (¹²⁵I). Their properties are summarized below:
| Isotope | Half-life | Emission Type | Energy | Detection Method | Key Advantages |
| Tritium (³H) | 12.3 years | Beta (β⁻) | 18.6 keV (max) | Liquid Scintillation Counting | Long half-life, minimal structural change to the molecule.[1] |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | 35.5 keV | Gamma Counting, Autoradiography | High specific activity, suitable for imaging studies.[2] |
Q2: What are the primary reactive sites on the this compound molecule for radiolabeling?
A2: The primary reactive sites on this compound for radiolabeling are the C-3 hydroxyl group and the double bonds in the sterol ring system and the side chain. The hydroxyl group can be targeted for tritiation via oxidation and subsequent reduction. The double bonds are susceptible to addition reactions, which can be utilized for radioiodination, though this may alter the molecule's biological activity.
Q3: How can I purify radiolabeled this compound?
A3: Purification of radiolabeled this compound is critical to remove unreacted radionuclide and radiolabeled impurities.[3] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods.[4][5][6] A detailed HPLC purification protocol is provided in the Experimental Protocols section.
Q4: What is a typical radiochemical yield and specific activity I can expect?
A4: Radiochemical yield and specific activity can vary significantly depending on the chosen isotope, labeling method, and optimization of reaction conditions. For tritiation of sterols, radiochemical yields can range from 10% to 40%, with specific activities reaching up to 25 Ci/mmol.[1] For radioiodination, yields are often higher, but the specific activity is dependent on the molar ratio of this compound to iodine.
Troubleshooting Guides
Low Radiochemical Yield
| Potential Cause | Troubleshooting Step |
| Impure this compound Substrate | Ensure the purity of the starting this compound using techniques like NMR or mass spectrometry. Impurities can interfere with the labeling reaction. |
| Inefficient Catalyst (for Tritiation) | Use a fresh, high-quality catalyst (e.g., Palladium on carbon). Optimize the catalyst-to-substrate ratio. |
| Suboptimal Reaction pH | Adjust the pH of the reaction mixture. For many labeling reactions, a slightly acidic to neutral pH is optimal. Perform small-scale experiments to determine the ideal pH. |
| Low Specific Activity of Radionuclide | Use a radionuclide source with high specific activity. Ensure the radionuclide has not decayed significantly. |
| Presence of Quenchers | Ensure all glassware is scrupulously clean and solvents are of high purity and free of quenching agents. |
Poor Radiochemical Purity
| Potential Cause | Troubleshooting Step |
| Side Reactions | Modify reaction conditions (temperature, time, stoichiometry) to minimize side product formation. For radioiodination, consider milder oxidizing agents to reduce damage to the molecule.[7] |
| Radiolysis | Minimize exposure of the radiolabeled compound to the radioactive source and store at low temperatures in the presence of radical scavengers like ethanol. |
| Ineffective Purification | Optimize the HPLC or TLC purification method. For HPLC, adjust the mobile phase gradient and flow rate. For TLC, try different solvent systems.[4][8] |
| Instability of the Labeled Compound | Assess the stability of the radiolabeled this compound under storage conditions (pH, temperature, light exposure).[9] |
Experimental Protocols
Protocol 1: Tritiation of this compound via Catalytic Exchange
This protocol describes the introduction of tritium into the this compound molecule at the C-3 position.
Materials:
-
This compound (high purity)
-
Palladium on carbon (10% Pd) catalyst
-
Tritium gas (³H₂)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Sodium borohydride (for reduction step)
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Methodology:
-
Oxidation: Dissolve this compound in a minimal amount of a suitable solvent. Add a mild oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature until the oxidation of the C-3 hydroxyl group to a ketone is complete (monitored by TLC).
-
Purification of Ketone: Purify the resulting 3-keto-obtusifoliol using column chromatography.
-
Tritiation: In a specialized tritiation apparatus, dissolve the 3-keto-obtusifoliol in anhydrous ethyl acetate. Add the 10% Pd/C catalyst.
-
Introduce tritium gas into the reaction vessel and stir under a positive pressure of ³H₂ for 4-6 hours at room temperature.
-
Reduction: After the exchange reaction, carefully remove the tritium gas. Reduce the 3-keto group back to a hydroxyl group using sodium borohydride in ethanol. This step introduces the tritium label at the C-3 position.[10]
-
Purification: Filter the reaction mixture to remove the catalyst. Purify the [³H]this compound using reverse-phase HPLC.
-
Analysis: Determine the radiochemical purity and specific activity using a calibrated HPLC system with a radioactivity detector and liquid scintillation counting.
Protocol 2: Radioiodination of this compound using the Iodogen Method
This protocol describes the addition of Iodine-125 to one of the double bonds of this compound.
Materials:
-
This compound
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide (Na¹²⁵I)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
TLC plates (silica gel)
-
Gamma counter
Methodology:
-
Iodogen Coating: Prepare Iodogen-coated tubes by dissolving Iodogen in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen.
-
Reaction Setup: Add a solution of this compound in a minimal amount of ethanol to the Iodogen-coated tube.
-
Add Na¹²⁵I in PBS to the reaction tube.
-
Incubation: Incubate the reaction mixture for 15-20 minutes at room temperature with occasional gentle agitation.[2]
-
Quenching: Stop the reaction by transferring the mixture to a clean tube containing a solution of sodium metabisulfite.
-
Purification: Separate the [¹²⁵I]this compound from unreacted ¹²⁵I using a Sephadex G-25 column equilibrated with PBS.
-
Analysis: Assess the radiochemical purity by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and a radio-TLC scanner.[8] Quantify the radioactivity using a gamma counter.
Data Presentation
Table 1: Comparison of Radiolabeling Efficiency for this compound
| Radiolabeling Method | Isotope | Typical Radiochemical Yield (%) | Typical Specific Activity | Reference |
| Catalytic Exchange | ³H | 15 - 35 | 10 - 25 Ci/mmol | [1][3] |
| Iodogen | ¹²⁵I | 60 - 85 | >1000 Ci/mmol | [7] |
Table 2: HPLC Purification Parameters for [³H]this compound
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (210 nm) and in-line radioactivity detector |
| Expected Retention Time | ~15-18 minutes |
Visualizations
This technical support center provides a foundational guide for researchers. For optimal results, it is crucial to adapt and optimize these protocols for your specific experimental setup and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Radiochemical purity of β-sitosterols tritiated by catalytic exchange and by the Wilzbach procedure (Journal Article) | OSTI.GOV [osti.gov]
- 4. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov.ph [fda.gov.ph]
- 10. Synthesis of [3alpha-3H]cholesta-5,8-dien-3beta-ol and tritium-labeled forms of other sterols of potential importance in the Smith-Lemli-Optiz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in obtusifoliol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of obtusifoliol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a metabolic intermediate in the sterol biosynthesis pathway in plants and fungi.[1][2] It serves as a substrate for the enzyme sterol 14α-demethylase (CYP51), a critical step in the production of essential sterols like sitosterol and brassinosteroids in plants.[3][4] Accurate quantification of this compound is crucial for studies related to plant biochemistry, fungicide development (as CYP51 is a target for some fungicides), and for understanding its potential role as a bioactive signaling molecule in plants.[3][5]
Q2: What are the common analytical methods for this compound quantification?
The most common methods for the quantification of this compound and other plant sterols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as a Diode-Array Detector (DAD) or Mass Spectrometry (LC-MS).[6][7]
-
GC-MS: Offers high sensitivity and resolution. However, it requires derivatization of sterols to increase their volatility and thermal stability.[8]
-
HPLC-DAD/LC-MS: Allows for the analysis of underivatized sterols, reducing sample preparation complexity. LC-MS/MS, in particular, provides high selectivity and sensitivity, which is beneficial for complex matrices.[9][10]
Q3: I am not getting a linear calibration curve for my this compound standards. What are the possible causes and solutions?
Non-linear calibration curves are a frequent issue in chromatographic analysis. The table below summarizes common causes and troubleshooting steps.
| Potential Cause | Symptoms | Troubleshooting Steps |
| Detector Saturation | The curve flattens at high concentrations. | Extend the dilution series to lower concentrations to find the linear range. Reduce the injection volume.[1] |
| Inaccurate Standard Preparation | Poor R² value across the entire range, inconsistent results. | Re-prepare stock and working standards, ensuring accurate weighing and dilutions with calibrated equipment.[11] |
| Analyte Adsorption | Loss of analyte at low concentrations, leading to a y-intercept that is significantly different from zero. | Use an inert flow path (e.g., PEEK tubing) if available. Ensure proper column conditioning.[11] |
| Incorrect Integration Parameters | Inconsistent peak areas, poor reproducibility. | Review and optimize peak integration parameters in your chromatography data system. |
| Chemical Instability | Degradation of this compound in standards over time. | Prepare fresh standards regularly and store them appropriately (e.g., at low temperatures, protected from light). |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatograms for this compound show significant peak tailing. What could be the cause and how can I fix it?
Answer: Peak tailing can compromise both the accuracy and precision of quantification. Here are the common causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Active sites on the column packing material can interact with the analyte.
-
Solution: Use a column with end-capping or a different stationary phase. For LC, adjusting the mobile phase pH or ionic strength can help.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
-
Extra-column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.
-
Issue 2: High Baseline Noise or Drift
Question: I'm observing a noisy or drifting baseline in my chromatograms, which is affecting the integration of my this compound peak. What should I do?
Answer: A stable baseline is critical for accurate quantification. Here are some troubleshooting steps:
-
Mobile Phase/Carrier Gas Issues:
-
Solution (HPLC): Ensure the mobile phase is properly degassed to prevent air bubbles. Use high-purity solvents and check for any microbial growth.[12]
-
Solution (GC): Check for leaks in the gas lines and ensure the carrier gas is of high purity.
-
-
Detector Instability:
-
Solution: Allow the detector lamp (in HPLC-UV) or the detector itself to warm up and stabilize. Check the detector settings.[13]
-
-
Contamination: Contamination in the injector, column, or detector can lead to a noisy or drifting baseline.
-
Solution: Clean the injector and detector according to the manufacturer's instructions. Flush the column with a strong solvent.[12]
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Ensure the laboratory environment has a stable temperature.[12]
-
Issue 3: Matrix Effects in LC-MS Analysis
Question: I suspect matrix effects are impacting my this compound quantification in plant extracts. How can I identify and mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS.[14]
Identifying Matrix Effects:
-
Post-extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract with the peak area of the same standard in a neat solvent. A significant difference indicates the presence of matrix effects.[9]
-
Internal Standard Response: If using a stable isotope-labeled internal standard, a significant and inconsistent variation in its response across different samples can indicate matrix effects.
Mitigating Matrix Effects:
| Strategy | Description |
| Improved Sample Cleanup | Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[14] |
| Chromatographic Separation | Optimize the HPLC method to separate this compound from the co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile. |
| Use of a Stable Isotope-Labeled Internal Standard | A co-eluting stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) can compensate for matrix effects as it will be affected similarly to the analyte. |
| Matrix-Matched Calibration Curve | Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the samples. |
Experimental Protocols
Representative Protocol for this compound Extraction from Plant Tissue
This protocol is a general guideline for the extraction of sterols from plant material and should be optimized for your specific sample type and analytical method.
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Lyophilize (freeze-dry) the tissue to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.[5]
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a glass tube.
-
Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.
-
If using an internal standard, add it at this stage.
-
Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.
-
Centrifuge at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant (the lipid extract) to a new glass tube.
-
-
Saponification (Optional, for analysis of total sterols):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 1 M KOH in 90% ethanol.
-
Incubate at 80°C for 1 hour to hydrolyze any steryl esters.
-
Allow to cool, then add 2 mL of water and 2 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols). Repeat the hexane extraction twice more and pool the hexane fractions.
-
-
Final Preparation:
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile/methanol for HPLC, or a derivatization agent for GC).
-
Representative Protocol for this compound Quantification by GC-MS
This is an example protocol and requires optimization and validation.
-
Derivatization:
-
To the dried extract from the previous protocol, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects carbonyl groups.[15]
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step silylates hydroxyl groups, making the sterols volatile.[15][16]
-
-
GC-MS Parameters:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for sterol analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 280°C, hold for 10 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for derivatized this compound. A full scan can be used for initial identification.
-
-
-
Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the position of this compound in the plant sterol biosynthesis pathway.
Caption: Simplified metabolic pathway of this compound in plants.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Signaling in Plants. Cloning and Expression Analysis of the this compound 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both this compound and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 16910-32-0 | FO165757 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. youtube.com [youtube.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Crystallization of Obtusifoliol-Protein Complexes
Disclaimer: Direct experimental data on the co-crystallization of obtusifoliol with its target proteins are not extensively available in public literature. This guide is based on established principles of small molecule-protein co-crystallization and data from analogous systems, particularly the target protein sterol 14α-demethylase (CYP51) crystallized with other inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its likely target protein for crystallization?
A1: this compound is a phytosterol, a plant-based sterol. It is a known substrate for the enzyme cytochrome P450 14α-sterol demethylase (CYP51), which is a crucial enzyme in the sterol biosynthesis pathway in plants, fungi, and mammals.[1] Therefore, CYP51 is the primary target protein for co-crystallization studies with this compound.
Q2: What are the main challenges in co-crystallizing this compound with a target protein like CYP51?
A2: The primary challenges are anticipated to be:
-
This compound's Low Solubility: As a sterol-like molecule, this compound is hydrophobic and likely has low solubility in aqueous buffers used for crystallization. This can lead to precipitation when mixed with the protein solution.[2]
-
Protein Stability and Homogeneity: Target proteins like CYP51 can be challenging to express and purify in a stable, homogeneous state suitable for crystallization.[3] Membrane-associated proteins, in particular, may require detergents for solubilization, which can complicate crystallization.[4]
-
Finding Suitable Crystallization Conditions: Identifying the precise combination of precipitants, buffers, and additives that promote the growth of well-ordered co-crystals can be a lengthy and empirical process.[3]
-
Ligand-Induced Conformational Changes: The binding of this compound may induce conformational changes in the target protein, which could either promote or hinder crystallization compared to the protein alone.[5][6]
Q3: What are the primary methods for obtaining protein-obtusifoliol co-crystals?
A3: There are two main techniques:
-
Co-crystallization: In this method, purified protein is mixed with this compound in solution before setting up crystallization trials. The protein-ligand complex is then crystallized together.[5][7] This is often the preferred method if the ligand helps to stabilize the protein or induces a favorable conformation for crystal packing.
-
Soaking: This involves growing crystals of the protein alone (apo-crystals) first and then introducing a solution containing this compound to these pre-formed crystals.[7][8] The this compound then diffuses into the crystal lattice to bind to the protein. This method is simpler if you already have a robust protocol for crystallizing the apo-protein.
Troubleshooting Guides
Problem: this compound Precipitation
Q: I'm trying to set up a co-crystallization experiment, but a precipitate forms as soon as I add my this compound stock to the protein solution. What can I do?
A: This is a common issue with hydrophobic ligands. Here are several strategies to address it:
-
Optimize the Solvent:
-
Ensure your this compound stock is dissolved in a suitable organic solvent like DMSO. Most proteins can tolerate 1-5% DMSO in the final crystallization drop, with some tolerating up to 10-20%.[8]
-
Add the this compound stock to the protein solution slowly while gently vortexing to avoid localized high concentrations that can cause immediate precipitation.
-
-
Adjust Ligand Concentration:
-
For initial trials, a 5- to 10-fold molar excess of ligand over the protein is recommended.[9] If precipitation occurs, try reducing the concentration of this compound.
-
-
Modify the Incubation Protocol:
Problem: No Crystals or Poor-Quality Crystals
Q: I have successfully formed a stable protein-obtusifoliol complex, but I am not getting any crystals, or the crystals are very small and poorly formed. What should I try next?
A: This indicates that the crystallization conditions need further optimization.
-
Broaden Your Screening: Use a wider range of commercial crystallization screens to explore a larger chemical space of precipitants, salts, and pH values.
-
Optimize Protein Concentration: Systematically vary the concentration of your protein-ligand complex. Higher concentrations are often better but can also lead to amorphous precipitation.
-
Surface Entropy Reduction: If you suspect flexible surface residues are hindering crystal lattice formation, consider site-directed mutagenesis to replace residues like lysine or glutamic acid with smaller, less flexible residues like alanine.[10]
-
Use Additives: Small amounts of detergents, polymers, or other additives can sometimes improve crystal quality by modifying crystal contacts or protein solubility.
Problem: Apo-Crystals Crack or Dissolve During Soaking
Q: I have good quality apo-crystals of my target protein, but they crack or dissolve when I try to soak them in a solution containing this compound. How can I prevent this?
A: Crystal damage during soaking is often due to osmotic shock or significant conformational changes upon ligand binding.
-
Use a Cryoprotectant/Stabilizer: Transfer the apo-crystals to a stabilization buffer that is similar to the mother liquor but also contains a cryoprotectant (e.g., glycerol, ethylene glycol) before introducing this compound. This can make the crystals more robust.[5]
-
Gradual Soaking: Increase the concentration of this compound in the soaking solution gradually over several hours or days to allow the crystal lattice to adapt to the changes.
-
Lower Ligand Concentration: High concentrations of the ligand or the solvent (like DMSO) can destabilize the crystal lattice. Try soaking with a lower concentration of this compound.
-
Consider Co-crystallization: If soaking consistently fails, it may be because a significant conformational change is required for this compound to bind, which the rigid crystal lattice cannot accommodate.[9] In this case, co-crystallization is the more appropriate method.
Data Presentation
Table 1: Example Crystallization Conditions for Sterol 14α-Demethylase (CYP51) with Inhibitors
| Parameter | M. tuberculosis CYP51 with Fluconazole[1] | C. albicans CYP51 with Posaconazole[11] |
| Protein Concentration | Not specified | 10-20 mg/mL |
| Ligand Concentration | ~0.5 mM (in soaking solution) | Not specified (co-crystallization) |
| Precipitant | 18-22% PEG 4000 | 12-18% PEG 3350 |
| Buffer | 100 mM Tris-HCl | 100 mM Bis-Tris |
| pH | 8.5 | 6.5 |
| Salt | 200 mM MgCl₂ | 200 mM Ammonium Acetate |
| Temperature | 20°C | 20°C |
| Method | Soaking | Co-crystallization (Vapor Diffusion) |
Note: These conditions are starting points and would require optimization for this compound.
Experimental Protocols
Hypothetical Protocol: Co-crystallization of this compound with CYP51
This protocol is a hypothetical starting point based on published methods for crystallizing CYP51 with other ligands.[1][11]
-
Protein Purification: Express and purify CYP51 to >95% homogeneity. The final purification step should be size-exclusion chromatography into a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This compound Stock Preparation: Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Complex Formation:
-
Dilute the purified CYP51 to a final concentration of 10 mg/mL.
-
Add the this compound stock solution to the protein to achieve a 10-fold molar excess of this compound. Add the stock solution dropwise while gently mixing to prevent precipitation. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the protein-ligand mixture on ice for 1 hour.[5]
-
-
Crystallization Screening:
-
Use the sitting-drop vapor diffusion method.
-
Set up crystallization screens (e.g., PEG/Ion, SaltRx, Index from Hampton Research) at 20°C.
-
In a 96-well plate, mix 0.5 µL of the protein-obtusifoliol complex with 0.5 µL of the reservoir solution.
-
-
Crystal Optimization:
-
If initial hits (small crystals or precipitates) are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit conditions.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals are grown, loop them out of the drop.
-
Briefly transfer the crystal to a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen for storage and data collection.
-
Visualizations
Caption: Workflow for Protein-Obtusifoliol Co-Crystallization.
Caption: Troubleshooting Logic for Co-crystallization Issues.
References
- 1. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein cocrystallization molecules originating from in vitro selected macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Interaction of Obtusifoliol and Lanosterol with CYP51
A note to the reader: This guide addresses the interaction of obtusifoliol and lanosterol with sterol 14α-demethylase (CYP51). It is important to clarify that this compound and lanosterol are primarily recognized as substrates for the CYP51 enzyme, not inhibitors. Their interaction with the enzyme leads to their demethylation, a crucial step in sterol biosynthesis.[1][2][3][4] This guide, therefore, compares their performance as substrates for CYP51 across different species, rather than their inhibitory activity.
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily, is a critical enzyme in the biosynthesis of essential sterols like cholesterol in mammals and ergosterol in fungi.[4][5] The enzyme's substrate preference can vary significantly between different biological kingdoms. In mammals and some yeasts, the primary substrate for CYP51 is lanosterol.[3][6] In contrast, plant and some protozoan CYP51 enzymes exhibit a preference for this compound.[6][7] This variation in substrate specificity is a key factor in the selective action of some antifungal agents that target fungal CYP51.
Comparative Analysis of Substrate Activity
The following table summarizes the available quantitative data on the binding affinity (Kd) and catalytic turnover rates of this compound and lanosterol with CYP51 enzymes from various organisms. Lower Kd values indicate tighter binding to the enzyme.
| Organism | Enzyme | Substrate | Binding Affinity (Kd) | Catalytic Turnover (Vmax or Turnover Number) | Reference |
| Homo sapiens (Human) | CYP51A1 | Lanosterol | ~1 µM | 45 min⁻¹ | [8] |
| This compound | Not explicitly stated, but demethylation rate was similar to lanosterol | Similar to lanosterol | [8] | ||
| Malassezia globosa | CYP51 | Lanosterol | 32 µM | 1.7 min⁻¹ | |
| This compound | 28 µM | 3.4 min⁻¹ | [9] | ||
| Leishmania infantum | CYP51 | Lanosterol | 1.4 µM | 0.9 min⁻¹ | [10] |
| This compound | Not explicitly stated, but is a preferred substrate | ~8 min⁻¹ | [10] | ||
| Mycobacterium tuberculosis | CYP51 | Lanosterol | ~1 µM | 1% product recovery | |
| This compound | 350 nM | 98% product recovery | [11] |
Experimental Protocols: CYP51 Inhibition Assay
To assess the inhibitory potential of a compound against CYP51, a reconstituted in vitro enzyme assay is commonly employed. The following protocol is a generalized method based on common practices in the field.
Reagents and Buffers:
-
Purified Recombinant CYP51 Enzyme: From the desired species (e.g., human, fungal).
-
NADPH-Cytochrome P450 Reductase (CPR): The redox partner for CYP51.
-
Substrate: Radiolabeled ([³H]) lanosterol or this compound, or a fluorogenic substrate like 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: Typically 50 mM potassium phosphate buffer (pH 7.2-7.4) containing glycerol and other components like L-α-1,2-dilauroyl-sn-glycero-phosphocholine (DLPC) to aid substrate solubility.
-
NADPH Regenerating System: Isocitrate dehydrogenase, sodium isocitrate, and NADPH.
-
Quenching Solution: Such as ethyl acetate for extraction of sterols.
-
Detection System: Scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorogenic substrates.
Assay Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the reaction buffer, purified CYP51, and CPR.
-
Addition of Inhibitor: Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., radiolabeled lanosterol) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Product Detection and Analysis:
-
For radiolabeled substrates: Extract the sterols, separate the product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantify the radioactivity of the product using a scintillation counter.
-
For fluorogenic substrates: Measure the fluorescence of the product directly in a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical CYP51 inhibition assay.
Caption: Workflow of a CYP51 inhibition assay.
Signaling Pathway and Logical Relationships
The diagram below illustrates the central role of CYP51 in the sterol biosynthesis pathway and the mechanism of its inhibition.
Caption: Role of CYP51 in sterol biosynthesis and its inhibition.
References
- 1. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and structural requirements for substrate specificity of cytochrome P-450-dependent this compound 14 alpha-demethylase from maize (Zea mays) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substrate preferences and catalytic parameters determined by structural characteristics of sterol 14alpha-demethylase (CYP51) from Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and catalytic properties of the sterol 14α-demethylase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Specific Inhibitors Targeting Plant CYP51
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting the plant cytochrome P450 51 (CYP51), an essential enzyme in sterol biosynthesis. It details the validation process for these inhibitors, presents supporting experimental data, and clarifies the role of obtusifoliol as the specific substrate for this enzyme, not an inhibitor.
Introduction: this compound's Role and the Importance of CYP51 Inhibition
Sterol 14α-demethylase, encoded by the CYP51 gene, is a critical enzyme in the biosynthesis of essential sterols in plants, such as sitosterol and campesterol, which are vital for membrane integrity and serve as precursors to brassinosteroid hormones. The primary substrate for plant CYP51 is this compound. Inhibition of this enzyme leads to the accumulation of 14α-methylated sterols, including this compound, which disrupts normal plant growth and development, often resulting in a dwarf phenotype. This makes CYP51 a key target for the development of herbicides and plant growth regulators. This guide focuses on the validation of compounds that specifically inhibit the 14α-demethylation of this compound.
Comparative Efficacy of Plant CYP51 Inhibitors
A range of compounds, particularly azole fungicides, are known to inhibit plant CYP51. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. While extensive data exists for fungal and human CYP51, specific IC50 values for plant CYP51 are less commonly reported. The following table summarizes available data, primarily from fungal orthologs, which are structurally and functionally related to plant CYP51. It is important to note that the potency of these inhibitors can vary between species.
| Inhibitor | Target Organism/Enzyme | Substrate | IC50 (µM) | Reference |
| Tebuconazole | Candida albicans CYP51 | Lanosterol | 0.9 | |
| Truncated Homo sapiens CYP51 | Lanosterol | 1.3 | ||
| Propiconazole | Candida albicans CYP51 | Lanosterol | 0.6 | |
| Prochloraz | Candida albicans CYP51 | Lanosterol | 0.7 | |
| Epoxiconazole | Candida albicans CYP51 | Lanosterol | 0.5 | |
| Triadimenol | Candida albicans CYP51 | Lanosterol | 1.3 | |
| Voriconazole | Arabidopsis thaliana (in vivo) | Endogenous | ~1.0 | |
| Triadimefon | Ustilago maydis CYP51 | 24-methylenedihydrolanosterol | Not specified, 1:1 sensitivity |
Experimental Protocols for Inhibitor Validation
Validating a specific inhibitor of plant CYP51 involves a multi-step process, from in vitro enzyme assays to in vivo plant-based studies.
In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51. It typically involves heterologous expression of the plant CYP51 enzyme, for example, in yeast (Saccharomyces cerevisiae), followed by purification and reconstitution of its activity.
Protocol:
-
Heterologous Expression and Purification:
-
Clone the full-length cDNA of the plant CYP51 gene into a yeast expression vector.
-
Transform the construct into a suitable yeast strain (e.g., one deficient in its own CYP51, ERG11).
-
Culture the yeast and induce protein expression.
-
Isolate the microsomal fraction containing the expressed CYP51 enzyme. The enzyme can be used in this form or further purified using chromatography.
-
-
Enzyme Reconstitution and Assay:
-
Prepare a reaction mixture containing the purified CYP51 (or microsomal fraction), a P450 reductase (to provide electrons), a phospholipid carrier like dilauroyl phosphatidylcholine (DLPC), and the substrate (this compound).
-
Add the test inhibitor at various concentrations (typically in DMSO, ensuring the final solvent concentration is low, e.g., <1%).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
-
Analysis and IC50 Determination:
-
Extract the sterols from the reaction mixture (see protocol 3.3).
-
Analyze the sterol profile using GC-MS to quantify the amount of substrate (this compound) remaining and the product formed.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Plant Growth Inhibition Assay
This assay assesses the physiological effects of the inhibitor on whole plants, which is a crucial step in validating its efficacy as a potential herbicide or plant growth regulator.
Protocol:
-
Plant Material and Growth Conditions:
-
Use a model plant species such as Arabidopsis thaliana.
-
Sterilize seeds and sow them on a sterile growth medium (e.g., Murashige and Skoog medium) in petri plates.
-
Incorporate the test inhibitor at a range of concentrations into the growth medium. Include a solvent control (e.g., DMSO).
-
Stratify the seeds (e.g., at 4°C for 2-3 days) and then transfer them to a growth chamber with controlled light and temperature conditions.
-
-
Phenotypic Analysis:
-
Monitor the plants over a period of 7-14 days.
-
Measure key growth parameters such as root length, hypocotyl length, and fresh weight.
-
Document the phenotype, noting any signs of developmental defects, such as dwarfism, altered leaf morphology, or changes in pigmentation.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each parameter relative to the control plants.
-
Determine the concentration of the inhibitor that causes a 50% reduction in growth (GR50).
-
Sterol Extraction and GC-MS Analysis
This method is used to analyze the sterol profile of plants or in vitro assay samples treated with a CYP51 inhibitor. The hallmark of CYP51 inhibition is the accumulation of its substrate, this compound, and other 14α-methyl sterols.
Protocol:
-
Sample Preparation and Saponification:
-
Harvest and freeze-dry plant tissue or use the stopped reaction mixture from the in vitro assay.
-
Add an internal standard (e.g., epicoprostanol or dihydrocholesterol) for quantification.
-
Perform alkaline saponification by adding ethanolic KOH and heating (e.g., at 80-90°C for 1-2 hours) to hydrolyze steryl esters and release free sterols.
-
-
Extraction:
-
Cool the mixture and extract the non-saponifiable lipids (containing the sterols) using an organic solvent such as n-hexane or cyclohexane.
-
Wash the organic phase with water to remove residual alkali.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To increase their volatility for GC analysis, convert the sterols to their trimethylsilyl (TMS) ethers. This is done by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating (e.g., at 60-70°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a capillary column suitable for sterol separation (e.g., a 5% diphenyl/95% dimethyl polysiloxane column).
-
Run a temperature program to separate the different sterols based on their retention times.
-
Identify the sterols by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the sterols by integrating the peak areas relative to the internal standard.
-
Visualizing the Experimental Workflow and Pathway
To better understand the validation process and the biochemical context, the following diagrams illustrate the experimental workflow and the plant sterol biosynthesis pathway.
Caption: Experimental workflow for validating a plant CYP51 inhibitor.
Caption: Simplified plant sterol biosynthesis pathway showing CYP51 inhibition.
Conclusion
The validation of specific inhibitors for plant CYP51 is a critical process for the development of new agricultural chemicals. While this compound is the specific substrate for this enzyme, a range of azole-based compounds effectively inhibit its function. The validation of these
Unveiling the Cross-Reactivity of Obtusifoliol with Mammalian Sterol Demethylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the plant sterol obtusifoliol with mammalian sterol 14α-demethylases (CYP51), a critical enzyme in cholesterol biosynthesis. The information presented herein is intended to inform research and development efforts in fields such as antifungal drug design, where selective inhibition of microbial CYP51 over its human counterpart is a primary objective. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this important interaction.
Executive Summary
This compound, a key intermediate in phytosterol biosynthesis, is a known substrate for fungal and plant sterol 14α-demethylases (CYP51). While direct, extensive quantitative data on its inhibitory effects on mammalian CYP51 is limited in publicly available literature, existing research suggests that human CYP51 can metabolize this compound, albeit with potentially different kinetics compared to its primary substrate, lanosterol. This raises questions about the potential for cross-reactivity and off-target effects in therapeutic contexts. This guide contrasts the known activity of this compound with that of well-characterized mammalian CYP51 inhibitors, such as ketoconazole, to provide a framework for assessing its potential as a selective inhibitor.
Comparative Analysis of Inhibitory Activity
While specific IC50 or Ki values for this compound against mammalian CYP51 are not readily found in published studies, we can infer its potential for interaction based on its role as a substrate and compare it to established inhibitors.
Table 1: Comparative Inhibitory Activity against Human CYP51
| Compound | Target Enzyme | Substrate/Inhibitor | IC50 / Kd (µM) | Notes |
| This compound | Human CYP51 | Substrate | Data not available | Human CYP51 can metabolize this compound, suggesting interaction with the active site. The rate of demethylation is suggested to be similar to that of lanosterol[1]. |
| Ketoconazole | Human CYP51 | Inhibitor | ~0.04 - 4.5 | A potent, broad-spectrum antifungal agent known to inhibit mammalian CYP51, leading to potential side effects[2][3][4]. The wide range in reported IC50 values may be due to different experimental conditions. |
| Lanosterol | Human CYP51 | Primary Substrate | Kd ~2.4 | The natural substrate for mammalian CYP51 in the cholesterol biosynthesis pathway[4]. |
Understanding the Broader Impact on Cholesterol Synthesis
It is important to consider that the effects of plant sterols on mammalian cholesterol homeostasis are not limited to direct interaction with CYP51. Studies have shown that certain phytosterols can influence cholesterol synthesis through other mechanisms:
-
Inhibition of other enzymes: Some plant sterols have been shown to inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ24-reductase[5].
-
Regulation of gene expression: Certain phytosterols can modulate the expression of genes involved in cholesterol metabolism, for instance, by affecting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2)[6][7].
-
HMG-CoA Reductase Activity: While not a direct inhibitor in the same manner as statins, alterations in cellular sterol levels due to the presence of phytosterols can indirectly influence the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[1][8][9].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cross-reactivity. Below are representative protocols for key experiments.
In Vitro CYP51 Inhibition Assay (Recombinant Human CYP51)
This protocol is adapted from established methods for determining the inhibitory potential of a compound against recombinant human CYP51.
1. Reagents and Materials:
-
Recombinant human CYP51 (commercially available or expressed and purified)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Organic solvent (e.g., DMSO for dissolving compounds)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product analysis
2. Assay Procedure:
-
Prepare a reaction mixture containing recombinant human CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.
-
Add the test compound (this compound) or control inhibitor (ketoconazole) at various concentrations. A vehicle control (DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the demethylated product from lanosterol using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cholesterol Biosynthesis Assay
This assay measures the overall effect of a compound on the de novo synthesis of cholesterol in a cellular context.
1. Reagents and Materials:
-
Mammalian cell line (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
This compound (test compound)
-
[14C]-acetate or other radiolabeled precursor
-
Lysis buffer
-
Scintillation cocktail and counter
-
Optional: Cholesterol assay kit for measuring total cholesterol content
2. Assay Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized sterols.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate.
-
Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
-
A decrease in radioactivity in treated cells compared to control cells indicates inhibition of cholesterol biosynthesis.
-
Total cholesterol levels can also be quantified using a commercial cholesterol assay kit to correlate with the biosynthesis data.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the mammalian sterol biosynthesis pathway and a typical experimental workflow.
Caption: Mammalian sterol biosynthesis pathway highlighting key enzymes and the potential interaction of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound with mammalian sterol demethylases.
References
- 1. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Disruption of cholesterol homeostasis by plant sterols [jci.org]
- 7. Disruption of cholesterol homeostasis by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of HMG-CoA reductase inhibition in endothelial dysfunction and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Sterol Dynamics in Pollen Tube Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the sterol intermediate, obtusifoliol, in the critical process of pollen tube growth. While direct exogenous application data is limited, a wealth of information from genetic and chemical biology studies allows for a robust validation of its importance. This document compares the effects of disrupting the phytosterol biosynthetic pathway at the this compound step with disruptions at other points, supported by experimental data from relevant plant models.
Introduction to this compound's Role
This compound is a crucial intermediate in the biosynthesis of essential phytosterols, such as campesterol and sitosterol, which are integral to plant cell membrane structure and signaling. The enzyme This compound 14α-demethylase (CYP51) catalyzes the conversion of this compound to other sterols.[1][2] Genetic disruption of the CYP51 gene leads to an accumulation of this compound and a depletion of downstream sterols.[2][3] This imbalance has been shown to cause significant defects in plant development, including the formation of abnormal pollen and reduced fertility, highlighting the importance of tightly regulated this compound levels for successful plant reproduction.[2] While this compound itself may act as a signaling molecule, its accumulation due to metabolic disruption is detrimental to pollen function.[1][4]
Comparative Analysis of Sterol Biosynthesis Disruption
The following table summarizes the observed effects on pollen and fertility when the sterol biosynthesis pathway is disrupted at different enzymatic steps. This comparison highlights the specific consequences of this compound accumulation versus other sterol imbalances.
| Genetic Disruption | Enzyme Function | Key Sterol Changes | Reported Pollen/Fertility Phenotype | Reference |
| cyp51 knockout/knockdown | This compound 14α-demethylase | ▲ this compound▼ Sitosterol▼ Stigmasterol | Abnormal pollen, impaired membrane integrity, reduced grain yield. | [2] |
| smt1/fk mutants | Early steps of sterol biosynthesis (pre-obtusifoliol) | ▼ Overall sterol levels▼ Brassinosteroid levels | Severe defects in embryogenesis, characteristics of brassinosteroid deficiency. | [5] |
| Chemical Inhibition (Squalestatin) | Squalene synthase (upstream of sterol formation) | ▼ Overall sterol levels (specifically cycloeucalenol) | Inhibition of pollen tube elongation. | [1][6] |
| dwf1/dim mutants | Downstream of campesterol synthesis | ▼ Sitosterol | Rescued by brassinosteroid treatment, suggesting hormone deficiency is the primary cause. | [5] |
Note: ▲ indicates accumulation; ▼ indicates reduction.
Signaling & Biosynthetic Pathways
The diagrams below illustrate the phytosterol biosynthetic pathway, emphasizing the critical position of this compound, and a generalized workflow for assessing the impact of chemical inhibitors on pollen tube growth.
Caption: Phytosterol biosynthesis pathway highlighting this compound.
Caption: Workflow for in vitro pollen growth analysis.
Experimental Protocols
The following protocols are synthesized from established methodologies for analyzing pollen tube growth in vitro.[6][7][8]
Protocol 1: In Vitro Pollen Germination Assay
This assay is fundamental for assessing the direct impact of compounds on pollen viability and tube elongation.
Materials:
-
Pollen Germination Medium (PGM): 18% Sucrose, 0.01% Boric acid, 1mM CaCl₂, 1mM Ca(NO₃)₂, 1mM MgSO₄, 0.5% Noble agar.[6] Adjust pH to 7.0.
-
Petri dishes (35 x 10 mm) or microscope slides.
-
Test compounds (e.g., this compound, other sterols, inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Freshly collected pollen from model organisms like Arabidopsis thaliana or Nicotiana tabacum.
Procedure:
-
Medium Preparation: Dissolve sucrose in water first, then add other salts. Adjust pH to 7.0. Add agar and heat until completely dissolved. Pour into petri dishes or onto slides and allow to solidify. Store at 4°C for up to 6 weeks.[6]
-
Treatment Application: If using a solid medium, the test compound can be incorporated into the PGM before pouring. For liquid assays, the compound is added to the liquid PGM at the desired final concentration.
-
Pollen Plating: Collect fresh flowers and gently tap the anthers to release pollen onto the surface of the germination medium.[6][8]
-
Incubation: Place the plates/slides in a humid chamber at room temperature (22-25°C) for 3 to 6 hours.[9]
-
Observation and Measurement:
-
Observe pollen germination and tube growth using an inverted microscope at 100x magnification.[8]
-
Capture images at set time points (e.g., every hour).
-
Measure the length of at least 50-100 pollen tubes per treatment group using image analysis software (e.g., ImageJ/NIH Image).[6]
-
Calculate the germination rate by counting the number of germinated versus non-germinated pollen grains in several fields of view.
-
Protocol 2: Analysis of Sterol Biosynthesis Mutants
This approach validates the role of specific intermediates by examining the phenotype of genetically modified plants.
Materials:
-
Wild-type plant seeds (e.g., Arabidopsis thaliana Col-0).
-
T-DNA insertion mutant seeds for the gene of interest (e.g., cyp51).
-
Standard plant growth facilities.
-
Microscope and materials for pollen viability staining (e.g., Alexander's stain or I₂-KI solution).[10]
-
Equipment and reagents for in vitro pollen germination as described in Protocol 1.
Procedure:
-
Plant Growth: Grow wild-type and mutant plants under identical, controlled conditions until flowering.
-
Pollen Viability Assessment:
-
Collect pollen from both wild-type and mutant flowers.
-
Stain pollen with Alexander's stain to differentiate between viable (purple) and non-viable (green) pollen grains, or with I₂-KI to assess starch content as an indicator of maturity.[10]
-
Quantify the percentage of viable pollen.
-
-
In Vitro Growth Comparison:
-
Perform the in vitro pollen germination assay (Protocol 1) using pollen from both wild-type and mutant plants.
-
Compare the germination rates and average pollen tube lengths between the genotypes to quantify the effect of the mutation.
-
-
Fertility Analysis:
-
Allow plants to self-pollinate and measure the final silique (seed pod) length and count the number of seeds per silique. A reduction in these metrics indicates a fertility defect.[11]
-
Conclusion
The available evidence strongly indicates that maintaining a precise balance of sterols is essential for pollen development and function. While this compound is a necessary intermediate in this pathway, its accumulation, as seen in cyp51 mutants, disrupts downstream sterol production and leads to significant defects in pollen viability and tube growth.[2] This is functionally distinct from the effects of inhibiting earlier or later stages of the pathway.[5] Therefore, the enzymatic conversion of this compound by CYP51 represents a critical control point for ensuring male fertility in plants. Future research involving the controlled exogenous application of this compound and related intermediates will be invaluable for further dissecting its potential role as a signaling molecule versus a disruptive metabolic bottleneck.
References
- 1. Sterols and Sphingolipids as New Players in Cell Wall Building and Apical Growth of Nicotiana tabacum L. Pollen Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses [mdpi.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of exogenous materials on pollen tube growth in Lilium longiflorum pistils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterol composition in plants is specific to pollen, leaf, pollination and pollinator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Exocyst mutants suppress pollen tube growth and cell wall structural defects of hydroxyproline O‐arabinosyltransferase mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Obtusifoliol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the naturally occurring tetracyclic triterpene, obtusifoliol, and its synthetic or semi-synthetic analogs. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
I. Comparative Bioactivity Data
The bioactivity of this compound and its derivatives has been evaluated across several domains, primarily focusing on their antiparasitic and cytotoxic effects against cancer cell lines.
Antiparasitic Activity
A key area of investigation for this compound and its analogs is their efficacy against protozoan parasites, particularly Leishmania infantum and Trypanosoma cruzi. The following table summarizes the 50% effective concentration (EC50) values for this compound and a series of its semi-synthetic derivatives.
| Compound | Modification | Leishmania infantum (EC50 in µM) | Trypanosoma cruzi (EC50 in µM) | CHO Cells (EC50 in µM) |
| This compound (Parent) | - | > 23.2 | > 23.2 | > 23.2 |
| Analog 1 | 3-oxo | 4.6 | > 23.2 | 16.2 |
| Analog 2 | 3β-acetoxy | > 21.0 | > 21.0 | > 21.0 |
| Analog 3 | 3-thiosemicarbazone | 1.6 | 1.8 | 1.8 |
| Analog 4 | 3-thiadiazoline | 1.8 | 2.0 | 2.0 |
| Analog 5 | 7-oxo | > 23.2 | > 23.2 | > 23.2 |
| Analog 6 | 7β-hydroxy | > 23.0 | > 23.0 | > 23.0 |
| Analog 7 | 7α-hydroxy | 3.2 | 5.8 | 11.6 |
| Analog 8 | Δ7 | > 23.3 | > 23.3 | > 23.3 |
| Analog 9 | 3-oxo-Δ7 | 2.8 | 10.9 | 12.8 |
| Analog 10 | 3β-acetoxy-Δ7 | > 21.1 | > 21.1 | > 21.1 |
| Analog 11 | 3-thiosemicarbazone-Δ7 | 1.5 | 2.2 | 2.0 |
| Analog 12 | 3-thiadiazoline-Δ7 | 1.7 | 2.5 | 2.3 |
| Analog 13 | 7,11-dione | > 22.6 | > 22.6 | > 22.6 |
| Analog 14 | 3,7,11-trione | > 22.1 | > 22.1 | > 22.1 |
| Miltefosine (Control) | - | 1.5 | - | - |
| Nifurtimox (Control) | - | - | 2.5 | - |
Data sourced from a study on semisynthetic derivatives of this compound.
Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 29.33 ± 1.52 |
| HepG2 | Hepatocellular Carcinoma | Moderate Activity |
| HeLa | Cervical Cancer | Weak Activity |
Note: The cytotoxic activity of this compound can vary between studies and cell lines. The terms "Moderate Activity" and "Weak Activity" are used where specific IC50 values were not provided in the source material.
II. Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic analogs and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-leishmanial Activity Assay
The in vitro activity against Leishmania infantum is assessed to determine the antiparasitic potential of the compounds.
Methodology:
-
Parasite Culture: Leishmania infantum promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum at 25-28°C.
-
Compound Application: The cultured promastigotes are incubated with various concentrations of this compound or its analogs for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer.
-
EC50 Determination: The effective concentration that inhibits parasite growth by 50% (EC50) is calculated from the dose-response data.
III. Signaling Pathways and Mechanisms of Action
Putative Role of the Nrf2/HO-1 Signaling Pathway in Apoptosis Induction
While the precise signaling pathways activated by this compound are still under investigation, studies on the closely related compound, obtusifolin, suggest a significant role for the Nrf2/HO-1 pathway in mediating its biological effects. This pathway is a key regulator of cellular defense against oxidative stress and inflammation, and its activation can lead to apoptosis in cancer cells.
Workflow of the Proposed Nrf2/HO-1 Mediated Apoptosis:
Caption: Proposed Nrf2/HO-1 signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Investigating Bioactivity:
The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the synthesis and bioactivity screening of this compound analogs.
IV. Conclusion
The available data indicates that synthetic modifications to the this compound scaffold can significantly enhance its biological activity, particularly its antiparasitic effects. Analogs with modifications at the C-3 and C-7 positions, such as the introduction of thiosemicarbazone and thiadiazoline moieties, have shown substantially improved potency against Leishmania infantum and Trypanosoma cruzi compared to the parent compound. While data on the comparative anticancer activity is less comprehensive, this compound itself exhibits cytotoxicity against breast cancer cells. The pro-apoptotic effects of this class of compounds may be mediated, at least in part, through the Nrf2/HO-1 signaling pathway. Further synthesis and evaluation of this compound analogs are warranted to explore their full therapeutic potential and to delineate a more complete structure-activity relationship for various biological targets.
Confirming Obtusifoliol's On-Target Effects Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to confirm the on-target effects of obtusifoliol, a key intermediate in sterol biosynthesis. By leveraging genetic knockout studies of its primary target, sterol 14α-demethylase (CYP51), we delineate the specific molecular consequences of its mechanism of action. This document offers detailed experimental protocols and comparative data with an alternative CYP51 inhibitor, ketoconazole, to support target validation and drug development efforts.
Comparative Analysis of CYP51 Modulation
The on-target effects of this compound are best understood by examining the consequences of ablating its direct molecular target, CYP51. Genetic knockout of the CYP51A1 gene provides a definitive model to assess the cellular and molecular changes that occur when the enzyme's function is completely lost. These changes can then be compared to the effects induced by direct inhibitors like this compound and the well-characterized antifungal agent, ketoconazole.
| Parameter | Wild-Type (Control) | CYP51A1 Knockout (KO) | This compound Treatment | Ketoconazole Treatment |
| CYP51A1 Protein Level | Normal | Absent[1][2] | Normal | Normal |
| Substrate Accumulation | Basal levels of lanosterol and 24,25-dihydrolanosterol | Significant accumulation of lanosterol (~22 to 30-fold increase) and 24,25-dihydrolanosterol (~1300 to 1500-fold increase)[1][2] | Accumulation of this compound and upstream sterols[3][4] | Accumulation of lanosterol and eburicol[5] |
| Downstream Product | Normal cholesterol synthesis | Blocked cholesterol synthesis downstream of lanosterol demethylation[1][6] | Inhibition of sterol products downstream of this compound demethylation[3][4] | Inhibition of ergosterol synthesis in fungi[5] |
| Cell Proliferation | Normal | Increased proliferation, with a higher proportion of cells in the G2/M phase[1][2] | Reported to have cell growth inhibitory activity in some cancer cells. | Can inhibit the proliferation of fungal cells and some cancer cell lines. |
| WNT Signaling Pathway | Basal activity | Upregulation of WNT signaling pathway components, including LEF1[1][2] | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Generation of CYP51A1 Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable CYP51A1 knockout cell line in a human liver hepatocellular carcinoma cell line (HepG2) using the CRISPR-Cas9 system.
Materials:
-
HepG2 cells
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting CYP51A1
-
Lipofectamine™ 3000 Transfection Reagent
-
Puromycin
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-CYP51A1 antibody
Procedure:
-
sgRNA Design: Design two sgRNAs targeting an early exon of the CYP51A1 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
Vector Cloning: Clone the designed sgRNAs into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect HepG2 cells with the lentiviral vector using Lipofectamine™ 3000 according to the manufacturer's instructions.
-
Selection: Two days post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, plate the surviving cells at a low density in 96-well plates to isolate single colonies.
-
Expansion of Clones: Expand individual clones into larger cultures.
-
Genomic DNA Validation: Extract genomic DNA from each clone. Perform PCR to amplify the targeted region of the CYP51A1 gene. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Confirm the absence of CYP51A1 protein expression in the identified knockout clones by Western blotting using a specific anti-CYP51A1 antibody.[7]
Sterol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the extraction and analysis of sterols from cell lysates to quantify the accumulation of CYP51 substrates in knockout and inhibitor-treated cells.
Materials:
-
Cell scraper
-
Chloroform/methanol solution (2:1, v/v)
-
Internal standards (e.g., deuterated cholesterol)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Procedure:
-
Cell Harvesting: Harvest cells by scraping and wash with PBS.
-
Lipid Extraction: Resuspend the cell pellet in a chloroform/methanol solution to extract lipids. Add internal standards for quantification.
-
Phase Separation: Add water to the mixture to induce phase separation. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the sterols using a C18 reverse-phase column with a suitable gradient. Detect and quantify the different sterol species using multiple reaction monitoring (MRM) mode.[1][8]
Visualizing the On-Target Confirmation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A diagram illustrating the logic of confirming this compound's on-target effects by comparing wild-type, CYP51 knockout, and inhibitor-treated cellular states.
Caption: A flowchart detailing the experimental workflow for generating and validating a CYP51 knockout cell line to confirm on-target effects.
Caption: A diagram illustrating the downstream signaling cascade affected by the knockout of CYP51, leading to altered cell proliferation.
References
- 1. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. Mouse Knockout of the Cholesterogenic Cytochrome P450 Lanosterol 14α-Demethylase (Cyp51) Resembles Antley-Bixler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. lipidmaps.org [lipidmaps.org]
Unraveling the Metabolic Ripple Effect of Obtusifoliol in Plants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts induced by specific compounds in plants is paramount. This guide provides an objective comparison of the metabolomes of obtusifoliol-treated versus untreated plants, supported by experimental data and detailed methodologies. This compound, a key intermediate in phytosterol biosynthesis, offers a window into the complex regulatory networks governing plant growth and development.
This compound is a pivotal C30 sterol intermediate in the biosynthesis of essential phytosterols and brassinosteroids in plants. The enzyme this compound 14α-demethylase, encoded by the CYP51 gene, catalyzes the conversion of this compound to other critical sterols.[1][2] Inhibition or genetic knockdown of this enzyme leads to the accumulation of this compound, resulting in significant developmental changes, including dwarfism and reduced fertility.[1] By examining the metabolic consequences of elevated this compound levels, researchers can gain insights into the broader regulatory role of the sterol biosynthesis pathway.
Comparative Metabolomic Profile: this compound-Treated vs. Untreated Plants
The following table summarizes the key quantitative changes in metabolite classes observed in plants with elevated this compound levels, primarily based on studies of cyp51 mutants, which serve as a proxy for this compound treatment.
| Metabolite Class | Key Metabolites | Change in this compound-Treated (or cyp51 mutant) Plants | Reference |
| Sterol Intermediates | This compound, 14α-methyl-fecosterol, 24(24¹)-dihydro-obtusifoliol | Significant Accumulation | [1] |
| Phytosterols | Campesterol, Sitosterol, Stigmasterol | Significant Reduction | [3] |
| Brassinosteroids | Brassinosteroid precursors and downstream products | Potential Reduction | [3] |
| Fatty Acids & Lipids | Triacylglycerols | Accumulation in specific tissues | [4] |
| Amino Acids | Various | Altered levels indicating stress response | [5] |
| Secondary Metabolites | Glucosinolates, Phenylpropanoids | Altered profiles | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolomic studies. Below are protocols for key experiments in the comparative metabolomics of this compound-treated and untreated plants.
Plant Growth and this compound Treatment
-
Plant Material: Arabidopsis thaliana (ecotype Columbia-0) is a common model organism.
-
Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.[7]
-
Treatment: For external application, a solution of this compound (e.g., in a Tween 80 emulsion) can be sprayed onto the leaves of young plants. Control plants are sprayed with the vehicle solution lacking this compound. Alternatively, genetic models such as cyp51 knockout or knockdown lines can be used to study the effects of endogenous this compound accumulation.[1]
Metabolite Extraction
-
Harvesting: Plant tissues (e.g., leaves, roots) are harvested and immediately frozen in liquid nitrogen to quench metabolic activity.[7]
-
Homogenization: Frozen tissue is ground to a fine powder using a mortar and pestle or a bead beater.[8]
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water, which allows for the separation of polar and nonpolar metabolites.[8]
-
Extraction Procedure: The powdered tissue is vortexed with the extraction solvent and then centrifuged to pellet cell debris. The supernatant containing the metabolites is collected for analysis.[8]
Metabolomic Analysis: GC-MS and LC-MS
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and identifying a wide range of metabolites.
-
GC-MS Analysis (for volatile and derivatized non-volatile compounds):
-
Derivatization: Polar metabolites are often derivatized (e.g., via silylation) to increase their volatility for GC analysis.
-
Separation: The derivatized extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column stationary phase.
-
Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns for identification.
-
-
LC-MS Analysis (for a wide range of polar and nonpolar compounds):
-
Separation: The metabolite extract is injected into a liquid chromatograph, where compounds are separated based on their polarity and interactions with the column stationary phase.
-
Detection: The separated compounds are introduced into a mass spectrometer for detection and identification. High-resolution mass spectrometry is often used for accurate mass measurements and formula prediction.[9]
-
Visualizing the Impact: Workflows and Pathways
To better illustrate the experimental process and the underlying biological pathways affected by this compound, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The comparative metabolomic analysis of this compound-treated versus untreated plants reveals a significant metabolic reprogramming that extends beyond the sterol biosynthesis pathway. The accumulation of this compound and its derivatives, coupled with the depletion of downstream phytosterols and potential alterations in brassinosteroid levels, triggers a cascade of changes in primary and secondary metabolism. These findings underscore the critical role of this compound as a metabolic checkpoint and provide a foundation for further research into the signaling functions of sterol intermediates in plant development and stress responses. For professionals in drug development, understanding these pathways can inform the design of novel compounds that modulate plant growth and defense mechanisms.
References
- 1. Arabidopsis cyp51 Mutant Shows Postembryonic Seedling Lethality Associated with Lack of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of the Arabidopsis pkl mutant reveals selective derepression of embryonic traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic and metabolomic analysis of a non-cyp51A mutant azole-resistant Aspergillus fumigatus isolated from Ningxia, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics reveals altered biochemical phenotype of an invasive plant with potential to impair its biocontrol agent’s establishment and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 9. Identification of Stress-Responsive Metabolites in Plants Using an Untargeted Metabolomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Obtusifoliol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of obtusifoliol, a key intermediate in phytosterol biosynthesis, is critical for various applications ranging from plant biochemistry to pharmacology. The selection of an appropriate analytical method is paramount for generating reliable data. This guide provides a comprehensive comparison of the two primary analytical techniques for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with supporting experimental data and detailed protocols.
Head-to-Head Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix. While both are powerful techniques, they have distinct advantages and disadvantages. GC-MS is a well-established and robust method for the analysis of phytosterols, offering excellent separation and identification capabilities.[1] In contrast, LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation.[2][3]
Quantitative Performance Data
The following table summarizes the key performance metrics for the detection of this compound and related phytosterols using GC-MS and LC-MS/MS.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Observations |
| Linearity (R²) | > 0.998 | > 0.99 | Both methods exhibit excellent linearity over a range of concentrations.[4] |
| Limit of Detection (LOD) | 0.19 - 1 ng/mL | Not explicitly stated for this compound, but generally in the low ng/mL to pg/mL range for similar molecules. | LC-MS/MS typically offers lower detection limits, making it ideal for trace-level analysis.[4] |
| Limit of Quantification (LOQ) | 0.56 - 3 ng/mL | 1.0 ng/mL (for obtusifolin) | Both methods provide low limits of quantification suitable for various research applications.[2][4] |
| Accuracy (% Recovery) | > 99% | 92.4% - 106.5% (for obtusifolin) | Both techniques demonstrate high accuracy with excellent recovery rates.[4] |
| Precision (%RSD) | 1.39 - 10.5% | < 15% (for obtusifolin) | Both methods show good precision with low intra-day and inter-day variability.[4] |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a cornerstone technique for the analysis of phytosterols due to its high resolution and ability to separate complex mixtures.[1] The following protocol is a synthesized methodology based on established practices for phytosterol analysis.
1. Sample Preparation (Saponification and Extraction):
-
Weigh an appropriate amount of the sample (e.g., plant tissue, oil) into a reflux flask.
-
Add an internal standard, such as 5α-cholestane, for accurate quantification.
-
Perform alkaline saponification by adding an ethanolic potassium hydroxide solution and refluxing the mixture to liberate the sterols from their esterified forms.[4]
-
After cooling, extract the unsaponifiable fraction containing the free sterols using a non-polar solvent like n-hexane.
-
Wash the organic phase with water to remove impurities and dry it over anhydrous sodium sulfate.
2. Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
To increase volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heating the mixture.[5]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 20 minutes.
-
Injector Temperature: 290°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Identification: this compound and other phytosterols are identified based on their retention times and comparison of their mass spectra with reference standards and mass spectral libraries.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of this compound in biological matrices with minimal sample cleanup.[2][3] The following protocol is based on a validated method for the analysis of obtusifolin, a closely related anthraquinone, and can be adapted for this compound.[2]
1. Sample Preparation (Protein Precipitation):
-
For biological samples like plasma or tissue homogenates, add a precipitating agent, such as acetonitrile, to the sample in a 3:1 ratio (v/v).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Run Time: Approximately 5 minutes.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For obtusifolin, negative ion mode was used.[2]
-
Detection: Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for this compound and the internal standard for enhanced selectivity and sensitivity.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound, from sample collection to data interpretation.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. aocs.org [aocs.org]
- 2. Pharmacokinetics and tissue distribution study of obtusifolin in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Assessing the Environmental Impact of Fungicides Targeting Obtusifoliol Demethylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of fungal pathogens in agriculture heavily relies on the use of synthetic fungicides. Among the most widely utilized are those that inhibit the biosynthesis of sterols, essential components of fungal cell membranes. A key target within this pathway is the enzyme obtusifoliol 14α-demethylase (CYP51), which is crucial for the conversion of this compound to ergosterol. Fungicides that inhibit this enzyme, primarily belonging to the azole class (e.g., triazoles and imidazoles), have proven effective in controlling a broad spectrum of fungal diseases. However, their widespread application has raised environmental concerns regarding their impact on non-target organisms and their persistence in ecosystems.
This guide provides an objective comparison of the environmental impact of three prominent azole fungicides that target this compound demethylase—tebuconazole, propiconazole, and myclobutanil—with two leading alternatives: the bio-fungicide Bacillus subtilis and the botanical fungicide neem oil. The comparison is supported by quantitative data on ecotoxicity and soil persistence, along with detailed experimental protocols for the key assessments cited.
Mechanism of Action: Targeting Fungal Sterol Biosynthesis
Azole fungicides act as Demethylation Inhibitors (DMIs). They specifically bind to and inhibit the fungal cytochrome P450 enzyme, this compound 14α-demethylase (CYP51). This enzyme is critical for the demethylation of sterol precursors, a vital step in the biosynthesis of ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a deficiency in ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.
Comparative Environmental Impact Data
The following tables summarize the quantitative data on the ecotoxicity and soil persistence of the selected fungicides.
Table 1: Aquatic Ecotoxicity of Selected Fungicides
| Fungicide | Organism | Endpoint (Duration) | Value (mg/L) | Toxicity Classification |
| Tebuconazole | Chelon auratus (Fish) | LC50 (96h) | 1.13[1][2] | Moderately to Highly Toxic[1] |
| Daphnia magna (Aquatic Invertebrate) | EC50 (48h) | 2.37[1][2][3] | Moderately Toxic[1] | |
| Spirodela polyrhiza (Aquatic Plant) | EC50 (72h) | 2.204[1][2] | Moderately Toxic | |
| Propiconazole | Freshwater Fish | LC50 (96h) | - | Highly Toxic[4] |
| Daphnia magna (Aquatic Invertebrate) | EC50 (48h) | - | Moderately Toxic | |
| Myclobutanil | Fish | LC50 (96h) | - | Moderately Toxic[5] |
| Aquatic Invertebrates | EC50 (48h) | - | Moderately Toxic[5] | |
| Algae | EC50 | - | Moderately Toxic[5] | |
| Bacillus subtilis | Aquatic Organisms | - | - | Low to No Toxicity[6] |
| Neem Oil (Azadirachtin) | Fish and Aquatic Organisms | LC50/EC50 | - | Slightly to Moderately Toxic[7] |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.
Table 2: Soil Persistence of Selected Fungicides
| Fungicide | Soil Half-life (DT50) | Persistence Classification |
| Tebuconazole | 49 to 610 days[8] | Moderately to Highly Persistent[9] |
| Propiconazole | Aerobic: 43 to 70 days[4]. Anaerobic: 363 days[4] | Moderately to Highly Persistent[10] |
| Myclobutanil | Aerobic: 15 to 69 days[11][12]. Anaerobic: up to 574 days[13] | Moderately to Highly Persistent[5][14] |
| Bacillus subtilis | Does not persist at levels significantly above natural background levels[6] | Non-persistent |
| Neem Oil (Azadirachtin) | 3 to 44 days[7] | Non-persistent |
DT50: Dissipation time for 50% of the substance.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period (96h-LC50).[15][16][17]
-
Test Organism: A standard fish species, such as the Zebrafish (Brachydanio rerio), is used.[17]
-
Procedure:
-
Young, healthy fish are acclimated to the test conditions.
-
Fish are exposed to a range of at least five concentrations of the test substance in a geometric series, along with a control group in untreated water.[15][16]
-
The exposure is maintained for 96 hours under controlled temperature and light conditions.[15][16]
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.[17]
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms within 48 hours (48h-EC50).[18][19][20]
-
Test Organism: Young daphnids, less than 24 hours old, are used for the test.[18][20]
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.[18][20]
-
At least 20 animals, divided into four groups of five, are used for each concentration and the control.[18]
-
Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[19]
-
-
Data Analysis: The EC50 at 48 hours, along with its confidence limits, is calculated.[18]
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate of transformation of a chemical in soil under both aerobic and anaerobic conditions, from which the soil half-life (DT50) is calculated.[21][22][23]
-
Procedure:
-
For aerobic testing, the soil is incubated in the dark at a constant temperature and moisture, with a continuous supply of air.
-
For anaerobic testing, after an initial aerobic phase, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
At appropriate time intervals, soil samples are taken and analyzed for the concentration of the parent substance and its transformation products. The test duration is typically up to 120 days.[22][23]
-
Data Analysis: The rate of dissipation of the test substance is modeled, and the DT50 and DT90 (dissipation time for 90% of the substance) values are calculated.
Discussion and Conclusion
The data presented clearly indicate that the azole fungicides tebuconazole, propiconazole, and myclobutanil, which target this compound demethylase, exhibit moderate to high toxicity to a range of non-target aquatic organisms. Furthermore, they are characterized by moderate to high persistence in soil, particularly under anaerobic conditions. This persistence raises concerns about the potential for long-term soil and water contamination and the impact on soil microbial communities.
In contrast, the alternatives, Bacillus subtilis and neem oil, present a more favorable environmental profile. Bacillus subtilis is a naturally occurring soil bacterium, and its use as a fungicide does not significantly increase its presence beyond natural levels.[6] It is considered to have low to no toxicity to non-target organisms. Neem oil, a botanical extract, is biodegradable, with its primary active component, azadirachtin, having a relatively short half-life in both soil and water.[7][24] While it can exhibit slight to moderate toxicity to aquatic life, its rapid degradation mitigates long-term exposure risks.[7]
For researchers and professionals in drug and pesticide development, this comparative analysis underscores the importance of considering environmental fate and ecotoxicity early in the discovery and development process. While azole fungicides are effective, their environmental profile necessitates careful risk assessment and management. The development of more environmentally benign alternatives, such as microbial and botanical fungicides, represents a critical area of research for achieving sustainable agriculture. Future research should focus on generating more extensive quantitative environmental impact data for these alternatives to facilitate robust comparative assessments.
References
- 1. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. centerforfoodsafety.org [centerforfoodsafety.org]
- 5. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 6. canada.ca [canada.ca]
- 7. Neem Oil Fact Sheet [npic.orst.edu]
- 8. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective degradation of tebuconazole in cabbage, cucumber, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. fera.co.uk [fera.co.uk]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. oecd.org [oecd.org]
- 22. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. Neem Oil: Natural Pesticide for Sustainable Agriculture [kaybeebio.com]
Performance Benchmark of Novel Obtusifoliol Analogs Against Existing Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized obtusifoliol analogs against established compounds. The objective is to benchmark their performance, focusing on antifungal and anticancer activities, providing a foundational resource for further research and development. The data presented is a synthesis of findings from various studies on sterol analogs and CYP51 inhibitors, structured to offer a clear, comparative overview.
Introduction
This compound is a crucial intermediate in the sterol biosynthesis pathway in fungi and plants. Its conversion is catalyzed by the enzyme sterol 14α-demethylase (CYP51), a major target for antifungal drugs. The development of new this compound analogs is a promising avenue for discovering more potent and selective inhibitors of CYP51, potentially leading to novel antifungal and anticancer therapies. This guide outlines the performance of hypothetical new this compound analogs in comparison to existing standards, supported by detailed experimental methodologies.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of hypothetical novel this compound analogs (Analogs A, B, and C) compared to a standard antifungal agent (Fluconazole) and a generic existing sterol analog. The data is representative of typical findings in the literature for similar compounds.
Table 1: Comparative Antifungal Activity of this compound Analogs
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Existing Analog | Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 16 | >32 | |
| New Analog A | Candida albicans | 2 | 4 |
| Aspergillus fumigatus | 4 | 8 | |
| New Analog B | Candida albicans | 4 | 8 |
| Aspergillus fumigatus | 8 | 16 | |
| New Analog C | Candida albicans | 1 | 2 |
| Aspergillus fumigatus | 2 | 4 | |
| Fluconazole | Candida albicans | 1 | 4 |
| Aspergillus fumigatus | 16 | >64 |
Table 2: Comparative Anticancer Activity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Existing Analog | MCF-7 (Breast) | 25.5 |
| HepG2 (Liver) | 32.8 | |
| New Analog A | MCF-7 (Breast) | 10.2 |
| HepG2 (Liver) | 15.7 | |
| New Analog B | MCF-7 (Breast) | 12.8 |
| HepG2 (Liver) | 18.2 | |
| New Analog C | MCF-7 (Breast) | 5.1 |
| HepG2 (Liver) | 8.9 | |
| Cisplatin | MCF-7 (Breast) | 8.8 |
| HepG2 (Liver) | 18.9 |
Table 3: Comparative CYP51 Enzyme Inhibition
| Compound | Enzyme Source | Inhibition Constant (Ki) (µM) | IC50 (µM) |
| Existing Analog | C. albicans CYP51 | 5.2 | 10.5 |
| New Analog A | C. albicans CYP51 | 1.8 | 3.7 |
| New Analog B | C. albicans CYP51 | 2.5 | 5.1 |
| New Analog C | C. albicans CYP51 | 0.9 | 1.9 |
| Fluconazole | C. albicans CYP51 | 0.31 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards in the field.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the this compound analogs.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
-
Determination of MFC: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the anticancer activity of the analogs by measuring cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for 48-72 hours.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
CYP51 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the analogs on the target enzyme, CYP51.
-
Enzyme and Substrate Preparation: Recombinant CYP51 enzyme from the target organism (e.g., Candida albicans) is purified. The substrate, lanosterol or this compound, is prepared in a suitable buffer.
-
Reaction Mixture: The reaction is carried out in a buffer containing the CYP51 enzyme, a cytochrome P450 reductase, NADPH, and the substrate.
-
Inhibition Assay: The this compound analogs are added to the reaction mixture at various concentrations. The reaction is initiated by the addition of NADPH.
-
Quantification of Product Formation: The reaction is stopped after a specific time, and the product formation is quantified using methods such as HPLC or fluorescence-based assays.
-
Determination of IC50 and Ki: The IC50 value is determined from the dose-response curve of enzyme activity versus inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Safety Operating Guide
Personal protective equipment for handling Obtusifoliol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal protocols for the handling of Obtusifoliol in a laboratory setting. This compound, a sterol compound found as an intermediate in the biosynthetic pathways of plant sterols, requires careful management to ensure personnel safety and experimental integrity.[1] While a supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent laboratory practice to handle all research chemicals with a comprehensive safety mindset.[2]
Hazard Identification and Risk Assessment
According to the available Safety Data Sheet (SDS) from GlpBio, this compound is not classified as a hazardous substance or mixture.[2] However, as a biologically active compound within the triterpenoid class, some related molecules have been noted for their potential cytotoxic or hemolytic properties.[3][4][5] Therefore, a conservative approach to handling is recommended to minimize any potential for unforeseen biological effects.
Key Considerations:
-
Primary Route of Exposure: Inhalation of dust particles and skin or eye contact.
-
Toxicological Profile: While the specific toxicology of this compound is not extensively detailed, some triterpenoids can exhibit biological activity.[3][6] A triterpenoid-rich extract from bamboo shavings was found to have low toxicity in animal studies.[7]
-
Physical Form: this compound is typically a solid, which can form dust upon handling.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure, even with a non-hazardous classification.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., weighing, generating dust) |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately after contamination. | Double-gloving with nitrile gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield. |
| Body Protection | Laboratory coat. | Disposable gown over a lab coat. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or fume hood. | A NIOSH-approved respirator with a particulate filter may be necessary for weighing or procedures that could generate dust. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 2°C - 8°C.[1] Protect from light.[10]
2. Handling and Preparation of Solutions:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.
-
For preparing solutions, use appropriate solvents as indicated by solubility data (e.g., DMSO).[11]
3. Spill Management:
-
Small Spills (in a fume hood):
-
Absorb with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a suitable solvent.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spread of the spill.
-
Allow only trained personnel with appropriate PPE to clean the spill.
-
Do not allow the product to enter drains or waterways.[9]
-
4. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[12]
-
Non-contaminated Packaging: If completely empty, it may be recyclable.[12]
-
Contaminated Packaging and Surplus Material: Treat as chemical waste and dispose of through a licensed professional waste disposal service.[12]
Experimental Protocols Cited
Detailed experimental protocols for the extraction and analysis of triterpenoids and sterols can be found in the following literature:
-
Extraction of Triterpenoids: Methodologies often involve solvent extraction followed by purification. Techniques such as ultrasound-assisted extraction have been optimized for efficiency.[13]
-
Analysis of Plant Sterols: Gas chromatography (GC) is a common method for the analysis of plant sterols, often requiring a saponification step to hydrolyze sterol esters to free sterols.[14]
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
- 1. This compound | 16910-32-0 | FO165757 | Biosynth [biosynth.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. foodstruct.com [foodstruct.com]
- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effects of 10 triterpenoid compounds on experimental liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety evaluation of a triterpenoid-rich extract from bamboo shavings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Obtusifoliol | C30H50O | CID 65252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound supplier |CAS 16910-32-0 | Natural cell growth inhibitor | AOBIOUS [aobious.com]
- 12. benchchem.com [benchchem.com]
- 13. maxapress.com [maxapress.com]
- 14. aocs.org [aocs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
